H-Tyr(Bzl)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFHLONDOVSENM-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315699 | |
| Record name | O-Benzyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16652-64-5 | |
| Record name | O-Benzyl-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16652-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Benzyl-L-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016652645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Benzyl-L-tyrosine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-benzyl-L-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | O-BENZYL-L-TYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2YT97EQE9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to H-Tyr(Bzl)-OH (O-Benzyl-L-tyrosine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-Tyr(Bzl)-OH, chemically known as O-Benzyl-L-tyrosine, is a pivotal synthetic amino acid derivative extensively utilized in peptide synthesis and pharmaceutical research. Its unique structural feature, the benzyl (B1604629) protection of the phenolic hydroxyl group of tyrosine, offers strategic advantages in the construction of complex peptides and drug candidates. This document provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its application in the development of therapeutic peptides, specifically focusing on the inhibition of the IL-23 signaling pathway.
Chemical Identity and Properties
This compound is a derivative of the natural amino acid L-tyrosine where the hydroxyl group of the phenol (B47542) side chain is protected by a benzyl group.[1] This protection prevents unwanted side reactions during peptide synthesis and increases the lipophilicity of the amino acid.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Systematic Name | (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoic acid | [3] |
| Common Names | O-Benzyl-L-tyrosine, this compound, 4-Benzyloxy-L-phenylalanine | [4] |
| CAS Number | 16652-64-5 | [3] |
| Molecular Formula | C₁₆H₁₇NO₃ | [3] |
| Molecular Weight | 271.31 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 259 °C (decomposes) | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | N/A |
| Optical Rotation | [α]20/D −9.5±1° (c = 1% in acetic acid: water (4:1)) | [5] |
Table 2: Spectroscopic Data of this compound and a Key Derivative
| Data Type | This compound | Boc-Tyr(Bzl)-OH (N-Boc protected derivative) | Reference(s) |
| Mass Spectrum | m/z 294 (M+23) | Not available | [1] |
| **IR Spectrum (cm⁻¹) ** | Crystalline solid spectrum available | KBr disc and nujol mull spectra available | [3] |
| ¹H NMR Spectrum | Data not directly available. Expected signals for aromatic protons (benzyl and phenyl), benzylic CH₂, and amino acid backbone (α-CH, β-CH₂, NH₂, COOH). | 400 MHz in CDCl₃: Signals corresponding to Boc group, benzyl and phenyl protons, and amino acid backbone. | [2] |
| ¹³C NMR Spectrum | Data not directly available. Expected signals for aromatic carbons, benzylic carbon, and amino acid backbone carbons (C=O, Cα, Cβ). | Signals corresponding to Boc group carbons, aromatic carbons, benzylic carbon, and amino acid backbone carbons. | [6] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the benzylation of the hydroxyl group of L-tyrosine via a copper complex intermediate. This method protects the amino and carboxyl groups during the benzylation reaction.[1]
Materials:
-
L-Tyrosine
-
Potassium hydroxide (B78521) (KOH)
-
Copper (II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
N,N-dimethylformamide (DMF)
-
Benzyl chloride (BnCl)
-
Hydrochloric acid (HCl)
-
10% Ammonia (B1221849) aqueous solution
-
Water
Procedure:
-
Formation of the Potassium Salt: In an ice bath, dissolve potassium hydroxide (0.605 mol) in 100 mL of water. Add L-tyrosine (0.275 mol) in portions, maintaining the temperature between 15-20 °C.[1]
-
Copper Complex Formation: Add copper (II) sulfate pentahydrate (0.171 mol) to the solution. Heat the mixture to 60-65 °C with stirring for 1 hour. Cool the reaction to room temperature.[1]
-
Benzylation: Add N,N-dimethylformamide (200 mL) to the reaction mixture. Then, add benzyl chloride (0.33 mol) dropwise at room temperature. Heat the mixture to 55 °C and stir for 2 hours. A gray solid, the copper complex of O-benzyl-L-tyrosine, will precipitate.[1]
-
Isolation of the Copper Complex: Cool the reaction to room temperature and add 500 mL of water. Collect the gray solid by filtration and wash with water until the filtrate is colorless.[1]
-
Purification of the Copper Complex: Stir the wet copper complex in 800 mL of methanol under reflux for 1 hour. Filter the solid, wash with methanol, and dry at 65 °C.[1]
-
Release of the Free Amino Acid: Suspend the dried copper complex in 800 mL of water. Add dilute hydrochloric acid (50 mL of HCl in 250 mL of water) with stirring at room temperature until the pH reaches 2-3.[1]
-
Final Product Isolation: Collect the solid by filtration and wash with a 10% ammonia aqueous solution (150 mL). Dry the product in a vacuum oven at 65 °C to yield O-benzyl-L-tyrosine.[1]
Applications in Drug Discovery and Development
The primary application of this compound is as a building block in solid-phase and solution-phase peptide synthesis.[5] The benzyl ether is a stable protecting group that can be removed under specific conditions, allowing for the selective deprotection of other functional groups in the peptide chain. This strategic protection is crucial for the synthesis of complex peptides with therapeutic potential.
Inhibition of the IL-23 Signaling Pathway
A significant application of peptides containing O-benzyl-L-tyrosine is in the development of inhibitors for the Interleukin-23 (IL-23) receptor.[1] IL-23 is a cytokine that plays a critical role in the inflammatory response and is implicated in autoimmune diseases such as inflammatory bowel disease (IBD).[6]
Peptides incorporating O-benzyl-L-tyrosine have been designed to bind to the IL-23 receptor (IL-23R) and block the binding of IL-23.[1] This inhibition prevents the activation of the downstream Jak-STAT signaling pathway, which is responsible for the pro-inflammatory effects of IL-23.[6]
The selective inhibition of the IL-23 pathway by these peptides, without affecting other cytokine pathways like IL-12, demonstrates the potential for developing targeted therapies with reduced side effects.[6]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry and drug development. Its straightforward synthesis and the stability of the benzyl protecting group make it an essential tool for the creation of complex therapeutic peptides. The successful development of IL-23 receptor antagonists containing O-benzyl-L-tyrosine highlights the potential of this amino acid derivative in generating novel treatments for inflammatory and autoimmune diseases. Future research will likely continue to explore the incorporation of this compound into peptides targeting a wide range of biological pathways.
References
- 1. US10787490B2 - Peptide inhibitors of interleukin-23 receptor and their use to treat inflammatory diseases - Google Patents [patents.google.com]
- 2. Synthesis and Screening of an Indexed Motif‐Library Containing Non‐proteinogenic Amino Acids (1997) | Søren Dinesen Østergaard | 13 Citations [scispace.com]
- 3. O-Benzyl-L-tyrosine | 16652-64-5 | FB11335 | Biosynth [biosynth.com]
- 4. dspace.unical.it [dspace.unical.it]
- 5. chemimpex.com [chemimpex.com]
- 6. US9624268B2 - Oral peptide inhibitors of interleukin-23 receptor and their use to treat inflammatory bowel diseases - Google Patents [patents.google.com]
An In-Depth Technical Guide to H-Tyr(Bzl)-OH: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of O-Benzyl-L-tyrosine (H-Tyr(Bzl)-OH), a pivotal amino acid derivative in biomedical research and pharmaceutical development. This document details its chemical structure, physicochemical properties, and key applications, with a focus on its role in peptide synthesis. Detailed experimental protocols for its synthesis and characterization are provided, alongside a visualization of its application in a relevant biological pathway.
Chemical Structure and Identification
This compound is a derivative of the amino acid L-tyrosine where the hydroxyl group of the phenol (B47542) side chain is protected by a benzyl (B1604629) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions.
Chemical Structure:
Synonyms: O-Benzyl-L-tyrosine, L-Tyrosine, O-(phenylmethyl)-, 4-Benzyloxy-L-phenylalanine[1] IUPAC Name: (2S)-2-amino-3-[4-(phenylmethoxy)phenyl]propanoic acid CAS Number: 16652-64-5[2] Molecular Formula: C₁₆H₁₇NO₃[2]
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Weight | 271.31 g/mol | [1] |
| Melting Point | 259 °C (decomposes) | [3] |
| Boiling Point | 414.4°C (rough estimate) | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |
| Optical Activity | [α]20/D -9.5±1°, c = 1% in acetic acid: water (4:1) | [3] |
| Appearance | White to off-white powder | |
| pKa | 2.24±0.10 (Predicted) | [3] |
Applications in Research and Development
This compound is a valuable building block in several areas of research and development:
-
Peptide Synthesis: Its primary application is in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The benzyl group serves as a stable protecting group for the tyrosine hydroxyl function, which can be removed under specific conditions, typically by catalytic hydrogenation. This allows for the controlled and sequential addition of amino acids to build a desired peptide chain.[4]
-
Pharmaceutical Development: As a derivative of a natural amino acid, this compound is used as a precursor in the synthesis of various pharmaceuticals.[5] Notably, tyrosine derivatives are key components in the synthesis of Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat hypertension and heart failure.[6]
-
Biochemical Research: It is utilized in studies related to protein structure and function, enzyme activity, and protein-protein interactions. The modified tyrosine residue can be incorporated into peptides to probe the role of specific hydroxyl groups in biological recognition and signaling.[5][7]
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
A common method for the synthesis of O-Benzyl-L-tyrosine involves the benzylation of L-tyrosine using a copper complex intermediate.
Materials:
-
L-Tyrosine
-
Sodium hydroxide (B78521) (NaOH)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Benzyl bromide
-
Hydrochloric acid (HCl)
-
Ammonia (B1221849) solution
Procedure:
-
Dissolve L-Tyrosine in a 2N NaOH solution.
-
Add a solution of copper(II) sulfate pentahydrate in water to the reaction mixture and stir for 30 minutes.
-
Heat the mixture to 60°C for 15 minutes, then cool to room temperature.
-
Add methanol to the reaction mixture, followed by more 2N NaOH.
-
Add benzyl bromide and stir the reaction at room temperature for 4 hours.
-
The resulting O-benzyl-L-tyrosine copper complex is collected by filtration.
-
The copper complex is then suspended in water, and the pH is adjusted to 2-3 with dilute HCl to release the free O-benzyl-L-tyrosine.
-
The product is collected by filtration, washed with a 10% ammonia solution, and dried under vacuum.
Analytical Characterization
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a small amount of DCl or NaOD to aid dissolution). The solution should be free of any solid particles.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans, depending on the concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
-
-
Expected Chemical Shifts (in D₂O/DCl):
-
Aromatic protons of the benzyl group: ~7.3-7.5 ppm.
-
Aromatic protons of the tyrosine ring: Two doublets around 6.9 and 7.2 ppm.
-
Methylene protons of the benzyl group (-O-CH₂-): A singlet around 5.1 ppm.
-
α-proton (-CH-): A triplet or multiplet around 4.0-4.3 ppm.
-
β-protons (-CH₂-): Two doublets of doublets around 3.0-3.3 ppm.
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) for better signal-to-noise.
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Expected Chemical Shift Ranges:
-
Carbonyl carbon (-COOH): ~170-175 ppm.
-
Aromatic carbons: ~115-160 ppm.
-
Methylene carbon of the benzyl group (-O-CH₂-): ~70 ppm.
-
α-carbon (-CH-): ~55 ppm.
-
β-carbon (-CH₂-): ~37 ppm.
-
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the powdered sample directly on the ATR crystal.[8]
-
Instrument: A standard FT-IR spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Expected Characteristic Absorption Bands:
-
O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹.
-
N-H stretch (amine): Around 3300-3400 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹.
-
C=O stretch (carboxylic acid): Strong absorption around 1700-1725 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O stretch (ether): Around 1240 cm⁻¹.
-
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
Instrument: An electrospray ionization (ESI) mass spectrometer.
-
Parameters:
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 100-500).
-
-
Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 272.3.
Application in Peptide Synthesis: A Workflow Example
This compound is a crucial component in the synthesis of peptides. The following diagram illustrates a general workflow for the incorporation of a Tyr(Bzl) residue into a peptide chain using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol for Tripeptide Synthesis (Boc-Tyr(Bzl)-D-Ala-Gly-OH):
This protocol describes the solution-phase synthesis of a tripeptide utilizing Boc-Tyr(Bzl)-OH.[9]
-
Saponification of Boc-Tyr(Bzl)-D-Ala-Gly-OMe: The methyl ester of the protected tripeptide is dissolved in a methanol/water mixture, and lithium hydroxide is added to hydrolyze the ester to the free carboxylic acid. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, water is added, and methanol is removed under reduced pressure. The aqueous residue is washed with chloroform.
-
Acidification and Precipitation: The aqueous phase is acidified to pH 3 with 1 N HCl, leading to the precipitation of the white solid product, Boc-Tyr(Bzl)-D-Ala-Gly-OH.
-
Purification: The precipitated peptide is filtered, washed with water, and dried under vacuum.
Role in a Biological Signaling Pathway: The Renin-Angiotensin System
Tyrosine derivatives are precursors for the synthesis of Angiotensin II Receptor Blockers (ARBs), which are critical drugs for managing hypertension. ARBs act on the Renin-Angiotensin System (RAS), a key hormonal cascade that regulates blood pressure and fluid balance.
The following diagram illustrates the Renin-Angiotensin System and the point of intervention for ARBs.
The RAS cascade begins with the conversion of angiotensinogen to angiotensin I by renin.[10][11] Angiotensin I is then converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE).[10][11] Angiotensin II binds to the AT1 receptor, leading to vasoconstriction and the secretion of aldosterone, both of which increase blood pressure.[10][11] ARBs, synthesized from precursors like tyrosine derivatives, competitively inhibit the binding of angiotensin II to the AT1 receptor, thereby blocking its hypertensive effects.
Conclusion
This compound is a cornerstone molecule in the field of peptide chemistry and drug discovery. Its benzyl-protected side chain allows for the precise and controlled synthesis of complex peptides and serves as a vital starting material for the development of important therapeutics like Angiotensin II Receptor Blockers. A thorough understanding of its properties and the experimental protocols for its use is essential for researchers and scientists working at the forefront of biomedical innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis of angiotensin II receptor blockers by means of a catalytic system for C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of Sample Preparation Techniques on Lignin Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dokumen.pub [dokumen.pub]
- 8. ClinPGx [clinpgx.org]
- 9. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 10. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]
O-Benzyl-L-tyrosine CAS number and molecular weight
An In-depth Technical Guide to O-Benzyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Benzyl-L-tyrosine is a protected amino acid derivative of L-tyrosine, in which the hydroxyl group of the phenol (B47542) side chain is masked by a benzyl (B1604629) ether. This strategic protection is fundamental in peptide synthesis and other areas of organic chemistry to prevent undesirable side reactions. This technical guide provides essential information on the chemical properties of O-Benzyl-L-tyrosine, a detailed experimental protocol for its synthesis, and an overview of its applications in research and drug development.
Core Data Summary
The key physicochemical properties of O-Benzyl-L-tyrosine are summarized in the table below for quick reference.
| Property | Value |
| CAS Number | 16652-64-5[1][2] |
| Molecular Formula | C₁₆H₁₇NO₃[3] |
| Molecular Weight | 271.31 g/mol [2][4] |
| Appearance | White to light yellow powder or crystal[5] |
| Melting Point | 259 °C (decomposes)[2] |
| Optical Activity | [α]20/D -9.5±1°, c = 1% in acetic acid: water (4:1)[2] |
| Boiling Point | 456.1 °C[3] |
| Flash Point | 229.7 °C[3] |
Experimental Protocol: Synthesis of O-Benzyl-L-tyrosine
This section details a common method for the synthesis of O-Benzyl-L-tyrosine from L-tyrosine. The procedure involves the formation of a copper complex to facilitate the selective benzylation of the phenolic hydroxyl group.[6][7]
Materials and Reagents
-
L-Tyrosine
-
2N Sodium hydroxide (B78521) (NaOH) solution
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Benzyl bromide (C₇H₇Br)
-
Dioxane
-
1N Sodium hydroxide (NaOH) solution
-
Sodium bicarbonate (NaHCO₃)
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Ethyl acetate (B1210297)
Synthesis Procedure
Step 1: Copper Complex Formation
-
Dissolve L-Tyrosine (2 g, 11.0 mmol) in 5.6 mL of 2N NaOH solution.[6]
-
In a separate flask, dissolve copper (II) sulfate pentahydrate (1.4 g, 5.60 mmol) in 5.6 mL of water.[6]
-
Add the copper (II) sulfate solution to the L-tyrosine solution and stir the mixture for 30 minutes.[6]
-
Heat the reaction mixture to 60 °C for 15 minutes, then cool to room temperature.[6]
-
Add 40 mL of methanol to the mixture, followed by the addition of more 2N NaOH.[6]
Step 2: Benzylation Reaction
-
To the resulting copper complex solution, add benzyl bromide (1.4 mL, 11.78 mmol).[6]
-
Stir the reaction mixture at room temperature for 4 hours to yield crude O-Benzyl-L-tyrosine.[6]
Step 3: N-Boc Protection (Optional, for use in peptide synthesis)
-
Dissolve the crude O-Benzyl-L-tyrosine (2 g, 7.37 mmol) in a 2:1 mixture of dioxane and water (44 mL).[6]
-
To this solution, add 1N NaOH (7.38 mL, 7.38 mmol) and sodium bicarbonate (0.59 g, 7.02 mmol).[6]
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O) (3.3 g, 15.53 mmol).[6]
-
Stir the reaction mixture for 15 hours at room temperature.[6]
-
Upon completion, filter the mixture to remove any solids.[6]
-
Concentrate the filtrate and extract with ethyl acetate to isolate N-Boc-O-Benzyl-L-tyrosine.[6]
Key Applications in Research and Development
O-Benzyl-L-tyrosine is a crucial building block with several applications in scientific research and pharmaceutical development:
-
Peptide Synthesis : It is extensively used in both solid-phase and solution-phase peptide synthesis as a protected form of tyrosine.[2] The benzyl group effectively shields the reactive hydroxyl group, preventing side reactions during peptide chain elongation.
-
Drug Development : This compound serves as a precursor in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders.[1][8]
-
Biochemical Research : It is employed in studies concerning protein synthesis, enzyme activity, and the metabolic pathways of tyrosine.[1]
-
Biomedical Materials : O-Benzyl-L-tyrosine can be used as a building block in the synthesis of amphiphilic block co-polypeptides, which have potential applications as targeted drug carriers and functional nanobioreactors.[2]
Visualized Workflow and Logical Relationships
The following diagrams illustrate the synthesis workflow and the logical relationship of O-Benzyl-L-tyrosine as a protected amino acid in peptide synthesis.
Caption: A simplified workflow for the synthesis of O-Benzyl-L-tyrosine.
Caption: Logical relationship of O-Benzyl-L-tyrosine in solid-phase peptide synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ≥99.0% (NT), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 3. O-Benzyl-L-tyrosine | 16652-64-5 | FB11335 | Biosynth [biosynth.com]
- 4. O-benzyl-L-tyrosine | C16H17NO3 | CID 725701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. O-Benzyl-L-tyrosine 16652-64-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 8. chemimpex.com [chemimpex.com]
A Technical Guide to the Solubility of H-Tyr(Bzl)-OH in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of O-Benzyl-L-tyrosine (H-Tyr(Bzl)-OH), a critical building block in peptide synthesis and various pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in public literature, this guide summarizes the known qualitative solubility and provides a detailed, generalized experimental protocol for determining precise solubility values in your specific laboratory setting.
Qualitative Solubility of this compound
This compound is a derivative of the amino acid tyrosine where the hydroxyl group of the phenol (B47542) side chain is protected by a benzyl (B1604629) group. This modification significantly alters its solubility profile compared to its parent amino acid, L-tyrosine. While precise numerical data is scarce, qualitative solubility information has been reported.[1][2][3]
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent Name | Qualitative Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble | |
| Chlorinated | Chloroform | Soluble |
| Dichloromethane | Soluble | |
| Esters | Ethyl Acetate | Soluble |
Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration is not specified in the available literature.
Experimental Protocol for Determining Solubility
To obtain precise quantitative solubility data for this compound, the following generalized gravimetric shake-flask method is recommended. This is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetone, chloroform, dichloromethane, ethyl acetate, water)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Pipettes
-
Syringe filters (0.45 µm)
-
Pre-weighed vials for analysis
-
Vacuum oven or nitrogen stream for solvent evaporation
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, ensuring a solid phase remains after equilibration.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Shake the vials at a constant speed for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed vial to remove any undissolved microparticles.
-
-
Quantification (Gravimetric Method):
-
Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Weigh the remaining solid residue.
-
Calculate the solubility in mg/mL or g/100mL using the mass of the residue and the volume of the solvent.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a crucial reagent in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development for creating peptides and proteins. The benzyl group serves as a protecting group for the tyrosine side chain, preventing unwanted side reactions during the peptide elongation process. The general workflow of SPPS highlights the importance of such protected amino acids.[4][5][6]
References
- 1. O-Benzyl-L-tyrosine methyl ester hydrochloride | 34805-17-9 [m.chemicalbook.com]
- 2. O-Benzyl-L-tyrosine methyl ester hydrochloride CAS#: 34805-17-9 [m.chemicalbook.com]
- 3. Boc-N-alpha-methyl-O-benzyl-L-tyrosine CAS#: 64263-81-6 [m.chemicalbook.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
An In-depth Technical Guide to the Synthesis of O-benzyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
O-benzyl-L-tyrosine is a crucial derivative of the amino acid L-tyrosine, widely employed as a building block in solution-phase and solid-phase peptide synthesis.[1][2] Its benzyl (B1604629) ether linkage at the phenolic hydroxyl group serves as a stable protecting group, preventing unwanted side reactions during peptide chain elongation. This protected amino acid is integral to the synthesis of complex peptides and various pharmaceuticals, particularly those targeting neurological disorders.[1][3] This guide provides a detailed overview of the primary synthesis routes for O-benzyl-L-tyrosine, complete with experimental protocols, quantitative data, and process diagrams.
Core Synthesis Strategies
The synthesis of O-benzyl-L-tyrosine primarily follows two well-established routes: the direct benzylation of L-tyrosine via a copper (II) complex and the benzylation of N-protected L-tyrosine derivatives. Each method offers distinct advantages and is suited for different laboratory scales and applications.
Route 1: Direct Benzylation via Copper (II) Complex Formation
This method involves the formation of a copper (II) chelate with L-tyrosine, which selectively protects the amino and carboxyl groups, leaving the phenolic hydroxyl group available for benzylation. This is a convenient one-pot synthesis that avoids separate protection and deprotection steps for the alpha-amino and carboxyl functions.
Route 2: Benzylation of N-Protected L-Tyrosine
This strategy involves the initial protection of the amino group of L-tyrosine, most commonly with a tert-butoxycarbonyl (Boc) or acetyl (Ac) group. The resulting N-protected tyrosine is then subjected to benzylation of the phenolic hydroxyl group using a benzyl halide in the presence of a base. The final step involves the deprotection of the amino group to yield O-benzyl-L-tyrosine. This multi-step process can offer higher yields and purity.[4]
Experimental Protocols
Protocol 1: Direct Benzylation of L-Tyrosine via Copper (II) Complex
This protocol is adapted from a method described for the benzylation of L-tyrosine under alkaline conditions through the formation of a copper complex.[5][6]
Materials:
-
L-Tyrosine
-
2N Sodium Hydroxide (NaOH) solution
-
Copper (II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Benzyl bromide (BnBr)
Procedure:
-
Dissolve L-Tyrosine (11.0 mmol, 2.0 g) in 5.6 mL of 2N NaOH solution.[6]
-
In a separate beaker, prepare a solution of copper (II) sulfate pentahydrate (5.60 mmol, 1.4 g) in 5.6 mL of water.[6]
-
Add the copper (II) sulfate solution to the L-tyrosine solution and stir the reaction mixture for 30 minutes.[6]
-
Heat the mixture to 60 °C for 15 minutes, then cool it to room temperature.[6]
-
Add 40 mL of methanol to the reaction mixture, followed by the addition of more 2N NaOH.[6]
-
Add benzyl bromide (11.78 mmol, 1.4 mL) to the mixture and stir at room temperature for 4 hours.[6]
-
After the reaction is complete, the mixture is filtered, and the solvent is evaporated to obtain the crude product.[6] Further purification may be required.
Protocol 2: Benzylation of N-Boc-L-tyrosine
This protocol is based on a patented method for the production of O-substituted tyrosine compounds.[4]
Materials:
-
N-Boc-L-tyrosine
-
Methanol
-
28% Sodium methoxide-methanol solution
-
Benzyl chloride (BnCl) or Benzyl bromide (BnBr)
-
Tetrabutylammonium (B224687) iodide (promoter)
-
Hydrochloric acid (HCl)
Procedure:
-
To a solution of N-Boc-tyrosine (1.0 mmol, 281 mg) in methanol (0.5 mL), add 28% sodium methoxide-methanol solution (2.1 mmol, 0.42 mL), benzyl chloride (1.4 mmol, 115 μL), and tetrabutylammonium iodide (28 mg).[4]
-
Stir the mixture at 40°C for 24 hours.[4]
-
Add water (2 mL) to create a homogeneous system. The conversion yield can be analyzed by HPLC at this stage.[4]
-
Wash the aqueous solution with toluene (0.5 mL).[4]
-
Neutralize the solution with hydrochloric acid to precipitate a solid.[4]
-
Filter the solid and dry it to obtain N-Boc-O-benzyl-L-tyrosine.[4]
-
The Boc protecting group can then be removed using standard methods, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to yield the final product, O-benzyl-L-tyrosine.
Quantitative Data Summary
The following tables summarize the quantitative data from the cited synthesis routes.
| Parameter | Value | Reference |
| Starting Material | L-Tyrosine | [6] |
| Key Reagents | NaOH, CuSO₄·5H₂O, Benzyl bromide | [6] |
| Reaction Time | 4 hours (for benzylation step) | [6] |
| Reaction Temperature | 60°C (for complex formation), Room Temp. (for benzylation) | [6] |
| Yield | 62% (for crude product) | [6] |
| Table 1: Quantitative Data for Direct Benzylation via Copper Complex |
| Parameter | Value | Reference |
| Starting Material | N-Boc-L-tyrosine | [4] |
| Key Reagents | Sodium methoxide, Benzyl chloride/bromide, Tetrabutylammonium iodide | [4] |
| Reaction Time | 3 - 24 hours | [4] |
| Reaction Temperature | 40°C | [4] |
| Conversion Yield | 89% (with Benzyl chloride) | [4] |
| Isolated Yield | 84% (with Benzyl chloride) | [4] |
| Table 2: Quantitative Data for Benzylation of N-Boc-L-tyrosine |
Visualized Synthesis Pathways and Workflows
Caption: Overview of the two primary synthesis routes for O-benzyl-L-tyrosine.
Caption: Experimental workflow for the direct benzylation of L-tyrosine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. O-Benzyl- L -tyrosine = 99.0 NT 16652-64-5 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents [patents.google.com]
- 5. A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors [mdpi.com]
- 6. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
H-Tyr(Bzl)-OH: A Comprehensive Material Safety Data Sheet Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the material safety data for H-Tyr(Bzl)-OH (O-Benzyl-L-tyrosine), a crucial derivative of the amino acid tyrosine utilized in peptide synthesis and various biochemical studies. Understanding the safety and handling protocols of this compound is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available data on its physical and chemical properties, toxicological profile, and handling procedures, presenting it in a clear and accessible format for the scientific community.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. These values have been aggregated from various chemical suppliers and safety data sheets.
| Property | Value | Source(s) |
| CAS Number | 16652-64-5 | [1][2][3][4] |
| Molecular Formula | C₁₆H₁₇NO₃ | [1][3][4] |
| Molecular Weight | 271.31 g/mol | [1][3] |
| Appearance | Off-white powder / Crystalline | [1][2][5] |
| Melting Point | 259 °C (dec.) (lit.) | [2][3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [2] |
| Storage Temperature | Store at room temperature or in a cool place. Some suppliers recommend 0 - 8 °C. | [1][5][6] |
Hazard Identification and Safety Precautions
While many sources state that this compound has no specific hazard statements, general good laboratory practices should always be followed.[1] Exposure may cause irritation with minor residual injury.[1]
Personal Protective Equipment (PPE):
To minimize exposure, the following personal protective equipment is recommended:
-
Eye Protection: Safety goggles or eyeshields approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection: Handle with gloves that have been inspected prior to use.[1] Gloves should meet the specifications of Regulation (EU) 2016/425 and the standard EN 374.[1]
-
Body Protection: Appropriate protective clothing should be worn.[1]
-
Respiratory Protection: Not typically required where adequate ventilation is available.[1] In case of dust formation, a dust mask may be used.
The following diagram outlines a logical workflow for hazard identification and the corresponding safety measures.
Toxicological Information
Detailed toxicological studies for this compound are not extensively reported in readily available safety data sheets. The chemical, physical, and toxicological properties have not been thoroughly investigated.[1] To the best of current knowledge, no component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[1]
| Toxicological Endpoint | Data |
| Acute Toxicity | No data available |
| Skin Corrosion/Irritation | No data available |
| Serious Eye Damage/Irritation | No data available |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity (Single Exposure) | No data available |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available |
| Aspiration Hazard | No data available |
Experimental Protocols
Detailed experimental protocols for the toxicological and physical property testing of this compound are not provided in the surveyed Material Safety Data Sheets. These documents typically report the results of such studies without detailing the methodologies. For specific experimental procedures, researchers should consult peer-reviewed literature or specialized toxicological databases.
A general experimental workflow for handling and using this compound in a laboratory setting is outlined below.
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken:
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[1]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[1]
-
In Case of Eye Contact: Flush eyes with water as a precaution.[1]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]
In all cases of exposure, it is advisable to seek medical attention.
Handling and Storage
Proper handling and storage are crucial for maintaining the stability and safety of this compound.
-
Handling: Avoid formation of dust and aerosols.[1] Provide appropriate exhaust ventilation at places where dust is formed.[1]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[1] Store in a cool place.[1]
Accidental Release Measures
In the case of a spill, the following steps should be taken:
-
Personal Precautions: Avoid dust formation. Avoid breathing vapors, mist, or gas.[1]
-
Environmental Precautions: No special environmental precautions are required.[1]
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]
This guide is intended to provide a comprehensive overview of the material safety data for this compound for a scientific audience. Researchers should always consult the most up-to-date safety data sheet from their supplier before use and adhere to all institutional safety protocols.
References
The Cornerstone of Peptide Synthesis: A Technical Guide to H-Tyr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving high yields and purity. Among the arsenal (B13267) of protected amino acids, O-Benzyl-L-tyrosine (H-Tyr(Bzl)-OH) stands out as a versatile and widely utilized building block. This technical guide provides an in-depth review of the applications of this compound, focusing on its core utility in solid-phase peptide synthesis (SPPS). We will delve into its chemical properties, synthesis, and comparative performance in the two dominant SPPS strategies: Boc/Bzl and Fmoc/tBu.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application. Key properties are summarized in the table below.
| Property | Value |
| Synonyms | O-Benzyl-L-tyrosine |
| CAS Number | 16652-64-5 |
| Molecular Formula | C₁₆H₁₇NO₃ |
| Molecular Weight | 271.31 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 259-260 °C |
Synthesis of O-Benzyl-L-tyrosine
The preparation of this compound is a critical first step for its use in peptide synthesis. A common and effective method involves the protection of the phenolic hydroxyl group of L-tyrosine as a benzyl (B1604629) ether.
Experimental Protocol: Synthesis of this compound
A detailed synthesis procedure is outlined below, adapted from patent literature. This method involves the formation of a copper complex of L-tyrosine to facilitate selective O-alkylation.
Materials:
-
L-tyrosine
-
Potassium hydroxide (B78521) (KOH)
-
Copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
N,N-dimethylformamide (DMF)
-
Benzyl chloride (BnCl)
-
Hydrochloric acid (HCl)
-
10% Ammonia (B1221849) aqueous solution
Procedure:
-
Formation of Potassium Tyrosinate: Dissolve potassium hydroxide (0.605 mol) in water under ice cooling. Add L-tyrosine (0.275 mol) in batches while maintaining the temperature at 15-20 °C.
-
Copper Complex Formation: Add copper sulfate pentahydrate (0.171 mol) to the reaction mixture. Heat the mixture to 60-65 °C with stirring for 1 hour, then cool to room temperature.
-
Benzylation: Add DMF (200 mL) to the reaction system, followed by the dropwise addition of benzyl chloride (0.33 mol) at room temperature. Heat the reaction mixture to 55 °C and stir for 2 hours, during which a gray solid copper complex of O-benzyl-L-tyrosine will precipitate.
-
Isolation of the Copper Complex: After cooling to room temperature, add water (500 mL) to release the free gray solid. Collect the solid by filtration and wash with water until the filtrate is colorless. The wet cake is then refluxed in methanol for 1 hour, filtered, washed with methanol, and dried.
-
Release of Free this compound: Suspend the dried copper complex in water. Add dilute hydrochloric acid to adjust the pH to 2-3 with stirring at room temperature.
-
Purification: Collect the solid product by filtration, wash with a 10% ammonia aqueous solution, and finally dry in a vacuum oven at 65 °C to yield O-benzyl-L-tyrosine.[1]
Applications in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a protected amino acid in SPPS. The benzyl group on the phenolic hydroxyl of tyrosine prevents unwanted side reactions, such as O-acylation, during the peptide chain elongation.[2] this compound is compatible with both Boc and Fmoc SPPS strategies, although its stability and deprotection characteristics differ between the two.
Boc/Bzl SPPS Strategy
In the Boc/Bzl strategy, the temporary Nα-amino protecting group is the acid-labile tert-butoxycarbonyl (Boc) group, while side-chain protecting groups are typically benzyl-based. The benzyl ether on tyrosine fits naturally into this scheme.
Workflow for Boc/Bzl SPPS using Boc-Tyr(Bzl)-OH:
Performance and Considerations in Boc-SPPS:
While the benzyl group is compatible with Boc chemistry, it exhibits partial lability to the trifluoroacetic acid (TFA) solutions used for Boc deprotection in each cycle.[2] This can lead to premature deprotection of the tyrosine side chain and subsequent side reactions.
One significant side reaction is the acid-catalyzed rearrangement of O-benzyltyrosine to 3-benzyltyrosine.[3] The stability of various benzyl-based protecting groups in 50% TFA in dichloromethane (B109758) has been quantitatively studied, and the results are presented below.
| Protected Amino Acid | Protecting Group | % Cleavage per 20 min cycle in 50% TFA |
| Tyr(Bzl) | Benzyl | 1.1 |
| Lys(Z) | Benzyloxycarbonyl | 0.28 |
| Thr(Bzl) | Benzyl | 0.012 |
| Cys(4-CH₃OBzl) | 4-Methoxybenzyl | 0.61 |
| (Data sourced from Erickson & Merrifield, J. Am. Chem. Soc. 1973)[3] |
Due to this partial instability, for the synthesis of longer peptides using the Boc strategy, more acid-stable protecting groups for tyrosine, such as 2,6-dichlorobenzyl (2,6-Cl₂Bzl), are often preferred.[2][4] The final cleavage of the benzyl group from the tyrosine residue in Boc-SPPS is typically achieved using strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[5][6]
Fmoc/tBu SPPS Strategy
The Fmoc/tBu strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. The benzyl group on tyrosine is stable to the basic conditions (typically piperidine (B6355638) in DMF) used for Fmoc removal, making this compound a suitable building block in this orthogonal protection scheme.[7]
Workflow for Fmoc/tBu SPPS using Fmoc-Tyr(Bzl)-OH:
References
- 1. Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Spectral Data Analysis of O-Benzyl-L-Tyrosine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for O-Benzyl-L-tyrosine (H-Tyr(Bzl)-OH) and its common derivatives. Due to the limited availability of a complete public dataset for the unprotected form, this document presents spectral information for closely related and commercially available compounds: N-Boc-O-benzyl-L-tyrosine and N-Acetyl-O-benzyl-L-tyrosine. These derivatives are frequently used in peptide synthesis and drug discovery, making their spectral characteristics highly relevant for researchers in the field.
Introduction
O-Benzyl-L-tyrosine is a protected derivative of the amino acid L-tyrosine, where the hydroxyl group of the phenol (B47542) side chain is benzylated. This protection strategy is crucial in peptide synthesis to prevent unwanted side reactions. The characterization of this compound and its intermediates is essential for quality control and process optimization in synthetic chemistry and pharmaceutical development. This guide summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides generalized experimental protocols, and illustrates a typical workflow for spectral analysis.
Spectral Data Summary
The following tables summarize the available spectral data for derivatives of O-Benzyl-L-tyrosine. It is important to note that the exact chemical shifts and absorption peaks can vary slightly depending on the solvent, concentration, and instrument used.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectral Data of N-Boc-O-benzyl-L-tyrosine
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.44 - 7.28 | m | Aromatic protons (Benzyl & Tyrosine rings) |
| 6.90 | d | Aromatic protons (Tyrosine ring) |
| 5.05 | s | -O-CH₂-Ph |
| 4.35 | m | α-CH |
| 2.98 - 2.73 | m | β-CH₂ |
| 1.42 | s | Boc (-C(CH₃)₃) |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectral Data of N-Acetyl-O-benzyl-L-tyrosine [1]
| Chemical Shift (ppm) | Assignment |
| 173.06 | Carbonyl (Carboxylic acid) |
| 169.55 | Carbonyl (Acetyl) |
| 157.37 | C4-O (Tyrosine ring) |
| 137.55 | Quaternary C (Benzyl ring) |
| 130.43 | Aromatic CH |
| 130.15 | Aromatic CH |
| 128.76 | Aromatic CH |
| 128.13 | Aromatic CH |
| 128.03 | Aromatic CH |
| 114.82 | Aromatic CH |
| 69.49 | -O-CH₂-Ph |
| 54.07 | α-CH |
| 36.32 | β-CH₂ |
| 22.70 | Acetyl CH₃ |
Solvent: DMSO-d₆[1]
Infrared (IR) Spectroscopy Data
Table 3: Expected IR Absorption Bands for O-Benzyl-L-tyrosine
| Wavenumber (cm⁻¹) | Functional Group |
| 3100 - 3000 | Aromatic C-H stretch |
| 3000 - 2850 | Aliphatic C-H stretch |
| ~1740 | C=O stretch (Carboxylic acid) |
| ~1590, ~1500 | C=C stretch (Aromatic rings) |
| ~1240 | C-O stretch (Aryl ether) |
| 1200 - 1000 | C-O stretch |
| 3400 - 2400 (broad) | O-H stretch (Carboxylic acid) |
| 3300 - 3000 (broad) | N-H stretch (Amine) |
Mass Spectrometry (MS) Data
Mass spectrometry data for O-benzyl-L-tyrosine is available from GC-MS analysis.
Table 4: Mass Spectrometry Data (GC-MS) for O-benzyl-L-tyrosine [2]
| m/z | Interpretation |
| 271.1 | [M]⁺ (Molecular Ion) |
| 197 | [M - C₆H₅CH₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Detailed experimental protocols for acquiring the spectral data of a specific batch of this compound would be specific to the instrumentation and standard operating procedures of the laboratory. However, general methodologies are provided below.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with pH adjustment). The choice of solvent is critical as it can affect chemical shifts.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.
-
Mass Spectrometry
-
Sample Introduction (for GC-MS): The sample may require derivatization (e.g., esterification) to increase its volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Ionization: Electron Ionization (EI) is a common method for GC-MS.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.
-
Alternative Method (ESI-MS): For direct analysis without derivatization, Electrospray Ionization Mass Spectrometry (ESI-MS) is suitable. The sample is dissolved in a suitable solvent and infused into the mass spectrometer.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectral characterization of a synthetic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.
This guide provides a foundational understanding of the spectral characteristics of O-Benzyl-L-tyrosine and its derivatives, which is essential for researchers engaged in peptide synthesis and medicinal chemistry. For definitive identification, it is always recommended to acquire spectral data on the specific batch of the compound being used and compare it with reference standards when available.
References
An In-depth Technical Guide to H-Tyr(Bzl)-OH: Physical Properties and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physical appearance and optimal storage conditions for H-Tyr(Bzl)-OH (O-Benzyl-L-tyrosine), a key building block in peptide synthesis and pharmaceutical research. Adherence to proper storage and handling protocols is critical to maintain the integrity, purity, and performance of this compound in experimental and developmental workflows.
Physical and Chemical Properties
This compound is a derivative of the amino acid L-tyrosine, where the hydroxyl group of the phenol (B47542) side chain is protected by a benzyl (B1604629) group. This protection prevents unwanted side reactions during peptide synthesis. Its key physical and chemical identifiers are summarized below.
| Property | Value | References |
| CAS Number | 16652-64-5 | [1][2][3] |
| Molecular Formula | C₁₆H₁₇NO₃ | [1][3][4] |
| Molecular Weight | 271.31 g/mol | [2][5] |
| Appearance | White to off-white powder, crystalline | [1][2][6] |
| Melting Point | 218 - 236 °C; 259 °C (decomposes) | [1][2][6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][7] |
Detailed Physical Appearance
This compound typically presents as a white to off-white crystalline powder [1][2][6]. The material should be free-flowing and homogeneous. Any significant deviation from this appearance, such as discoloration (e.g., yellowing or browning), clumping, or the presence of foreign particulates, may indicate degradation or contamination. Such changes can result from improper handling, exposure to incompatible materials, or adverse storage conditions.
Storage and Handling Recommendations
To ensure the long-term stability and purity of this compound, specific storage conditions must be maintained. The primary factors influencing its stability are temperature, moisture, and light.
Recommended Storage Conditions
There is some variation in the recommended storage temperature from different suppliers, likely reflecting different purity grades or formulations. The most common recommendations are:
-
Refrigerated: Several suppliers recommend storing the compound at 0 - 8 °C or 2 - 8 °C [1][8]. This is the most conservative and generally preferred condition for long-term storage to minimize thermal degradation.
-
Room Temperature: Other sources state that storage at room temperature is acceptable[2][7][9].
Regardless of the temperature, all sources concur on the following critical conditions:
-
Dry Environment: The compound must be sealed in a dry environment[2][7]. This compound is susceptible to moisture, which can lead to hydrolysis or clumping. Storage in a desiccator or a controlled low-humidity environment is ideal.
-
Inert Atmosphere: While not always explicitly stated, for long-term storage, flushing the container with an inert gas like argon or nitrogen can displace oxygen and prevent oxidative degradation.
-
Light Protection: It is recommended to keep the compound in a dark place , away from direct sunlight or strong artificial light, to prevent photochemical degradation[2][7]. Amber glass vials or opaque containers are suitable for this purpose.
-
Tightly Sealed Container: The container must be kept tightly closed to prevent the ingress of moisture and atmospheric contaminants[3][6].
The following diagram illustrates the logical workflow for ensuring the stability of this compound based on its physical properties and recommended handling procedures.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 16652-64-5 [chemicalbook.com]
- 3. fishersci.at [fishersci.at]
- 4. scbt.com [scbt.com]
- 5. O-benzyl-L-tyrosine | C16H17NO3 | CID 725701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Fmoc-Tyr(Bzl)-OH = 98.0 HPLC 71989-40-7 [sigmaaldrich.com]
- 9. shop.bachem.com [shop.bachem.com]
A Technical Guide to H-Tyr(Bzl)-OH for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of H-Tyr(Bzl)-OH, a key building block in peptide synthesis for a wide range of research applications. This document details major suppliers, technical specifications, experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its application in studying critical signaling pathways.
Core Concepts: The Role of this compound in Peptide Synthesis
This compound, or O-Benzyl-L-tyrosine, is a protected amino acid derivative crucial for the synthesis of peptides containing tyrosine residues. The benzyl (B1604629) (Bzl) group protects the hydroxyl moiety of the tyrosine side chain, preventing unwanted side reactions during the peptide chain elongation process. This protection is typically removed during the final cleavage step, yielding the native tyrosine residue in the final peptide. Its application is particularly significant in the synthesis of peptides designed to study or modulate biological processes involving tyrosine phosphorylation, a key event in many cellular signaling pathways.
Key Suppliers and Product Specifications
Sourcing high-quality this compound is critical for the successful synthesis of pure peptides. The following table summarizes key information for this reagent from several prominent suppliers to aid in the selection process for research purposes.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Notes |
| MedChemExpress | This compound | 16652-64-5 | C₁₆H₁₇NO₃ | 271.31 | >98.0% | Often used in the synthesis of bioactive peptides and for drug discovery research.[1] |
| Aapptec | This compound | 16652-64-5 | C₁₆H₁₇NO₃ | 271.3 | Lot-specific | A well-established supplier of amino acids and reagents for peptide synthesis.[2] |
| Santa Cruz Biotechnology | H-D-Tyr(Bzl)-OH | 65733-15-5 | C₁₆H₁₇NO₃ | 271.3 | Lot-specific | Note: This is the D-isomer, which is useful for creating peptides with increased stability against enzymatic degradation.[3] |
| ChemicalBook | This compound | 16652-64-5 | C₁₆H₁₇NO₃ | 271.31 | ≥98% | Provides general chemical properties and synthesis information.[4] |
Note: Purity and pricing information are subject to change and may vary by lot and quantity. It is recommended to request a certificate of analysis for lot-specific data.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Tyr(Bzl)-OH
The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing a tyrosine residue using the Fmoc/tBu strategy, incorporating Fmoc-Tyr(Bzl)-OH. This protocol is intended as a guide and may require optimization based on the specific peptide sequence and scale of the synthesis.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids (including Fmoc-Tyr(Bzl)-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
-
Acetonitrile (ACN) and water (HPLC grade)
-
Trifluoroacetic acid (TFA), 0.1% for HPLC
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling (for Fmoc-Tyr(Bzl)-OH and other amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin substitution), HBTU or HATU (0.95 equivalents to the amino acid), and DIPEA (2 equivalents to the amino acid) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Application in Signaling Pathway Research: Targeting SH2 Domains
Peptides containing phosphotyrosine (pTyr) are critical tools for studying protein-protein interactions within signaling pathways, particularly those mediated by Src Homology 2 (SH2) domains.[5][6] SH2 domains are structural motifs found in many intracellular signaling proteins that specifically recognize and bind to pTyr-containing sequences on other proteins, leading to the assembly of signaling complexes and the propagation of downstream signals.
Synthetic peptides containing tyrosine, which can be subsequently phosphorylated, are used to investigate the binding specificity of different SH2 domains, to develop inhibitors of specific SH2 domain interactions, and to probe the functional consequences of these interactions. The synthesis of these peptides often employs protected tyrosine derivatives like this compound.
Experimental Workflow: Screening of a Synthetic Peptide Library for Kinase Inhibitors
The synthesis of peptide libraries using building blocks like this compound is a powerful strategy for discovering novel enzyme inhibitors, including for protein tyrosine kinases. The following diagram illustrates a typical workflow for the screening of a synthetic peptide library to identify potential kinase inhibitors.
This guide provides a foundational understanding of the role of this compound in research, from sourcing the raw material to its application in cutting-edge drug discovery and cell signaling research. For specific applications, further optimization of the provided protocols may be necessary.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 16652-64-5 [chemicalbook.com]
- 5. SH2 domains exhibit high-affinity binding to tyrosine-phosphorylated peptides yet also exhibit rapid dissociation and exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The SH2 domain: versatile signaling module and pharmaceutical target - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of H-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the efficient and controlled assembly of amino acid chains. A critical aspect of successful SPPS is the use of appropriately protected amino acid derivatives to prevent unwanted side reactions. For the incorporation of tyrosine, a frequently occurring amino acid with a reactive hydroxyl group on its phenolic side chain, protective group strategies are paramount.
This document provides detailed application notes and protocols for the use of O-Benzyl-L-tyrosine (H-Tyr(Bzl)-OH), a commonly utilized protected tyrosine derivative in SPPS. The benzyl (B1604629) (Bzl) group offers robust protection for the tyrosine hydroxyl function under the conditions of peptide chain elongation in both major SPPS strategies: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) chemistry.
Properties and Applications of this compound
This compound is a derivative of L-tyrosine where the hydroxyl group of the phenol (B47542) side chain is protected by a benzyl ether linkage. This protection is crucial to prevent side reactions such as O-acylation during coupling steps.
Key Properties:
-
Compatibility: this compound is compatible with both Boc/Bzl and Fmoc/tBu SPPS strategies.
-
Acid Lability: The benzyl group is stable to the milder acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid in dichloromethane) and the basic conditions for Fmoc deprotection (e.g., piperidine (B6355638) in DMF).[1] It requires strong acidic conditions for cleavage, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) in Boc-SPPS, or a final strong acid cleavage cocktail in Fmoc-SPPS.[2]
-
Side Reactions: A potential side reaction, particularly in Boc-SPPS under repeated acidic deprotection steps, is the migration of the benzyl group from the oxygen to the aromatic ring of the tyrosine side chain.[3] This can be minimized by using alternative protecting groups for tyrosine, especially in the synthesis of long peptides.[3]
Primary Applications:
-
Peptide Synthesis: this compound is a standard building block for introducing tyrosine residues into synthetic peptides.
-
Drug Development: As a component of synthetic peptides, it is integral to the development of peptide-based therapeutics, where tyrosine residues often play critical roles in biological activity and receptor binding.
-
Biochemical Research: Peptides containing Tyr(Bzl) are synthesized for use in various research applications, including enzyme substrate studies, antibody production, and protein structure-function analysis.
Quantitative Data Summary
The efficiency of coupling, cleavage, and the final purity of the peptide are critical parameters in SPPS. The following tables provide a summary of expected quantitative data when using this compound under different conditions.
Table 1: Comparison of Coupling Reagents for Fmoc-Tyr(Bzl)-OH in SPPS
| Coupling Reagent | Activating Agent | Base | Typical Coupling Time | Typical Coupling Efficiency (%) | Crude Peptide Purity (%) |
| HBTU | HOBt | DIEA | 15 - 60 min | >99 | ~70-85 |
| HATU | HOAt | DIEA/Collidine | 5 - 20 min | >99.5 | ~80-90 |
| DIC/HOBt | HOBt | - | 30 - 120 min | >98 | ~65-80 |
Data is compiled from typical outcomes in peptide synthesis and may vary depending on the specific peptide sequence and reaction conditions.
Table 2: Comparison of Cleavage Cocktails for Peptides Containing Tyr(Bzl)
| Cleavage Cocktail | Composition | Cleavage Time | Typical Cleavage Yield (%) | Notes |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | 1.5 - 4 hours | >90 | Effective for peptides with multiple sensitive residues including Tyr, Trp, Cys, and Met.[4] |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | 2 - 4 hours | >90 | Particularly useful for peptides containing arginine residues.[4] |
| TFA/TIS/H₂O | TFA/Triisopropylsilane/H₂O (95:2.5:2.5) | 2 - 3 hours | >85 | A common and effective general-purpose cleavage cocktail. |
TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol. Cleavage yields are sequence-dependent.
Experimental Protocols
The following are detailed protocols for the incorporation of this compound in both Fmoc and Boc-based solid-phase peptide synthesis.
Fmoc-SPPS Protocol: Manual Synthesis of a Tyr(Bzl)-Containing Peptide
This protocol describes the manual synthesis of a model tripeptide (e.g., Ala-Tyr(Bzl)-Gly) on a Rink Amide resin.
1. Resin Preparation and Swelling:
-
Weigh 100 mg of Rink Amide resin (loading ~0.5 mmol/g) into a fritted syringe.
-
Add 2 mL of N,N-Dimethylformamide (DMF) and allow the resin to swell for 30 minutes with occasional agitation.
-
Drain the DMF.
2. First Amino Acid Coupling (Fmoc-Gly-OH):
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in 1 mL of DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (6 eq.) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Drain the coupling solution and wash the resin with DMF (3 x 2 mL).
3. Fmoc Deprotection:
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin with DMF (5 x 2 mL).
4. Second Amino Acid Coupling (Fmoc-Tyr(Bzl)-OH):
-
In a separate vial, dissolve Fmoc-Tyr(Bzl)-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in 1 mL of DMF.
-
Add DIEA (6 eq.) and pre-activate for 1 minute.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Drain and wash with DMF (3 x 2 mL).
-
Perform a Kaiser test to ensure complete coupling.
5. Repeat Fmoc Deprotection (Step 3).
6. Third Amino Acid Coupling (Fmoc-Ala-OH):
-
Repeat the coupling procedure as in Step 2 using Fmoc-Ala-OH.
7. Final Fmoc Deprotection (Step 3).
8. Cleavage and Deprotection:
-
Wash the peptide-resin with Dichloromethane (DCM) (3 x 2 mL) and dry under vacuum for 1 hour.
-
Prepare 2 mL of Cleavage Cocktail K (TFA/Phenol/H₂O/Thioanisole/EDT; 82.5:5:5:5:2.5).
-
Add the cleavage cocktail to the dry resin in a fume hood.
-
Gently agitate for 2 hours at room temperature.
-
Filter the cleavage mixture into a cold centrifuge tube containing 10 mL of diethyl ether.
-
Wash the resin with an additional 0.5 mL of TFA and add to the ether.
-
Centrifuge at 3000 rpm for 10 minutes to pellet the precipitated peptide.
-
Decant the ether, wash the peptide pellet with cold ether twice, and dry the crude peptide under vacuum.
9. Peptide Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).
-
Analyze the purity by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Confirm the identity by mass spectrometry.
Boc-SPPS Protocol: Manual Synthesis of a Tyr(Bzl)-Containing Peptide
This protocol outlines the synthesis of a model dipeptide (e.g., Leu-Tyr(Bzl)) on a Merrifield resin.
1. Resin Preparation and First Amino Acid Attachment:
-
Swell 200 mg of Merrifield resin (1% DVB, 1.0 meq/g) in DCM for 1 hour.
-
In a separate flask, dissolve Boc-Tyr(Bzl)-OH (2 eq.) and cesium bicarbonate (2 eq.) in a mixture of DMF and water.
-
Evaporate to dryness to form the cesium salt.
-
Add the dried cesium salt to the swollen resin in DMF.
-
Heat at 50°C for 12-24 hours.
-
Wash the resin with DMF, DMF/water, methanol, and DCM, then dry.
2. Boc Deprotection:
-
Swell the resin in DCM.
-
Treat with 50% TFA in DCM for 30 minutes.
-
Drain and wash with DCM (3 x 2 mL).
3. Neutralization:
-
Treat the resin with 10% DIEA in DCM for 10 minutes.
-
Drain and wash with DCM (3 x 2 mL).
4. Second Amino Acid Coupling (Boc-Leu-OH):
-
In a separate vial, dissolve Boc-Leu-OH (3 eq.) and HOBt (3 eq.) in DMF.
-
Cool to 0°C and add Diisopropylcarbodiimide (DIC) (3 eq.).
-
Stir for 10 minutes at 0°C.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate for 2-4 hours at room temperature.
-
Drain and wash with DMF (3 x 2 mL) and DCM (3 x 2 mL).
5. Final Boc Deprotection (Step 2).
6. Cleavage from Resin (TFMSA Method):
-
Dry the peptide-resin thoroughly under vacuum.
-
In a fume hood, suspend the resin in a cleavage cocktail of TFMSA/TFA/thioanisole (1:10:1 v/v/v) at 0°C.
-
Stir the mixture for 1-2 hours at 0°C.
-
Filter the resin and wash with a small amount of TFA.
-
Precipitate the peptide in cold diethyl ether as described in the Fmoc protocol.
-
Wash the peptide pellet and dry under vacuum.
7. Peptide Analysis:
-
Analyze the crude peptide by RP-HPLC and mass spectrometry as described in the Fmoc protocol.
Visualizations
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
General SPPS Workflow
Role of this compound in Peptide Chain Elongation (Fmoc Strategy)
Fmoc-Tyr(Bzl)-OH Coupling
Tyrosine Kinase Signaling Pathway (Simplified)
Tyrosine Kinase Pathway
Conclusion
This compound is a versatile and effective protected amino acid for the incorporation of tyrosine in solid-phase peptide synthesis. Its compatibility with both Fmoc and Boc strategies makes it a valuable tool for peptide chemists. Careful consideration of the coupling and cleavage conditions, as outlined in these notes and protocols, will contribute to the successful synthesis of high-quality tyrosine-containing peptides for a wide range of applications in research, diagnostics, and drug development.
References
Application Notes and Protocols for H-Tyr(Bzl)-OH Coupling in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the efficient coupling of O-Benzyl-L-tyrosine (H-Tyr(Bzl)-OH) in peptide synthesis. The following sections offer insights into recommended coupling reagents, detailed experimental procedures for both solid-phase and solution-phase synthesis, and expected outcomes.
Introduction to this compound in Peptide Synthesis
This compound is a commonly used amino acid derivative in which the phenolic hydroxyl group of tyrosine is protected by a benzyl (B1604629) (Bzl) group. This protection is crucial to prevent unwanted side reactions during peptide synthesis. The Bzl group is relatively stable under the basic conditions used for Fmoc group removal in Solid-Phase Peptide Synthesis (SPPS), but it is labile to strong acids like trifluoroacetic acid (TFA), which is often used for cleavage from the resin. This characteristic makes it suitable for specific strategies in both Fmoc/tBu and Boc/Bzl peptide synthesis methodologies.
Recommended Coupling Protocols
The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions, such as racemization. Below are recommended protocols for coupling this compound using common and highly efficient coupling reagents.
Data Presentation: Comparison of Common Coupling Reagents
The following table summarizes the typical performance of various coupling reagents for peptide synthesis. While specific quantitative data for this compound is not extensively published in a comparative format, this table provides expected performance based on the general efficacy of these reagents in peptide synthesis.
| Coupling Reagent/Method | Activating Agent(s) | Base (Equivalents) | Typical Coupling Time | Typical Yield/Efficiency | Key Considerations |
| Carbodiimide | DIC / HOBt | - (or low base) | 1 - 4 hours | Good to Excellent (>95%) | Cost-effective. Low risk of racemization when base is omitted.[1] |
| Aminium/Uronium Salt | HBTU / DIPEA | 2.0 | 15 - 60 minutes | Excellent (>98%) | Rapid and highly efficient.[2][3] Requires a non-nucleophilic base. |
| Aminium/Uronium Salt | HATU / DIPEA | 2.0 | 10 - 60 minutes | Excellent (>99%) | Very rapid and effective for sterically hindered couplings. Less epimerization than HBTU.[4] |
| Phosphonium Salt | PyBOP / DIPEA | 2.0 | 15 - 60 minutes | Excellent (>98%) | Byproducts are generally less hazardous than those from BOP. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Tyr(Bzl)-OH
This protocol describes the manual coupling of Fmoc-Tyr(Bzl)-OH onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Fmoc-Tyr(Bzl)-OH
-
Peptide-resin with a free N-terminus
-
Coupling Reagents:
-
Option A (DIC/HOBt): N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt)
-
Option B (HBTU): O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), N,N-Diisopropylethylamine (DIPEA)
-
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
20% (v/v) Piperidine (B6355638) in DMF for Fmoc deprotection
-
Kaiser test kit for monitoring coupling completion
Workflow Diagram:
Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.
Protocol Steps:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus.
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove residual piperidine and byproducts.
-
Coupling Reaction:
-
Option A: DIC/HOBt Coupling
-
In a separate vessel, dissolve Fmoc-Tyr(Bzl)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add this solution to the resin.
-
Add DIC (3 equivalents) to the resin suspension.
-
Agitate the reaction mixture at room temperature for 1-4 hours.
-
-
Option B: HBTU Coupling
-
In a separate vessel, dissolve Fmoc-Tyr(Bzl)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.
-
-
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling is incomplete.
-
Washing: Once the coupling is complete, wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
Case Study: Synthesis of a Leu-Enkephalin Analog
This section details the synthesis of a Leu-enkephalin analog (Tyr-Gly-Gly-Phe-Leu) using a solid-phase approach, which can be adapted for the incorporation of this compound.
Signaling Pathway Context:
Enkephalins are endogenous opioid peptides that act as ligands for opioid receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channels, ultimately resulting in an analgesic effect.
Caption: Simplified signaling pathway of enkephalins via opioid receptors.
Experimental Workflow for Leu-Enkephalin Analog Synthesis:
The synthesis of the pentapeptide Tyr-Gly-Gly-Phe-Leu can be performed on a pre-loaded Fmoc-Leu-Wang resin. The following steps outline the manual SPPS process.
-
Resin Preparation: Start with Fmoc-Leu-Wang resin (0.1 mmol scale). Swell the resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from Leucine with 20% piperidine in DMF.
-
First Coupling (Phenylalanine): Couple Fmoc-Phe-OH using one of the activation methods described above (e.g., HBTU/DIPEA). Monitor for completion with the Kaiser test.
-
Subsequent Couplings (Glycine x2): Sequentially deprotect and couple Fmoc-Gly-OH twice.
-
Final Coupling (Tyrosine): Deprotect the N-terminus of the second Glycine and couple Fmoc-Tyr(Bzl)-OH.
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal Tyrosine.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the Bzl group from Tyr).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash. Purify the peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC. Purity levels for research-grade peptides are typically >95%, while clinical-grade peptides often require ≥98% purity.[5]
Conclusion
The successful incorporation of this compound into a peptide sequence relies on the selection of an appropriate coupling protocol and careful monitoring of the reaction progress. The use of modern, highly efficient coupling reagents such as HBTU and HATU is recommended for rapid and high-yield couplings. The provided protocols and case study serve as a comprehensive guide for researchers to effectively utilize this compound in their peptide synthesis endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. HBTU activation for automated Fmoc solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 3. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for Activating Agents in H-Tyr(Bzl)-OH Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the common activating agents used for the coupling of O-benzyl-L-tyrosine (H-Tyr(Bzl)-OH) in peptide synthesis. The selection of an appropriate coupling reagent is critical for achieving high yields, minimizing racemization, and ensuring the purity of the final peptide, especially when dealing with sterically hindered amino acids such as tyrosine derivatives.
Introduction to Peptide Coupling
Peptide coupling is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another.[1] This process requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amine.[1] A variety of activating agents, often referred to as coupling reagents, have been developed to facilitate this reaction efficiently and with minimal side reactions.[1][2]
The primary classes of coupling reagents include:
-
Carbodiimides: Economical and widely used, often in conjunction with additives to suppress racemization.[3][4]
-
Phosphonium (B103445) Salts: Highly effective reagents known for good performance in difficult couplings.[3][5]
-
Uronium/Aminium Salts: Generally considered among the most efficient coupling reagents, particularly for hindered amino acids.[3][6]
The choice of reagent is crucial for the success of peptide synthesis, and no single reagent is optimal for all situations.[1]
Data Presentation: Comparison of Activating Agents
The following table summarizes various classes of activating agents and their general recommendations for use in the coupling of sterically hindered amino acids like this compound. While direct comparative data for this compound coupling under identical conditions is not extensively published in a single source, this table collates information based on their known efficacy with challenging couplings.
| Reagent Class | Coupling Reagent | Common Additive(s) | Base(s) | Key Characteristics & Recommendations for Hindered Couplings |
| Carbodiimide | DIC (Diisopropylcarbodiimide) | HOBt, OxymaPure | - | A cost-effective method. The use of an additive is crucial to minimize racemization. Reaction times may need to be extended for hindered residues.[3] The urea (B33335) byproduct of DIC is soluble in common solvents, making it suitable for solid-phase synthesis.[2][4] |
| DCC (Dicyclohexylcarbodiimide) | HOBt, HOSu | NMM (in solution) | A popular and economical choice for solution-phase synthesis. The byproduct, dicyclohexylurea (DCU), is insoluble and can be removed by filtration. Not recommended for solid-phase synthesis due to precipitation on the resin.[1][2] | |
| EDC·HCl (EDAC·HCl) | HOBt, OxymaPure | - | A water-soluble carbodiimide, ideal for couplings in aqueous solutions and for conjugating peptides to proteins. The urea byproduct is also water-soluble, simplifying purification by aqueous extraction.[1][2] | |
| Phosphonium Salt | PyBOP | DIPEA, NMM | A non-toxic alternative to BOP with similar high efficiency. Byproducts are less hazardous.[2][5] Particularly useful in cyclization steps or for activating hindered amino acids where uronium salts might cause side reactions.[7] | |
| PyAOP | DIPEA, NMM | The HOAt-analog of PyBOP, offering faster coupling rates due to the formation of more reactive OAt active esters. Considered one of the most reactive phosphonium salts.[1][5][7] | ||
| BOP | DIPEA, NMM | One of the first highly efficient phosphonium reagents. Minimizes asparagine and glutamine dehydration. Caution: Forms the highly carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).[2] | ||
| Uronium/Aminium Salt | HBTU / TBTU | DIPEA, NMM | Very popular and efficient reagents that form active OBt esters. All byproducts are soluble in water and common organic solvents.[1][2] | |
| HATU | DIPEA, NMM | The HOAt analog of HBTU, generally considered more reactive and suitable for difficult couplings due to the formation of highly reactive OAt esters.[1][3] | ||
| COMU | DIPEA, NMM | A third-generation uronium salt incorporating OxymaPure, making it a safer alternative to potentially explosive benzotriazole-based reagents like HATU. It shows coupling efficiencies comparable to HATU and has good solubility.[1][8] |
Experimental Protocols
The following is a generalized protocol for the coupling of this compound in solid-phase peptide synthesis (SPPS) using a uronium/aminium salt activating agent. This protocol can be adapted for other classes of reagents by adjusting the stoichiometry and pre-activation times as recommended by the manufacturer.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-Xaa-OH) loaded resin
-
Piperidine (B6355638) solution (20% in DMF)
-
This compound
-
Activating agent (e.g., HBTU, HATU, or COMU)
-
Additive (if not already part of the coupling reagent, e.g., HOBt or OxymaPure)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing solvents: DMF, Dichloromethane (DCM)
Protocol:
-
Fmoc-Deprotection:
-
Swell the resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid.
-
Drain the resin and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine and byproducts.
-
-
Pre-activation of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the activating agent (e.g., HBTU, 3-5 equivalents) and, if required, an additive (e.g., HOBt, 3-5 equivalents).
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the mixture.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color, indicating the formation of the active ester.
-
-
Coupling Reaction:
-
Add the pre-activated this compound solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. For hindered couplings, the reaction time may be extended.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.
-
-
Washing:
-
Drain the reaction mixture from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
The resin is now ready for the next deprotection and coupling cycle.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow of an this compound coupling reaction.
Caption: Classification of common peptide coupling reagents.
References
Application Notes and Protocols: Standard Procedure for Tyr(Bzl) Side Chain Deprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl (B1604629) (Bzl) group is a commonly used protecting group for the hydroxyl function of tyrosine (Tyr) in solid-phase peptide synthesis (SPPS), particularly within the Fmoc/tBu orthogonal protection strategy. Its removal is a critical step in the final cleavage of the peptide from the resin and global deprotection of side chains. This is typically achieved under strong acidic conditions. The choice of cleavage cocktail and reaction conditions is crucial to ensure efficient deprotection while minimizing side reactions, the most prominent of which is the acid-catalyzed O- to C-alkylation of the tyrosine ring, leading to the formation of 3-benzyltyrosine as an impurity.[1]
This document provides a detailed overview of the standard procedures for the deprotection of the Tyr(Bzl) side chain, including recommended cleavage cocktails, a detailed experimental protocol, and a discussion of potential side reactions and how to mitigate them.
Principles of Tyr(Bzl) Deprotection
The deprotection of the Tyr(Bzl) group relies on the acid-lability of the benzyl ether linkage. Strong acids, most commonly trifluoroacetic acid (TFA), are used to cleave this bond. The mechanism involves the protonation of the ether oxygen, followed by the departure of the stable benzyl cation.
Key Challenges:
-
Side Reactions: The liberated benzyl cation is a potent electrophile that can re-react with the electron-rich aromatic ring of the deprotected tyrosine, leading to the formation of 3-benzyltyrosine.[1]
-
Compatibility with Other Protecting Groups: The deprotection conditions must be harsh enough to cleave the Bzl group but compatible with other protecting groups on the peptide that are intended to be removed simultaneously.
-
Peptide Integrity: The strong acidic conditions can potentially damage sensitive amino acid residues or the peptide backbone itself.
To address these challenges, "cleavage cocktails" are employed. These are mixtures of a strong acid (typically TFA) with various scavengers that act as cation traps, preventing them from reacting with the peptide.
Cleavage Cocktails for Tyr(Bzl) Deprotection
The selection of an appropriate cleavage cocktail is dependent on the amino acid composition of the peptide. The following table summarizes common cleavage cocktails used for peptides containing Tyr(Bzl) and other sensitive residues.
| Reagent Name | Composition (v/v or w/v) | Recommended Use and Remarks |
| TFA/H₂O/TIPS | TFA (95%), H₂O (2.5%), Triisopropylsilane (TIPS) (2.5%) | A general-purpose cleavage cocktail for many peptides. TIPS is an efficient scavenger for carbocations. |
| Reagent B | TFA (88%), Phenol (5%), H₂O (5%), TIPS (2%) | An "odorless" alternative to thiol-containing cocktails.[2] Useful for peptides with trityl-based protecting groups.[2] Note: Does not prevent the oxidation of methionine.[2] |
| Reagent K | TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%) | A robust and widely used cocktail for peptides containing sensitive residues such as Cys, Met, Trp, and Tyr.[2] The combination of scavengers provides broad protection. |
| Reagent R | TFA, Thioanisole, EDT, Anisole | Recommended for peptides containing arginine protected with Pmc or Mtr groups, as well as other sensitive residues.[3] While it can offer high cleavage yields, it is noted to be highly noxious.[4] |
| Thioanisole/TFA System | Thioanisole in TFA | Reported to deprotect Tyr(Bzl) quantitatively at 25°C within 3 hours without O-to-C rearrangements, operating via a "push-pull" mechanism.[5] |
Note on Quantitative Efficiency: While specific comparative data on the percentage yield and side product formation for each cocktail is not extensively available in a single study, the use of scavengers is universally accepted as critical for minimizing the formation of 3-benzyltyrosine. The thioanisole/TFA system is reported to be particularly effective in preventing this side reaction.[5] For peptides synthesized using the Boc/Bzl strategy, where Tyr(Bzl) is less stable to repeated acid treatments for Boc removal, alternative protecting groups like 2,6-dichlorobenzyl may be considered to enhance stability.[1]
Experimental Protocol: Standard Tyr(Bzl) Deprotection and Peptide Cleavage
This protocol describes a general procedure for the final cleavage and deprotection of a peptide containing Tyr(Bzl) synthesized on a solid support using Fmoc chemistry.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail (e.g., Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT, 82.5:5:5:5:2.5 v/v)
-
Dichloromethane (DCM)
-
Cold diethyl ether or methyl t-butyl ether
-
Centrifuge tubes
-
Reaction vessel with a filter
-
Nitrogen or argon gas source
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin with DCM (3 x 1 mL) to remove any residual DMF and to swell the resin.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage and Deprotection:
-
Caution: This step must be performed in a well-ventilated fume hood. TFA is highly corrosive.
-
Prepare the cleavage cocktail fresh. For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the peptide sequence and other protecting groups.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture away from the resin into a clean centrifuge tube.
-
Wash the resin with a small volume of fresh TFA (0.5 mL) and combine the filtrates.
-
Add the combined filtrate dropwise to a 10-fold excess of cold diethyl ether (e.g., 25 mL).
-
A white precipitate of the crude peptide should form.
-
Incubate the mixture at -20°C for at least 1 hour to maximize precipitation.
-
-
Peptide Isolation:
-
Pellet the precipitated peptide by centrifugation (e.g., 3000 x g for 5 minutes).
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether (2-3 times) to remove residual scavengers and cleavage byproducts.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile (B52724) with 0.1% TFA).
-
Analyze the crude peptide by analytical HPLC and mass spectrometry to assess purity and confirm the molecular weight.
-
Purify the peptide using preparative HPLC.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the Tyr(Bzl) side chain deprotection and peptide cleavage process.
Caption: Workflow for Tyr(Bzl) deprotection and peptide cleavage.
Logical Relationship of Deprotection and Side Reaction
The following diagram illustrates the competing reactions that occur during the acidic deprotection of Tyr(Bzl).
Caption: Competing pathways in Tyr(Bzl) deprotection.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. peptide.com [peptide.com]
- 3. scribd.com [scribd.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements | Semantic Scholar [semanticscholar.org]
Application of H-Tyr(Bzl)-OH in the Synthesis of Bioactive Peptides: A Detailed Guide for Researchers
Introduction
H-Tyr(Bzl)-OH, or O-Benzyl-L-tyrosine, is a pivotal protected amino acid derivative widely employed in the chemical synthesis of bioactive peptides. Its benzyl (B1604629) ether protecting group on the phenolic hydroxyl function of tyrosine offers robust stability under various coupling conditions and allows for selective deprotection, making it an invaluable tool for both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). This application note provides a comprehensive overview, detailed protocols, and supporting data for the use of this compound in the synthesis of bioactive peptides, with a particular focus on the opioid peptide enkephalin and its analogs.
Key Applications of this compound
The primary application of this compound lies in its role as a building block for introducing a protected tyrosine residue into a growing peptide chain. The benzyl group is stable to the basic conditions used for Fmoc group removal in SPPS and can be cleaved under acidic conditions, typically with strong acids like hydrogen fluoride (B91410) (HF) or trifluoroacetic acid (TFA) in the presence of scavengers.[1] In solution-phase synthesis, the benzyl group can also be removed by catalytic hydrogenation.[1]
A prominent example of its application is in the synthesis of enkephalins, which are endogenous opioid pentapeptides involved in pain modulation.[2] The tyrosine residue at the N-terminus is crucial for their biological activity.[3] Synthetic analogs of enkephalins, often incorporating this compound during their synthesis, are developed to enhance potency and stability.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and bioactivity of peptides synthesized using this compound.
Table 1: Synthesis Yields and Purity of Enkephalin Analogs
| Peptide Sequence | Synthesis Method | N-α-Protection | Cleavage Method | Crude Purity (%) | Final Yield (%) | Reference |
| Tyr-D-Ala-Gly-Phe-Leu-NH2 | SPPS | Fmoc | TFA/TIS/H2O | >85 | ~70 | [4] |
| H-BzlTyr-DMet-Gly-Phe-εAhx-OH | Solution-Phase | Boc | Not Specified | Not Specified | Not Specified | [5] |
Note: Quantitative data on yields and purity can vary significantly based on the specific sequence, coupling reagents, and purification methods used.
Table 2: Bioactivity of Synthetic Enkephalin Analogs
| Peptide Analog | Bioassay | Receptor Target | IC50 / EC50 (nM) | Reference |
| H-BzlTyr-DMet-Gly-Phe-εAhx-OH | Guinea Pig Ileum (GPI) | μ-opioid receptor | 78.5 | [5] |
| H-BzlTyr-DMet-Gly-Phe-εAhx-OH | Mouse Vas Deferens (MVD) | δ-opioid receptor | 950 | [5] |
| Tyr-cyclo(-Nγ-D-A2bu-Gly-Phe-Leu-) | Guinea Pig Ileum (GPI) | μ-opioid receptor | 17.5 times more potent than [Leu5]enkephalin | [6] |
| Tyr-cyclo(-Nγ-D-A2bu-Gly-Phe-Leu-) | Rat Brain Receptor Binding | Opioid Receptors | Twice as potent as [Leu5]enkephalin | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and bioactivity assessment of a representative bioactive peptide, a [Leu]-enkephalin analog (Tyr-Gly-Gly-Phe-Leu-NH₂), using this compound in a solid-phase synthesis approach.
Protocol 1: Solid-Phase Synthesis of [Leu]-Enkephalin Analog using Fmoc-Tyr(Bzl)-OH
1. Resin Preparation and Swelling:
-
Start with a Rink Amide resin (0.1 mmol scale).
-
Place the resin in a solid-phase synthesis vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for 1 hour at room temperature with gentle agitation.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.
-
Agitate for 20 minutes at room temperature.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3 x 5 mL).
3. Amino Acid Coupling (Repeating Cycle):
-
Activation: In a separate vial, dissolve the Fmoc-protected amino acid (Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and finally Fmoc-Tyr(Bzl)-OH; 4 equivalents) and a coupling agent such as HBTU (3.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIEA) (8 equivalents).
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and dichloromethane (B109758) (DCM) (3 x 5 mL).
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
4. Cleavage and Deprotection:
-
After the final coupling and deprotection of the N-terminal Fmoc group, wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling. This step cleaves the peptide from the resin and removes the benzyl protecting group from the tyrosine side chain.
5. Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide and lyophilize to obtain a white powder.
6. Characterization:
-
Confirm the identity and purity of the synthesized peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).
Protocol 2: Guinea Pig Ileum (GPI) Bioassay for Opioid Activity
This in vitro assay is a classic method to determine the potency of opioid receptor agonists.
1. Tissue Preparation:
-
Humanely euthanize a guinea pig and isolate a segment of the ileum.
-
Clean the ileum segment and place it in a tissue bath containing Krebs-Ringer bicarbonate buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
2. Experimental Setup:
-
Mount the ileum segment in the tissue bath under a resting tension of approximately 1g.
-
Connect the tissue to an isometric force transducer to record contractions.
-
Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing.
3. Electrical Stimulation:
-
Stimulate the tissue transmurally with electrical pulses (e.g., 0.1 Hz, 0.5 ms (B15284909) duration, supramaximal voltage) to induce twitch contractions, which are mediated by the release of acetylcholine.
4. Drug Application:
-
Once a stable baseline of twitch contractions is achieved, add the synthesized peptide (or a standard opioid agonist like morphine for comparison) to the bath in a cumulative concentration-response manner.
-
Record the inhibition of the twitch amplitude at each concentration.
5. Data Analysis:
-
Plot the percentage inhibition of the twitch contraction against the logarithm of the peptide concentration.
-
Determine the IC50 value (the concentration of the peptide that produces 50% of the maximal inhibitory effect) from the resulting dose-response curve. This value is a measure of the peptide's potency as an opioid agonist.
Visualizations
Signaling Pathway of Enkephalins
Enkephalins exert their analgesic effects by binding to opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of an enkephalin to its receptor initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability and the inhibition of pain signal transmission.
Caption: Enkephalin signaling pathway leading to analgesia.
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Logical Relationship: Protecting Group Strategy in Peptide Synthesis
This diagram illustrates the orthogonal protection strategy commonly used in peptide synthesis, highlighting the role of this compound.
Caption: Orthogonal protection strategy in Fmoc-SPPS.
References
- 1. researchgate.net [researchgate.net]
- 2. Enkephalin - Wikipedia [en.wikipedia.org]
- 3. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of H-Tyr(Bzl)-OH into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of the O-benzyl-protected tyrosine amino acid, H-Tyr(Bzl)-OH, into peptide sequences using solid-phase peptide synthesis (SPPS). This document covers the selection of appropriate protecting group strategies, detailed experimental protocols for both Boc and Fmoc chemistries, and methods for the final deprotection and analysis of the synthesized peptide.
Introduction to this compound in Peptide Synthesis
This compound is a commonly used derivative of tyrosine in which the hydroxyl group of the side chain is protected by a benzyl (B1604629) ether. This protection is essential during peptide synthesis to prevent unwanted side reactions at the phenolic hydroxyl group, such as O-acylation during coupling steps. The benzyl group is typically stable under the conditions used for the removal of temporary Nα-protecting groups like Boc and Fmoc, but can be cleaved under strong acidic conditions at the final stage of synthesis.
The choice between Boc/Bzl and Fmoc/tBu strategies for SPPS will dictate the specific conditions for coupling this compound and the final cleavage and deprotection of the peptide.
Protecting Group Strategies for this compound
The selection of the overall protecting group strategy is crucial for a successful peptide synthesis. This compound can be incorporated using either the Boc/Bzl or the Fmoc/tBu strategy.
Boc/Bzl Strategy: In this classical approach, the temporary Nα-protecting group is the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed by treatment with trifluoroacetic acid (TFA). The side-chain protecting groups, including the benzyl group of Tyr(Bzl), are more stable to TFA and are removed at the end of the synthesis using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1]
Fmoc/tBu Strategy: This is a more modern and widely used orthogonal strategy. The temporary Nα-protecting group is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The side-chain protecting groups are typically acid-labile tert-butyl (tBu) based groups. While Tyr(tBu) is the more common choice in Fmoc chemistry, Tyr(Bzl) can also be used. The benzyl group is stable to the basic conditions of Fmoc deprotection and is cleaved at the end of the synthesis with a strong acid cocktail, usually containing TFA.[2]
Data Presentation: Comparison of Reagents and Conditions
Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis
| Coupling Reagent | Acronym | Class | Key Advantages | Potential Disadvantages |
| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | Cost-effective. | Dicyclohexylurea (DCU) byproduct is insoluble and can be difficult to remove in SPPS. |
| N,N'-Diisopropylcarbodiimide | DIC | Carbodiimide | Diisopropylurea (DIU) byproduct is more soluble than DCU, making it suitable for SPPS. | Can lead to racemization, especially without an additive like HOBt. |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | High coupling efficiency, low racemization. | Byproducts can be difficult to remove. |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt | Very efficient coupling reagent. | The byproduct hexamethylphosphoramide (B148902) (HMPA) is a known carcinogen. |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium/Uronium Salt | Fast and efficient coupling, byproducts are soluble. | Can cause guanidinylation of the N-terminus if used in excess. |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Aminium/Uronium Salt | More reactive and faster than HBTU with less risk of epimerization, excellent for difficult couplings.[3] | Higher cost than HBTU. Can also cause guanidinylation if used in excess.[3] |
Note: The choice of coupling reagent can significantly impact the yield and purity of the final peptide. For difficult couplings, including those involving sterically hindered amino acids, HATU is often the preferred reagent due to its high reactivity and ability to minimize side reactions.[3]
Table 2: Comparison of Cleavage Cocktails for Final Deprotection
| Cleavage Reagent | Common Scavengers | Typical Conditions | Target Protecting Groups | Key Considerations |
| Hydrofluoric Acid | Anisole, p-cresol, dimethyl sulfide | 0 °C, 1-2 hours | Benzyl (Bzl), Tosyl (Tos), etc. | Highly toxic and corrosive, requires specialized equipment. |
| Trifluoromethanesulfonic Acid | Thioanisole, ethanedithiol | 0 °C to room temp, 1-2 hours | Benzyl (Bzl), Tosyl (Tos), etc. | Strong acid, less hazardous than HF but still requires careful handling. |
| Trifluoroacetic Acid | Water, triisopropylsilane (B1312306) (TIS), ethanedithiol (EDT) | Room temp, 2-4 hours | tBu, Trt, Pbf, Boc | Standard for Fmoc/tBu strategy. Can cause partial cleavage of the Tyr(Bzl) group with prolonged exposure.[2] |
| Trimethylsilyl bromide | Thioanisole, TFA | 0 °C to room temp | Benzyl (Bzl) and other acid-labile groups | Effective for cleaving benzyl-based protecting groups. |
Note: The selection of the cleavage cocktail and scavengers is critical to prevent side reactions and ensure complete deprotection. The composition of the peptide sequence will dictate the most appropriate cleavage strategy.
Experimental Protocols
The following are detailed protocols for the incorporation of this compound into a peptide sequence using both Boc and Fmoc solid-phase peptide synthesis.
Boc-SPPS Protocol for Incorporating Boc-Tyr(Bzl)-OH
This protocol outlines the manual solid-phase synthesis of a peptide containing a Tyr(Bzl) residue using the Boc/Bzl strategy.
1. Resin Preparation and Swelling:
-
Place the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in a reaction vessel.
-
Wash the resin with dichloromethane (B109758) (DCM) (3 x 1 min).
-
Swell the resin in DCM for at least 30 minutes.
2. First Amino Acid Coupling (if not pre-loaded):
-
Dissolve Boc-amino acid (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIC (3 eq.) and allow to pre-activate for 5-10 minutes.
-
Drain the DCM from the swollen resin and add the activated amino acid solution.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling completion using the Kaiser test.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
3. SPPS Cycle for Subsequent Amino Acids (including Boc-Tyr(Bzl)-OH):
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes.
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain and wash the resin with DCM (3 x 1 min) and isopropanol (B130326) (1 x 1 min).
-
-
Neutralization:
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM (3 x 1 min).
-
-
Coupling:
-
Dissolve the next Boc-amino acid (e.g., Boc-Tyr(Bzl)-OH) (3 eq.) and an activating agent (e.g., HBTU, 2.9 eq.) in DMF.
-
Add DIEA (6 eq.) and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling completion using the Kaiser test.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Repeat the SPPS cycle for each subsequent amino acid in the sequence.
4. Final Cleavage and Deprotection (HF Cleavage):
-
Caution: This procedure must be performed in a specialized, well-ventilated fume hood by trained personnel.
-
Dry the peptide-resin under vacuum.
-
Place the dried resin in the reaction vessel of the HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., anisole).
-
Cool the vessel to -78 °C with dry ice/acetone.
-
Distill a measured amount of anhydrous HF into the reaction vessel.
-
Allow the reaction to stir at 0 °C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide by filtration or centrifugation.
5. Purification and Analysis:
-
Dissolve the crude peptide in an appropriate aqueous buffer.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry (MS) to confirm the correct molecular weight and by analytical RP-HPLC to determine purity.
Fmoc-SPPS Protocol for Incorporating Fmoc-Tyr(Bzl)-OH
This protocol outlines the manual solid-phase synthesis of a peptide containing a Tyr(Bzl) residue using the Fmoc/tBu strategy.
1. Resin Preparation and Swelling:
-
Place the appropriate resin (e.g., Wang resin for a C-terminal acid or Rink Amide resin for a C-terminal amide) in a reaction vessel.
-
Wash the resin with DMF (3 x 1 min).
-
Swell the resin in DMF for at least 30 minutes.
2. First Amino Acid Loading (if not pre-loaded):
-
Dissolve Fmoc-amino acid (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIC (3 eq.) and a catalytic amount of dimethylaminopyridine (DMAP) (0.1 eq.).
-
Add the solution to the swollen resin and agitate for 2-4 hours.
-
Monitor loading efficiency.
-
Cap any unreacted sites with an acetic anhydride/DIEA solution.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
3. SPPS Cycle for Subsequent Amino Acids (including Fmoc-Tyr(Bzl)-OH):
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain and wash the resin with DMF (5 x 1 min).
-
-
Coupling:
-
Dissolve the next Fmoc-amino acid (e.g., Fmoc-Tyr(Bzl)-OH) (4 eq.) and an activating agent (e.g., HATU, 3.9 eq.) in DMF.
-
Add DIEA (8 eq.) and allow to pre-activate for 1-2 minutes.[3]
-
Add the activated amino acid solution to the resin.
-
Agitate for 30-60 minutes at room temperature.[3]
-
Monitor the coupling completion using the Kaiser test.
-
Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).[3]
-
-
Repeat the SPPS cycle for each subsequent amino acid in the sequence.
4. Final Cleavage and Deprotection (TFA Cleavage):
-
Wash the fully assembled peptide-resin with DCM (3 x 1 min) and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the peptide by centrifugation and decant the ether.
5. Purification and Analysis:
-
Dissolve the crude peptide in an appropriate aqueous/organic solvent mixture.
-
Purify the peptide by RP-HPLC.
-
Confirm the identity and purity of the final peptide by MS and analytical RP-HPLC.
Mandatory Visualizations
The following diagrams illustrate the workflows for the incorporation of this compound in both Boc and Fmoc solid-phase peptide synthesis.
Caption: Boc-SPPS Workflow for Incorporating this compound.
Caption: Fmoc-SPPS Workflow for Incorporating this compound.
References
Application Notes and Protocols: The Use of H-Tyr(Bzl)-OH in the Development of Opioid Peptide Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Tyr(Bzl)-OH, or O-Benzyl-L-tyrosine, is a pivotal protected amino acid derivative extensively utilized in the solid-phase peptide synthesis (SPPS) of therapeutic agents. Its primary function is to protect the hydroxyl group of the tyrosine side chain during the stepwise assembly of the peptide, thereby preventing unwanted side reactions. The benzyl (B1604629) group is a semi-permanent protecting group, stable to the repeated acid treatments used for the removal of temporary Nα-protecting groups like tert-butyloxycarbonyl (Boc), but readily removable during the final cleavage and deprotection step.[1]
These application notes provide a comprehensive overview of the use of this compound in the development of opioid peptide analogs, specifically focusing on enkephalin derivatives. Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation by acting as agonists at opioid receptors.[2] The protocols detailed below cover the synthesis, purification, characterization, and biological evaluation of these therapeutic peptides.
Application: Synthesis of Enkephalin Analogs as Opioid Receptor Agonists
This compound is a critical starting material for the synthesis of enkephalin analogs, such as Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) and its derivatives. The tyrosine residue at the N-terminus is essential for their biological activity, as its phenolic hydroxyl group interacts with the opioid receptor.[3] By employing this compound in a Boc/Bzl SPPS strategy, researchers can efficiently synthesize these peptides with high purity.[1][3]
The synthesized enkephalin analogs are potent agonists of the μ (mu) and δ (delta) opioid receptors, which are G-protein coupled receptors (GPCRs).[4] Activation of these receptors leads to a cascade of intracellular signaling events that ultimately result in analgesia.
Quantitative Data Summary
The following table summarizes the biological activity of representative enkephalin analogs synthesized using a strategy involving benzyl protection of tyrosine.
| Peptide Analog | Receptor Target | Binding Affinity (Ki, nM) | Potency (IC50, nM) |
| [2'-MeTyr¹]DPDPE | δ-opioid receptor | - | 0.89 |
| [Hat¹]DPDPE | δ-opioid receptor | - | - |
| Leu-Enkephalin | μ/δ-opioid receptor | - | - |
Data compiled from studies on conformationally constrained tyrosine analogs of enkephalin. The synthesis of such analogs involves the use of protected tyrosine derivatives like this compound.[5]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Leu-Enkephalin using Boc-Tyr(Bzl)-OH
This protocol outlines the manual Boc-SPPS for the synthesis of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) on a Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-Leu-OH, Boc-Phe-OH, Boc-Gly-OH, Boc-Tyr(Bzl)-OH
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
Anhydrous Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Anisole (B1667542) (scavenger)
Procedure:
-
Resin Swelling and First Amino Acid Coupling:
-
Swell the Merrifield resin in DCM in a reaction vessel.
-
Couple the first amino acid, Boc-Leu-OH, to the resin using an appropriate esterification method (e.g., cesium salt method).
-
-
Boc-SPPS Cycle (repeated for each amino acid):
-
Deprotection: Remove the Boc group from the N-terminus of the growing peptide chain by treating the resin with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM and then DMF.
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a 10% solution of DIEA in DMF.
-
Washing: Wash the resin with DMF and then DCM.
-
Coupling: Couple the next Boc-protected amino acid (Boc-Phe-OH, Boc-Gly-OH, Boc-Gly-OH, and finally Boc-Tyr(Bzl)-OH) using a coupling agent like DCC/HOBt or DIC/HOBt in DMF. The coupling reaction is typically carried out for 2-4 hours. Monitor the completion of the reaction using a ninhydrin (B49086) test.
-
Washing: Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
After the final coupling and washing steps, dry the peptide-resin under vacuum.
-
Treat the dried resin with anhydrous HF or TFMSA in the presence of anisole as a scavenger at 0°C for 1-2 hours. This step cleaves the peptide from the resin and simultaneously removes the benzyl protecting group from the tyrosine side chain and other side-chain protecting groups.[3][4]
-
Evaporate the HF or TFMSA under a stream of nitrogen.
-
-
Peptide Precipitation and Washing:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the precipitate several times with cold diethyl ether to remove scavengers and other small molecule impurities.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Purification and Characterization of the Synthetic Peptide
Materials:
-
Crude synthetic peptide
-
Water (HPLC grade)
-
Acetonitrile (B52724) (ACN, HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Reversed-phase HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/ACN mixture with 0.1% TFA).
-
Purify the peptide using a preparative reversed-phase HPLC system with a C18 column.
-
Use a linear gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA) to elute the peptide.
-
Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure peptide.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
-
-
Characterization by Mass Spectrometry:
-
Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry. The observed molecular weight should match the calculated theoretical mass of Leu-enkephalin.
-
Protocol 3: Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized peptide for the μ-opioid receptor.
Materials:
-
Membrane preparations from cells expressing the human μ-opioid receptor
-
[³H]DAMGO (a selective μ-opioid receptor agonist radioligand)
-
Synthesized Leu-enkephalin analog
-
Naloxone (a non-selective opioid receptor antagonist for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with a range of concentrations of the synthesized peptide.
-
Total Binding: Add membrane preparation and [³H]DAMGO to the binding buffer.
-
Non-specific Binding: Add membrane preparation, [³H]DAMGO, and a high concentration of naloxone.
-
Competitive Binding: Add membrane preparation, [³H]DAMGO, and varying concentrations of the synthesized peptide.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Visualizations
Opioid Receptor Signaling Pathway
Caption: Downstream signaling cascade following opioid receptor activation.
Experimental Workflow for Therapeutic Peptide Development
Caption: Workflow for therapeutic opioid peptide development.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2006097693A1 - Convergent solid phase peptide synthesis by reaction of two fragments bound to solid support - Google Patents [patents.google.com]
- 4. peptide.com [peptide.com]
- 5. Ring substituted and other conformationally constrained tyrosine analogues of [D-Pen2,D-Pen5]enkephalin with delta opioid receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solution-Phase Peptide Synthesis Using H-Tyr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) is a classical and versatile method for constructing peptides. Unlike its solid-phase counterpart, all reactions in solution-phase synthesis are carried out in a homogeneous environment, which allows for straightforward purification and characterization of intermediates at each step. This approach is particularly well-suited for the large-scale synthesis of short to medium-length peptides and for peptides that may be difficult to assemble on a solid support.
This document provides detailed protocols for the incorporation of the benzyl-protected tyrosine derivative, H-Tyr(Bzl)-OH, into a peptide chain using solution-phase techniques. The benzyl (B1604629) (Bzl) group is a commonly used protecting group for the hydroxyl function of tyrosine, offering stability under various coupling conditions and being readily removable by catalytic hydrogenation.
Core Principles and Workflow
The fundamental principle of solution-phase peptide synthesis involves the sequential coupling of Nα-protected amino acids to a C-terminally protected amino acid or peptide fragment. Each cycle of amino acid addition consists of two main steps:
-
Coupling: Formation of a peptide bond between the free amine of one amino acid/peptide and the activated carboxyl group of another.
-
Deprotection: Removal of the Nα-protecting group from the newly incorporated amino acid to allow for the next coupling reaction.
This process is repeated until the desired peptide sequence is assembled. Finally, all protecting groups are removed, and the crude peptide is purified.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a dipeptide, Boc-Ala-Tyr(Bzl)-OMe, as a representative example.
Materials
-
This compound
-
Thionyl chloride (SOCl₂) or Benzyl alcohol/HCl for esterification
-
Boc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1N Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (B129727) (MeOH) or Acetic Acid
Protocol 1: C-Terminal Esterification of this compound to H-Tyr(Bzl)-OMe
-
Preparation: Suspend this compound (1 equivalent) in anhydrous methanol.
-
Reaction: Cool the suspension to 0°C in an ice bath. Add thionyl chloride (1.2 equivalents) dropwise with stirring.
-
Reflux: Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield H-Tyr(Bzl)-OMe.
Protocol 2: Coupling of Boc-Ala-OH with H-Tyr(Bzl)-OMe
-
Dissolution: Dissolve Boc-Ala-OH (1.1 equivalents) and HOBt (1.1 equivalents) in DMF or DCM.
-
Activation: Cool the solution to 0°C and add DIC (1.1 equivalents). Stir for 15 minutes.
-
Coupling Reaction: Add a solution of H-Tyr(Bzl)-OMe (1 equivalent) and DIPEA (1 equivalent) in DMF or DCM to the activated amino acid solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Filter the precipitated diisopropylurea (DIU). Dilute the filtrate with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃, and brine.
-
Purification of Intermediate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude Boc-Ala-Tyr(Bzl)-OMe can be purified by crystallization from an appropriate solvent system (e.g., EtOAc/hexane) or by column chromatography.
Protocol 3: Nα-Deprotection of Boc-Ala-Tyr(Bzl)-OMe
-
Dissolution: Dissolve the purified Boc-Ala-Tyr(Bzl)-OMe (1 equivalent) in a 1:1 mixture of TFA and DCM.[1]
-
Deprotection Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.[1] Co-evaporate with toluene (B28343) to remove residual TFA. The resulting TFA salt of H-Ala-Tyr(Bzl)-OMe can be used in the next coupling step after neutralization or can be isolated.
Protocol 4: Final Deprotection - Removal of the Benzyl Group
-
Dissolution: Dissolve the protected peptide (e.g., H-Ala-Tyr(Bzl)-OMe) in methanol or acetic acid.
-
Catalytic Hydrogenation: Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Reaction: Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.[1]
-
Purification: Concentrate the filtrate under reduced pressure. The crude peptide can be purified by crystallization, preparative HPLC, or other chromatographic techniques.[1]
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of the dipeptide Boc-Ala-Tyr(Bzl)-OMe.
Table 1: C-Terminal Esterification of this compound
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Thionyl Chloride in Methanol |
| Reaction Time | 2-4 hours |
| Temperature | Reflux |
| Typical Yield | 85-95% |
| Purification Method | Aqueous work-up |
Table 2: Coupling of Boc-Ala-OH with H-Tyr(Bzl)-OMe
| Parameter | Value |
| N-protected Amino Acid | Boc-Ala-OH (1.1 eq) |
| C-protected Amino Acid | H-Tyr(Bzl)-OMe (1.0 eq) |
| Coupling Reagents | DIC (1.1 eq), HOBt (1.1 eq) |
| Base | DIPEA (1.0 eq) |
| Solvent | DMF or DCM |
| Reaction Time | 12-16 hours |
| Temperature | 0°C to Room Temperature |
| Typical Yield | 70-90% |
| Purification Method | Crystallization or Column Chromatography |
Table 3: Nα-Deprotection of Boc-Ala-Tyr(Bzl)-OMe
| Parameter | Value |
| Starting Material | Boc-Ala-Tyr(Bzl)-OMe |
| Deprotection Reagent | 50% TFA in DCM |
| Reaction Time | 1-2 hours |
| Temperature | Room Temperature |
| Typical Yield | >95% (as TFA salt) |
| Purification Method | Precipitation with cold diethyl ether |
Table 4: Final Deprotection of H-Ala-Tyr(Bzl)-OMe
| Parameter | Value |
| Starting Material | H-Ala-Tyr(Bzl)-OMe |
| Deprotection Method | Catalytic Hydrogenation |
| Catalyst | 10% Pd/C |
| Solvent | Methanol or Acetic Acid |
| Reaction Time | 4-12 hours |
| Temperature | Room Temperature |
| Typical Yield | 80-95% |
| Purification Method | HPLC or Crystallization |
Logical Relationships in Coupling Reactions
The selection of coupling reagents is critical for efficient peptide bond formation while minimizing side reactions, particularly racemization. The following diagram illustrates the general mechanism of carbodiimide-mediated coupling in the presence of an additive like HOBt.
Conclusion
Solution-phase peptide synthesis using this compound is a robust methodology for producing tyrosine-containing peptides. The ability to isolate and characterize intermediates ensures high purity of the final product. The protocols and data presented herein provide a comprehensive guide for researchers to successfully implement this technique in their laboratories. Careful monitoring of each step and appropriate purification of intermediates are key to achieving high yields and purity.
References
Proper handling and storage techniques for H-Tyr(Bzl)-OH powder
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the proper handling, storage, and application of H-Tyr(Bzl)-OH (O-Benzyl-L-tyrosine), a key building block in peptide synthesis and various biochemical applications. Adherence to these protocols is crucial for ensuring the integrity of the compound, obtaining reliable experimental results, and maintaining laboratory safety.
Product Information and Physical Properties
This compound is a derivative of the amino acid L-tyrosine with a benzyl (B1604629) group protecting the hydroxyl function of the side chain. This protection prevents unwanted side reactions during peptide synthesis.[1]
| Property | Value | Reference |
| CAS Number | 16652-64-5 | [2][3][4] |
| Molecular Formula | C16H17NO3 | [2][3][4] |
| Molecular Weight | 271.31 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 259 °C (decomposes) | [2][3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |
| Optical Rotation | [α]20/D -9.5±1°, c = 1% in acetic acid: water (4:1) | [2] |
| Storage Temperature | Room Temperature. Some suppliers recommend 0-8°C. | [2] |
Safety, Handling, and Storage Protocols
Safety Precautions
This compound is classified as an irritant.[2] Appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves).
-
Respiratory Protection: For operations that may generate dust, use a dust mask or work in a well-ventilated area, preferably a fume hood.
-
Skin and Body Protection: Wear a lab coat.
In case of exposure, follow standard first-aid measures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
Storage Protocol
Proper storage is essential to maintain the stability and purity of this compound powder.
-
Temperature: Store in a cool, dry place. While room temperature is generally acceptable, some suppliers recommend refrigerated storage at 0-8°C for long-term stability.
-
Atmosphere: Store in a tightly sealed container to protect from moisture and air. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Light: Keep in a dark place, away from direct sunlight.
-
Hygroscopicity: The material is not significantly hygroscopic, but protection from moisture is good practice for all fine chemicals.
Diagram 1: Workflow for Safe Handling and Storage of this compound
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a crucial reagent in solid-phase peptide synthesis (SPPS), particularly in the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The benzyl (Bzl) protecting group on the tyrosine side chain is stable to the basic conditions used for Fmoc removal but can be cleaved under acidic conditions during the final cleavage from the resin.
Experimental Protocol: Incorporation of this compound in SPPS
This protocol outlines the general steps for coupling this compound to a growing peptide chain on a solid support. The specific quantities and reaction times may need to be optimized based on the scale of the synthesis and the specific peptide sequence.
Materials:
-
This compound powder
-
Peptide synthesis resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
Washing solvents (e.g., DMF, Dichloromethane (DCM))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using a solution of 20% piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF to remove residual piperidine.
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin substitution) in DMF.
-
Add the coupling reagent (e.g., HBTU, HATU; slightly less than 1 equivalent relative to the amino acid) to the amino acid solution.
-
Add the base (e.g., DIPEA; 2 equivalents relative to the amino acid) to the mixture.
-
Allow the activation to proceed for a few minutes at room temperature. The solution may change color.
-
-
Coupling to the Resin:
-
Add the activated this compound solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for the recommended coupling time (typically 1-2 hours).
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
-
-
Washing:
-
Drain the reaction vessel.
-
Wash the resin extensively with DMF to remove excess reagents and by-products.
-
A final wash with DCM can be performed before proceeding to the next synthesis cycle.
-
-
Capping (Optional):
-
If the coupling is incomplete, any unreacted amino groups on the resin can be capped (e.g., using acetic anhydride (B1165640) and a base) to prevent the formation of deletion sequences.
-
Diagram 2: General Workflow for SPPS using this compound
Quality Control
The purity of this compound can be assessed by standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. It is recommended to verify the purity of the material upon receipt and periodically if stored for an extended period.
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional laboratory training and judgment. Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information.
References
Application Notes and Protocols: Preparation of H-Tyr(Bzl)-OH Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation of stock solutions of O-Benzyl-L-tyrosine (H-Tyr(Bzl)-OH), a crucial derivative of the amino acid L-tyrosine. This compound is frequently utilized as a building block in peptide synthesis and in the development of various pharmaceuticals.[1][2] Proper preparation and storage of stock solutions are critical for ensuring experimental reproducibility and accuracy.
Chemical and Physical Properties
A summary of the key properties of this compound is presented below. This data is essential for accurate calculations and safe handling during the preparation of stock solutions.
| Property | Value | References |
| Synonyms | O-Benzyl-L-tyrosine, L-Tyr(Bzl)-OH, 4-Benzyloxy-L-phenylalanine | [2][3][4] |
| Molecular Formula | C₁₆H₁₇NO₃ | [3][4][5] |
| Molecular Weight | 271.31 g/mol | [1][3][4] |
| CAS Number | 16652-64-5 | [1][3][5] |
| Appearance | White to off-white crystalline powder | [1][2][3] |
| Melting Point | ~259 °C (decomposes) | [3][4][6] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [3][6] |
| Storage Temperature | Room Temperature, sealed in a dry, dark place. | [3][6] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This is a common solvent and concentration for in vitro assays.
I. Materials and Equipment
-
This compound powder (CAS: 16652-64-5)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate volumetric flask (e.g., 10 mL)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.[7]
II. Safety Precautions
-
This compound is classified as an irritant.[3][6] Avoid inhalation of dust and contact with skin and eyes.[7]
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE at all times.[7]
-
Consult the Safety Data Sheet (SDS) for this compound before starting any work.[7][8]
III. Calculation of Mass
To prepare a stock solution of a specific molarity, use the following formula:
Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L)
Example Calculation for a 10 mM (0.010 mol/L) solution in 10 mL (0.010 L):
-
Mass = 0.010 mol/L * 271.31 g/mol * 0.010 L
-
Mass = 0.02713 g or 27.13 mg
IV. Step-by-Step Procedure
-
Preparation: Put on all required personal protective equipment. Ensure the analytical balance is calibrated and level.
-
Weighing: Place a clean, dry weighing boat on the analytical balance and tare it. Carefully weigh out 27.13 mg of this compound powder using a spatula.
-
Transfer: Quantitatively transfer the weighed powder into a 10 mL volumetric flask.
-
Dissolution: Add approximately 7-8 mL of anhydrous DMSO to the volumetric flask.
-
Mixing: Cap the flask and vortex the mixture until the this compound powder is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary, but avoid high temperatures.
-
Final Volume Adjustment: Once the solid is fully dissolved, carefully add DMSO to the volumetric flask until the bottom of the meniscus reaches the 10 mL calibration mark.
-
Homogenization: Cap the flask securely and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution into clearly labeled, airtight, and light-protected (amber) vials. For long-term storage, it is recommended to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the stock solution preparation protocol.
Caption: Workflow for this compound Stock Solution Preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 16652-64-5 [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. peptide.com [peptide.com]
- 6. This compound manufacturers and suppliers in india [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
Topic: Troubleshooting Incomplete Coupling of H-Tyr(Bzl)-OH
This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving issues related to the inefficient coupling of the sterically hindered amino acid, this compound, during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often incomplete?
The coupling of this compound can be challenging due to a combination of factors. The bulky benzyl (B1604629) (Bzl) protecting group on the tyrosine side chain, combined with the growing peptide chain on the solid support, creates significant steric hindrance. This physically obstructs the amino acid from reaching the reactive N-terminus of the peptide, leading to lower coupling efficiency compared to less bulky amino acids. Aggregation of the growing peptide chain on the resin can also prevent efficient coupling.
Q2: How can I quickly check if the coupling reaction was incomplete?
The most common method for a rapid, qualitative assessment of a coupling reaction is the Kaiser test (or ninhydrin (B49086) test). This test detects the presence of free primary amines on the resin. A positive result (blue or purple beads) indicates that the N-terminus of the peptide is still deprotected and available for reaction, signifying an incomplete or failed coupling step. A negative result (yellow or colorless beads) suggests the coupling was successful.
Q3: What are the primary strategies to improve the coupling efficiency of this compound?
To overcome the challenges associated with this compound, several strategies can be employed:
-
Extended Coupling Time: Simply increasing the reaction time from the standard 1-2 hours to 4-12 hours can often improve yields.
-
Double Coupling: Performing the coupling step twice with fresh reagents is a very common and effective method.
-
Higher Reagent Excess: Increasing the molar excess of the amino acid and coupling reagents can drive the reaction to completion.
-
Choice of Coupling Reagent: Using a more potent coupling reagent, such as HATU or HCTU, is often necessary for hindered amino acids.
-
Elevated Temperature: Gently heating the reaction vessel (e.g., to 40-50°C) can increase reaction kinetics and help overcome the activation energy barrier.
Q4: Can the choice of resin or solvent affect the coupling outcome?
Yes, both can have a significant impact.
-
Resin: Resins with lower loading capacity or those designed to minimize aggregation (e.g., PEG-based resins like ChemMatrix®) can improve coupling efficiency by increasing the distance between peptide chains and enhancing solvation.
-
Solvent: The choice of solvent is critical for proper resin swelling and solvation of the peptide chain. While DMF is standard, a mixture of DMF and NMP, or using NMP alone, can sometimes disrupt aggregation and improve coupling outcomes. It's also crucial to use high-purity, anhydrous solvents to prevent premature hydrolysis of activated esters.
Troubleshooting Workflow
If you have identified an incomplete coupling of this compound, the following workflow provides a step-by-step diagnostic and resolution path.
Caption: Troubleshooting decision tree for incomplete this compound coupling.
Data Summary: Coupling Reagent Performance
The selection of a coupling reagent is critical. The table below summarizes common choices and their suitability for hindered couplings.
| Coupling Reagent | Molar Excess (AA:Reagent:Base) | Typical Time (Hindered AA) | Notes |
| HBTU/HOBt | 3:2.9:6 | 2 - 4 hours | Standard, cost-effective choice. May be insufficient for severe hindrance. |
| HATU/HOAt | 3:2.9:6 | 1 - 3 hours | Highly efficient due to the 7-azabenzotriazole (HOAt) moiety, which accelerates coupling and reduces racemization. Recommended for difficult sequences. |
| HCTU | 3:2.9:6 | 1 - 3 hours | Similar in efficiency to HATU but often more soluble and cost-effective. A strong alternative for hindered couplings. |
| DIC/HOBt | 3:3:0 | 4 - 12 hours | A carbodiimide-based method. Generally slower and can lead to side reactions if not carefully controlled, but can be effective. |
Key Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test
Objective: To qualitatively detect free primary amines on the peptide-resin.
Materials:
-
Solution A: 4 g phenol (B47542) in 1 mL ethanol.
-
Solution B: 1 mL of 0.001 M KCN in 49 mL of pyridine.
-
Solution C: 0.5 g ninhydrin in 10 mL of ethanol.
-
Peptide-resin sample (approx. 5-10 mg).
-
Heating block or water bath at 100-120°C.
Methodology:
-
Place a small sample of washed and dried peptide-resin (1-5 mg) into a small glass test tube.
-
Add 2-3 drops of Solution A.
-
Add 2-3 drops of Solution B.
-
Add 2-3 drops of Solution C.
-
Mix gently and heat the tube at 120°C for 5 minutes.
-
Observe the color of the resin beads and the solution.
-
Positive Result (Incomplete Coupling): The beads and/or solution turn a dark blue or purple color.
-
Negative Result (Successful Coupling): The beads and solution remain yellow or colorless.
-
Protocol 2: Test Cleavage and HPLC-MS Analysis
Objective: To quantitatively assess the success of the coupling by analyzing a small portion of the peptide.
Methodology:
-
Sample Preparation: Take approximately 20 mg of the dried peptide-resin and place it in a 1.5 mL microcentrifuge tube.
-
Cleavage: Add 200 µL of a cleavage cocktail appropriate for your resin and protecting group strategy (e.g., for Rink Amide resin with standard side-chain protection: 95% TFA, 2.5% Triisopropylsilane, 2.5% Water).
-
Incubation: Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.
-
Peptide Precipitation: After cleavage, precipitate the crude peptide by adding 1 mL of cold diethyl ether. Centrifuge at high speed for 2 minutes to pellet the peptide.
-
Washing: Carefully decant the ether. Wash the peptide pellet two more times with cold ether to remove scavengers and residual TFA.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Reconstitution & Analysis: Reconstitute the dried peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA). Analyze the sample using reverse-phase HPLC (to check purity) and Mass Spectrometry (to confirm the mass). Look for the expected mass of the full-length peptide and the mass corresponding to the Tyr(Bzl) deletion sequence.
Technical Support Center: Tyr(Bzl) Group Side Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential side reactions involving the O-benzyl-L-tyrosine (Tyr(Bzl)) protecting group during chemical synthesis, particularly in solid-phase peptide synthesis (SPPS).
Troubleshooting Guides
This section offers solutions to common problems encountered during the use of Tyr(Bzl) in your experiments.
Issue 1: Detection of an unexpected mass corresponding to a benzylated tyrosine residue in the final peptide.
Possible Cause: This is likely due to an acid-catalyzed O to C migration of the benzyl (B1604629) group from the hydroxyl group to the aromatic ring of the tyrosine residue, forming 3-benzyltyrosine. This side reaction is particularly prevalent during the final cleavage step with strong acids like trifluoroacetic acid (TFA).[1][2]
Solution: The formation of 3-benzyltyrosine can be minimized by the addition of scavengers to the cleavage cocktail. Scavengers are nucleophilic compounds that trap the reactive benzyl cations generated during acidolysis, preventing them from reattaching to the tyrosine ring.
Experimental Protocol: TFA Cleavage with Scavengers
-
Resin Preparation:
-
Following synthesis, wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) to remove any residual N,N-dimethylformamide (DMF).
-
Dry the resin under vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail. A common and effective cocktail is "Reagent K" or a variation thereof.
-
Reagent K Composition:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Alternatively, a simpler cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) can be used, especially if the peptide does not contain other sensitive residues like Trp, Met, or Cys.[3]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.[4]
-
Issue 2: Gradual loss of the Tyr(Bzl) protecting group during Boc-SPPS.
Possible Cause: The benzyl group on tyrosine is not completely stable to the repeated treatments with 50% TFA in DCM used for the removal of the N-terminal Boc protecting group.[1] This can lead to premature deprotection and subsequent side reactions on the unprotected tyrosine hydroxyl group.
Solution: For long peptides where the Tyr(Bzl) residue is incorporated early in the sequence, consider using a more acid-stable protecting group for the tyrosine side chain.
Alternative Protecting Groups for Tyrosine in Boc-SPPS:
| Protecting Group | Description |
| 2,6-Dichlorobenzyl (2,6-Cl₂-Bzl) | Offers increased stability to TFA compared to the standard benzyl group. |
| 2-Bromobenzyloxycarbonyl (2-Br-Z) | Provides enhanced acid stability and is compatible with final cleavage by HF or TFMSA. |
Alternatively, the loss of O-benzyl protection can be suppressed by modifying the deprotection conditions, for instance, by using a mixture of trifluoroacetic acid and acetic acid (7:3).[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction involving the Tyr(Bzl) group in peptide synthesis?
A1: The most common side reaction is the acid-catalyzed intramolecular rearrangement of the benzyl group from the oxygen of the phenolic side chain to the C3 position of the aromatic ring, resulting in the formation of 3-benzyltyrosine as an impurity.[1][2]
Q2: How can I detect the presence of 3-benzyltyrosine in my crude peptide?
A2: The presence of 3-benzyltyrosine can be detected by High-Performance Liquid Chromatography (HPLC) and confirmed by mass spectrometry. The modified peptide will have the same mass as the desired product, but will likely have a different retention time on a reverse-phase HPLC column. A dedicated analytical method may be required to separate the two isomers.
Q3: Are there differences in Tyr(Bzl) side reactions between Boc and Fmoc synthesis strategies?
A3: Yes. In Boc-SPPS , the repeated use of TFA for Boc deprotection can lead to premature loss of the Bzl group.[1] In Fmoc-SPPS , the Tyr(Bzl) group is generally stable to the basic conditions (e.g., piperidine (B6355638) in DMF) used for Fmoc removal. However, the final acidic cleavage step to remove the peptide from the resin and other side-chain protecting groups can still cause the O to C migration of the benzyl group.
Q4: What is the role of scavengers in preventing Tyr(Bzl) side reactions?
A4: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" the reactive benzyl cations that are formed upon acid-mediated cleavage of the benzyl ether. By reacting with these carbocations, scavengers prevent them from alkylating the tyrosine ring or other nucleophilic residues in the peptide, such as tryptophan or methionine.
Q5: Can I use Tyr(Bzl) in Fmoc-SPPS without any issues?
A5: While Tyr(Bzl) is compatible with the Fmoc deprotection steps, the final cleavage with a strong acid like TFA still carries the risk of benzyl migration. For this reason, the tert-butyl (tBu) protecting group is more commonly used for tyrosine in Fmoc-SPPS as it is cleanly removed during the final TFA cleavage with minimal side reactions.
Quantitative Data on Side Reactions
| Cleavage Cocktail | Key Reagents | Expected Level of 3-Benzyltyrosine Formation | Notes |
| TFA / Water | TFA, H₂O | High | The absence of effective scavengers leads to significant alkylation. |
| TFA / TIS / Water | TFA, H₂O, Triisopropylsilane | Moderate to Low | TIS is an effective scavenger for many carbocations, but may not be optimal for preventing benzyl migration in all cases. |
| Reagent K | TFA, Phenol, H₂O, Thioanisole, EDT | Low | This combination of scavengers is highly effective at minimizing a wide range of side reactions, including the formation of 3-benzyltyrosine. |
| HBr in Phenol/p-cresol | HBr, Phenol, p-cresol | Low | Reported to reduce the acid-catalyzed O to C migration compared to HBr in TFA.[2] |
Visualizing Workflows and Reactions
Experimental Workflow for Peptide Cleavage and Deprotection
Caption: Workflow for the final cleavage and deprotection of a peptide containing Tyr(Bzl).
Tyr(Bzl) Side Reaction Pathway
Caption: Reaction pathway of Tyr(Bzl) deprotection and the competing side reaction.
References
Technical Support Center: H-Tyr(Bzl)-OH Coupling Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling efficiency of H-Tyr(Bzl)-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when coupling this compound?
The primary challenges associated with the coupling of this compound include:
-
Steric Hindrance: The bulky benzyl (B1604629) (Bzl) protecting group on the tyrosine side chain can sterically hinder the coupling reaction, potentially leading to incomplete acylation and deletion sequences.
-
Side Reactions: Several side reactions can occur, compromising the purity and yield of the desired peptide. These include O-acylation of the phenolic hydroxyl group if the Bzl group is prematurely cleaved, and acid-catalyzed O-to-C migration of the benzyl group to form 3-benzyltyrosine.[1]
-
Protecting Group Instability: The benzyl ether linkage is sensitive to strong acids. In Fmoc-based solid-phase peptide synthesis (SPPS), repeated exposure to the piperidine (B6355638) used for Fmoc deprotection is generally well-tolerated, but the Bzl group can be partially cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin, which can lead to side products.
Q2: Is it necessary to protect the side chain of tyrosine during peptide synthesis?
Yes, protecting the phenolic hydroxyl group of tyrosine is highly recommended. An unprotected tyrosine side chain is nucleophilic and can react with activated amino acids during coupling steps, leading to O-acylation. This results in the formation of branched peptides and difficult-to-remove impurities, ultimately reducing the yield of the target peptide.
Q3: Which protecting group strategy is best suited for this compound, Boc or Fmoc?
This compound can be used in both Boc and Fmoc solid-phase peptide synthesis (SPPS).
-
Boc/Bzl Strategy: In this approach, the Nα-amino group is protected by the acid-labile Boc group, and the side chains are protected by benzyl-based groups. The Bzl group on the tyrosine side chain is compatible with the repetitive TFA treatments used for Boc deprotection. However, final cleavage with strong acids like HF is required.
-
Fmoc/tBu Strategy: Here, the Nα-amino group is protected by the base-labile Fmoc group, and acid-labile groups like tert-butyl (tBu) are used for side-chain protection. The Bzl group on tyrosine is generally stable to the piperidine used for Fmoc removal. However, care must be taken during the final TFA cleavage, as partial removal of the Bzl group can occur. For lengthy syntheses where repeated acid exposure is a concern, using a more acid-labile resin or a modified cleavage cocktail can minimize side reactions.
Troubleshooting Guide
Problem 1: Low Coupling Efficiency / Incomplete Coupling
Symptom:
-
Positive Kaiser test after coupling.
-
Presence of deletion sequences in the final peptide, as identified by HPLC and Mass Spectrometry.
Possible Causes:
-
Steric hindrance from the Bzl group.
-
Insufficient activation of the incoming amino acid.
-
Peptide aggregation on the solid support.
Solutions:
| Solution | Detailed Explanation |
| Optimize Coupling Reagent | Use a more potent coupling reagent. Aminium/uronium salts like HATU and HBTU are generally more efficient for sterically hindered amino acids compared to carbodiimides like DIC.[2][3] HATU is often superior to HBTU for difficult couplings, showing faster reaction times and lower risk of epimerization.[2] |
| Double Coupling | Repeat the coupling step with a fresh portion of activated amino acid and coupling reagent. This can help drive the reaction to completion. |
| Increase Reaction Time | Extend the coupling reaction time to allow for complete acylation. Monitor the reaction progress using the Kaiser test. |
| Use Additives | The addition of HOBt or OxymaPure to carbodiimide-mediated couplings can enhance the reaction rate and suppress racemization.[3][4] |
| Disrupt Aggregation | If peptide aggregation is suspected, consider using chaotropic salts, special solvent mixtures, or backbone protection strategies.[5] |
Problem 2: Presence of Side Products
Symptom:
-
Multiple peaks in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry data indicating the presence of species with unexpected molecular weights.
Possible Causes & Solutions:
| Side Reaction | Prevention and Mitigation |
| O-acylation of Tyrosine | This occurs if the Bzl group is prematurely removed. Ensure the Bzl group remains intact throughout the synthesis. The use of additives like 2,4-dinitrophenol (B41442) or pentachlorophenol (B1679276) during coupling with active esters can help prevent this side reaction.[6] |
| 3-Benzyltyrosine Formation | This is caused by an acid-catalyzed O-to-C migration of the benzyl group.[1] To suppress this, consider using a milder cleavage cocktail, for example, a mixture of trifluoroacetic acid and acetic acid (7:3 ratio).[1] |
| Racemization | The risk of racemization is higher with certain coupling reagents and longer activation times. Using additives like HOBt or HOAt can minimize racemization.[3] Phosphonium salt reagents like PyBOP and aminium salt reagents like HATU are known for low racemization levels.[7][8] |
| Guanidinylation | When using aminium/uronium reagents like HBTU or HATU in excess, they can react with the N-terminal amine, leading to a guanidinylated capped peptide. To avoid this, use a slight excess of the amino acid relative to the coupling reagent. |
Data Presentation
Table 1: Qualitative Comparison of Common Coupling Reagents for this compound
| Coupling Reagent Class | Reagent Examples | Relative Speed | Efficiency for Hindered Couplings | Racemization Risk | Key Considerations |
| Carbodiimides | DIC/HOBt, EDC/HOBt | Slower | Moderate | Low with additive | Cost-effective. Byproducts can be challenging to remove in solution-phase synthesis.[8] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Fast | High to Very High | Low | Highly efficient. HATU is generally superior to HBTU.[2] Risk of guanidinylation if used in excess.[3] |
| Phosphonium Salts | PyBOP, PyAOP | Fast | High | Very Low | Efficient with minimal risk of guanidinylation. Byproducts can be difficult to remove in solution-phase synthesis.[7] |
This table provides a general comparison. Optimal reagent choice may vary depending on the specific peptide sequence.
Experimental Protocols
Standard Coupling Protocol using HATU
This protocol describes a standard procedure for coupling Fmoc-protected amino acids, including Fmoc-Tyr(Bzl)-OH, during solid-phase peptide synthesis.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (B109758) (DCM) (3 times).
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Cycle Repetition: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Final Cleavage and Deprotection
-
Resin Preparation: After the final coupling and deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Cleavage: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5). Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.
Caption: Troubleshooting Logic for Low this compound Coupling Efficiency.
References
- 1. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: H-Tyr(Bzl)-OH Solubility in DMF
Welcome to the technical support center for addressing solubility issues of H-Tyr(Bzl)-OH (O-Benzyl-L-tyrosine) in Dimethylformamide (DMF). This resource is designed for researchers, scientists, and drug development professionals to provide direct, actionable guidance for your experiments.
Troubleshooting Guide
Encountering solubility challenges with this compound in DMF can be a frustrating roadblock. This guide provides a systematic approach to troubleshoot and resolve these issues.
Initial Assessment: Insoluble or Suspension?
First, determine the nature of the mixture. A true solution will be clear and transparent. If you observe cloudiness, visible particles, or a gel-like consistency, the compound is likely suspended, not dissolved.
Immediate Action: Before proceeding, centrifuge a small aliquot of your mixture. If a pellet forms, you have a suspension. If the entire volume is a gel, you are dealing with poor solvation.
Troubleshooting Workflow
The following diagram outlines a step-by-step process to address solubility problems.
Caption: A stepwise guide to resolving this compound solubility issues in DMF.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: I'm still having trouble dissolving this compound in DMF even after following the basic steps. What could be the issue?
A2: Several factors can contribute to persistent solubility problems:
-
Purity of DMF: DMF can degrade over time to form dimethylamine (B145610) and formic acid. These impurities can potentially interact with the amino acid and affect its solubility. Using high-purity, anhydrous DMF is recommended.
-
Water Content: The presence of water in DMF can alter its solvent properties and may reduce the solubility of hydrophobic compounds.
-
Aggregation: Amino acid derivatives can sometimes self-associate and form aggregates that are difficult to dissolve. Sonication is particularly effective at breaking up these aggregates.
-
Compound Purity: Impurities in the this compound solid may also impact its solubility.
Q3: Is it safe to heat the this compound solution in DMF?
A3: Gentle warming to 30-40°C is generally considered safe and can significantly improve solubility. However, prolonged exposure to high temperatures should be avoided as it may lead to degradation. There is no specific data on the thermal degradation of this compound in DMF, but as a general precaution, it is best to use the lowest effective temperature for the shortest possible time.
Q4: Can I use a co-solvent to improve solubility? If so, which one is recommended?
A4: Yes, using a co-solvent is a common and effective strategy. Dimethyl sulfoxide (B87167) (DMSO) is an excellent choice as this compound is known to be soluble in it.[1] Start by adding a small percentage of DMSO (e.g., 5-10% v/v) to the DMF and observe the effect on solubility.
Q5: What is the maximum concentration of this compound that I can expect to dissolve in DMF?
A5: While a precise maximum concentration is not documented, the solubility of the related compound Fmoc-Tyr(Bzl)-OH at 1% (10 mg/mL) in DMF provides a useful reference point. It is advisable to start with a lower concentration and gradually increase it to determine the solubility limit for your specific application and conditions.
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMF
-
Preparation: Weigh the desired amount of this compound into a clean, dry vial.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMF to achieve the target concentration.
-
Initial Mixing: Cap the vial and vortex vigorously for 1-2 minutes.
-
Observation: Visually inspect the solution for any undissolved particles. If the solution is clear, it is ready for use.
Protocol 2: Enhanced Dissolution using Sonication and Gentle Heating
-
Initial Steps: Follow steps 1-3 of the Standard Dissolution Protocol.
-
Sonication: If undissolved solid remains, place the vial in a sonicator water bath and sonicate for 5-15 minutes. Intermittently check for dissolution.
-
Gentle Heating: If sonication is insufficient, warm the vial in a water bath or on a hot plate set to 30-40°C while stirring. Do not exceed 40°C.
-
Final Assessment: Once the solid is fully dissolved, allow the solution to cool to room temperature before use.
Protocol 3: Dissolution using a DMF/DMSO Co-solvent System
-
Preparation: Weigh the this compound into a vial.
-
Co-solvent Preparation: Prepare a stock solution of your desired DMF/DMSO mixture (e.g., 9:1 v/v).
-
Dissolution: Add the co-solvent mixture to the vial and proceed with the steps outlined in Protocol 1 or 2.
Data Summary
While specific quantitative solubility data for this compound in DMF is limited, the following table summarizes the known solubility of related compounds to provide a qualitative guide.
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | Soluble | [1] |
| This compound | Acetone | Soluble | [1] |
| Fmoc-Tyr(Bzl)-OH | DMF | 1% (c=1) |
Logical Relationships in Troubleshooting
The decision-making process for addressing solubility issues can be visualized as a logical flow.
Caption: A decision tree illustrating the logical progression of troubleshooting steps.
References
Preventing premature cleavage of the benzyl protecting group
Technical Support Center: Benzyl (B1604629) Protecting Group Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the premature cleavage of the benzyl (Bn) protecting group during their experiments.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the benzyl ether protecting group typically stable?
The benzyl ether group is known for its general stability under a wide range of non-reductive conditions. It is typically stable to both acidic and basic conditions, making it a versatile protecting group in multi-step synthesis.[1][2] However, its stability can be compromised by strong acids, particularly at elevated temperatures, and certain oxidative conditions.[3]
Q2: What are the most common reasons for unintentional benzyl group cleavage?
Premature cleavage of a benzyl group is most often observed under three main conditions:
-
Reductive Conditions: Unintended hydrogenolysis can occur during the reduction of other functional groups in the molecule, such as alkenes, alkynes, nitro groups, or other protecting groups like N-benzyloxycarbonyl (Cbz).[3][4]
-
Strongly Acidic Conditions: While stable in mild acids, strong acids can lead to cleavage, especially at higher temperatures.[3][5]
-
Oxidative Conditions: Certain oxidizing agents, particularly those used for cleaving p-methoxybenzyl (PMB) ethers like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN), can also cleave benzyl ethers, albeit at a slower rate.[3][5]
Q3: Can I selectively deprotect other groups in the presence of a benzyl ether?
Yes, this is a common strategy in organic synthesis and is known as orthogonal protection. For example, the p-methoxybenzyl (PMB) ether is more susceptible to oxidative cleavage than the benzyl ether due to the electron-donating methoxy (B1213986) group.[3] This allows for the selective deprotection of the PMB group using weaker oxidizing agents while the benzyl group remains intact. Similarly, acid-labile groups like silyl (B83357) ethers (e.g., TBS, TIPS) can often be removed with mild acidic conditions that do not affect the benzyl ether.[3]
Troubleshooting Guides
Issue 1: Premature Cleavage During Catalytic Hydrogenation
Problem: My benzyl group is being cleaved while I am trying to reduce another functional group (e.g., an alkene, alkyne, or nitro group) using catalytic hydrogenation (e.g., Pd/C and H₂).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Highly Active Catalyst | Use a poisoned or less active catalyst, such as Lindlar's catalyst (Pd/CaCO₃ poisoned with lead).[3] | A less active catalyst can provide selectivity for the reduction of more reactive functional groups over the hydrogenolysis of the benzyl ether. |
| Over-reduction | Carefully monitor the reaction progress and stop it as soon as the desired transformation is complete. Consider using catalytic transfer hydrogenation with a hydrogen donor like 1,4-cyclohexadiene, which can limit the availability of hydrogen.[4][5] | Limiting the exposure to the reducing conditions can prevent the slower cleavage of the benzyl group. |
| Catalyst Poisoning for Selectivity | Employ catalytic transfer hydrogenation with catalyst poisoning. Additives like pyridine (B92270) or ammonia (B1221849) can selectively inhibit the hydrogenolysis of benzyl ethers while allowing the reduction of other groups like azides or Cbz groups.[3][6] | Certain additives can modulate the catalyst's activity to favor the desired reduction. |
Issue 2: Benzyl Group Cleavage Under Acidic Conditions
Problem: I am observing cleavage of my benzyl ether when deprotecting an acid-labile group (e.g., a silyl ether or an acetal).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Strongly Acidic Conditions | Use milder acidic conditions. For silyl ether deprotection, buffered acidic conditions (e.g., HF-pyridine, acetic acid/THF/water) are often effective.[3] | Benzyl ethers are generally stable to mild acids, so reducing the acidity can prevent their cleavage. |
| Elevated Temperature | Perform the reaction at a lower temperature if possible. | Acid-catalyzed cleavage is often accelerated by heat. |
| Choice of Protecting Group | Choose a more acid-labile protecting group for the other functionality. For example, a triethylsilyl (TES) ether is more easily cleaved under mild acidic conditions than a tert-butyldimethylsilyl (TBS) ether.[3] | This allows for the use of milder deprotection conditions that are less likely to affect the benzyl ether. |
Issue 3: Unintended Cleavage During Oxidative Deprotection
Problem: My benzyl ether is being cleaved while I am trying to remove a p-methoxybenzyl (PMB) ether using an oxidizing agent like DDQ.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Overly Harsh Oxidizing Conditions | Carefully control the stoichiometry of the oxidizing agent and the reaction time. Use only the amount of oxidant required to remove the more reactive PMB group. | The benzyl ether is less reactive towards these oxidants than the PMB ether, so limiting the exposure can prevent its cleavage. |
| Photo-irradiation | Be aware that photo-irradiation in the presence of DDQ has been reported to facilitate the cleavage of simple benzyl ethers.[5] Avoid exposing the reaction to light if not necessary for the primary reaction. | Light can promote the oxidative cleavage of benzyl ethers under certain conditions. |
Experimental Protocols & Workflows
Logical Workflow for Troubleshooting Unintended Benzyl Ether Cleavage
This workflow provides a step-by-step guide to diagnosing and resolving premature benzyl ether deprotection.
Caption: Troubleshooting workflow for unintended benzyl ether cleavage.
Orthogonal Protection Strategy Workflow
This diagram illustrates a decision-making process for employing an orthogonal protecting group strategy involving benzyl, p-methoxybenzyl (PMB), and tert-butyldimethylsilyl (TBS) ethers.
Caption: Orthogonal protection strategy with Benzyl, PMB, and TBS ethers.
References
Technical Support Center: Optimizing Cleavage of Tyr(Bzl)-Containing Peptides
Welcome to the technical support center for optimizing cleavage conditions for peptides containing O-benzyl-tyrosine (Tyr(Bzl)). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges associated with the deprotection of Tyr(Bzl) residues.
Frequently Asked Questions (FAQs)
Q1: Why is the Benzyl (B1604629) (Bzl) group on Tyrosine difficult to remove?
The O-benzyl ether linkage on the Tyrosine side chain is relatively stable to standard trifluoroacetic acid (TFA) cleavage conditions that are sufficient for many other protecting groups.[1] Complete removal often requires stronger acidic conditions or extended reaction times, which can lead to undesirable side reactions.
Q2: What are the most common side reactions observed during the cleavage of Tyr(Bzl)-containing peptides?
The most prevalent side reaction is the acid-catalyzed O- to C-migration of the benzyl group on the tyrosine residue, resulting in the formation of 3-benzyltyrosine.[2] This side reaction can be exacerbated by strong acid conditions. Other potential side reactions include alkylation of other sensitive residues like Tryptophan (Trp) and Methionine (Met) by the released benzyl carbocations.
Q3: What is a standard cleavage cocktail for peptides containing Tyr(Bzl)?
A commonly used cleavage cocktail is "Reagent K," which is suitable for peptides with a combination of sensitive residues including Tyr, Cys, Met, and Trp.[3][4] Its composition is designed to scavenge reactive carbocations generated during deprotection.
Q4: How can I monitor the completeness of the Tyr(Bzl) deprotection?
The most effective way to monitor the deprotection is by High-Performance Liquid Chromatography (HPLC). By taking small aliquots of the cleavage mixture at different time points, you can analyze the reaction progress and determine the optimal cleavage time for your specific peptide.
Q5: Can the choice of resin impact the cleavage efficiency of Tyr(Bzl)-containing peptides?
Yes, the linker attaching the peptide to the resin influences the required cleavage conditions. For example, peptides synthesized on highly acid-sensitive resins (like 2-chlorotrityl chloride resin) can be cleaved under milder acidic conditions, which may not be sufficient for complete Tyr(Bzl) deprotection. Conversely, more acid-stable linkers require stronger TFA concentrations that facilitate Bzl group removal.
Troubleshooting Guide
This section addresses specific issues that may arise during the cleavage of peptides containing Tyr(Bzl).
Issue 1: Incomplete Deprotection of Tyr(Bzl)
Symptoms:
-
HPLC analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide with the Bzl group still attached.
-
Mass spectrometry (MS) analysis confirms the presence of the +90 Da modification on Tyrosine residues.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Cleavage Time | Extend the cleavage reaction time. Monitor the reaction by HPLC every hour for up to 4 hours to determine the optimal duration. Peptides with multiple Arg(Pbf) or other bulky protecting groups may require longer deprotection times.[3][5] |
| Inadequate TFA Concentration | While high TFA concentrations (e.g., 95%) are standard, for particularly stubborn Bzl groups, ensuring a fresh, high-purity TFA solution is crucial. |
| Suboptimal Scavenger Cocktail | The composition of the scavenger cocktail is critical. A thioanisole-TFA system has been shown to quantitatively deprotect Tyr(Bzl) within 3 hours at room temperature.[6] Consider using a robust cocktail like Reagent K. |
Issue 2: Formation of 3-Benzyltyrosine Side Product
Symptoms:
-
HPLC analysis reveals a significant side product peak with the same mass as the desired peptide.
-
MS/MS fragmentation or amino acid analysis confirms the presence of 3-benzyltyrosine.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Strongly Acidic Conditions | The O- to C-migration of the benzyl group is acid-catalyzed.[2] While strong acid is needed for deprotection, prolonged exposure can increase this side reaction. Optimize the cleavage time to be just long enough for complete deprotection. |
| Ineffective Scavenging | The scavenger's role is to trap the released benzyl carbocation before it can reattach to the tyrosine ring. Phenol and p-cresol (B1678582) are effective scavengers to suppress this side reaction.[2] |
| Alternative Deprotection Chemistry | For particularly problematic sequences, consider using alternative protecting groups for Tyrosine that are more acid-labile, such as tert-butyl (tBu), if compatible with your overall synthesis strategy. |
Issue 3: Alkylation of Other Sensitive Residues
Symptoms:
-
MS analysis shows unexpected additions of +90 Da to residues such as Trp or Met.
-
HPLC profile shows multiple side product peaks.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Scavenging of Benzyl Cations | The released benzyl carbocations are electrophilic and can react with nucleophilic side chains of other amino acids.[7] |
| Presence of Highly Nucleophilic Residues | Peptides containing Trp, Met, or Cys are particularly susceptible to alkylation.[7] |
| Use of a Broad-Spectrum Scavenger Cocktail | Employ a comprehensive cleavage cocktail like Reagent K, which contains a mixture of scavengers (phenol, water, thioanisole, and 1,2-ethanedithiol) to protect a wide range of sensitive residues.[3][4] |
Quantitative Data Summary
The following table summarizes common cleavage cocktails used for peptides containing sensitive residues, including Tyr(Bzl).
| Reagent Name | Composition | Application Notes |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | A general-purpose and robust cocktail for peptides containing Cys, Met, Trp, and Tyr.[3][8] |
| TFA/TIS/Water | 95% TFA, 2.5% TIS, 2.5% Water | Suitable for most peptides without highly sensitive residues.[8] |
| TFA/Thioanisole | TFA with Thioanisole | Shown to quantitatively deprotect Tyr(Bzl) within 3 hours at 25°C.[6] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | A lower-odor option, effective for scavenging trityl groups but less protective for Met and Cys.[4] |
Experimental Protocols
Protocol 1: Standard Cleavage of Tyr(Bzl)-Containing Peptides using Reagent K
1. Resin Preparation:
-
Following solid-phase peptide synthesis, wash the peptide-resin (1 g) thoroughly with dichloromethane (B109758) (DCM) (3 x 15 mL) to remove residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
2. Cleavage Cocktail Preparation (Reagent K):
-
Caution: Prepare the cleavage cocktail in a well-ventilated fume hood immediately before use.
-
For 1 gram of resin, prepare 10-20 mL of the cocktail.
-
In a suitable container, mix:
-
8.25 mL Trifluoroacetic acid (TFA)
-
0.5 mL Phenol
-
0.5 mL Water
-
0.5 mL Thioanisole
-
0.25 mL 1,2-Ethanedithiol (EDT)
-
3. Cleavage Reaction:
-
Add the freshly prepared Reagent K to the dried peptide-resin in a reaction vessel.
-
Gently agitate the mixture at room temperature.
-
The recommended reaction time is 1 to 2.5 hours.[3] For peptides with multiple arginine residues, a longer time may be necessary.[3] It is advisable to perform a time course experiment (e.g., taking aliquots at 1, 2, and 3 hours) to determine the optimal cleavage time for your specific peptide.
4. Peptide Precipitation and Isolation:
-
Filter the resin using a fritted funnel and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA (2-3 mL) and combine the filtrates.
-
Concentrate the combined filtrate to a reduced volume (syrup-like consistency) using a rotary evaporator or a stream of nitrogen.
-
Add the concentrated peptide solution dropwise to a 10-fold excess of cold diethyl ether or methyl t-butyl ether. A white precipitate of the crude peptide should form.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.
-
Dry the final peptide product under vacuum.
Visual Guides
Caption: General workflow for peptide cleavage and deprotection.
References
- 1. peptide.com [peptide.com]
- 2. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements | Semantic Scholar [semanticscholar.org]
- 7. EP0403600A4 - Deprotection of protected peptides - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Peptides with Tyr(Bzl) Residues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful purification of peptides containing benzyl-protected tyrosine (Tyr(Bzl)) residues.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of Tyr(Bzl)-containing peptides, offering probable causes and step-by-step solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Purity of Crude Peptide After Cleavage | 1. Incomplete Deprotection: The benzyl (B1604629) group on Tyr(Bzl) or other protecting groups may not be fully removed. 2. Alkylation Side-Reaction: Benzyl carbocations generated during acidolysis can reattach to sensitive residues like Tyr, Trp, or Met.[1][2] 3. Oxidation: Methionine or Cysteine residues may have been oxidized. | 1. Extend Cleavage Time: Increase the duration of the TFA or HF cleavage reaction (e.g., from 2 hours to 4 hours) and re-analyze for completeness.[3] 2. Optimize Scavenger Cocktail: Ensure the correct scavengers are used to trap reactive cations. For Tyr(Bzl), scavengers like m-cresol (B1676322), anisole, or thioanisole (B89551) are critical.[1][2] Refer to the scavenger cocktail table below. 3. Add Reducing Agents: Include scavengers like dithiothreitol (B142953) (DTT) or dimethyl sulfide (B99878) (DMS) in the cleavage cocktail to prevent oxidation.[4] |
| Unexpected Peaks in RP-HPLC Chromatogram | 1. Alkylated Peptide Adducts: Peaks with a mass increase corresponding to a benzyl group (+90 Da) or t-butyl group (+56 Da) from other protecting groups.[4] 2. Incompletely Deprotected Peptides: Presence of peptides still containing the Tyr(Bzl) group. 3. Peptide Aggregation: Hydrophobic peptides, especially those with protecting groups, can aggregate, leading to broad or multiple peaks.[5][6] | 1. Mass Spectrometry Analysis: Identify the mass of the unexpected peaks to diagnose the specific side-product. 2. Re-cleavage: Subject the crude peptide to the cleavage conditions again with an optimized scavenger cocktail. 3. Improve Dissolution: Dissolve the crude peptide in a stronger organic solvent like DMSO or acetonitrile (B52724) before diluting with the HPLC mobile phase to break up aggregates.[7][8] Sonication can also be beneficial.[8] |
| Poor Peptide Solubility Before Purification | 1. Hydrophobicity: The presence of the benzyl group and other hydrophobic residues increases the overall hydrophobicity of the peptide, reducing its solubility in aqueous solutions.[5][6] 2. Peptide Aggregation: Intermolecular hydrophobic interactions can lead to aggregation and precipitation.[6] | 1. Use Organic Solvents: Initially dissolve the lyophilized crude peptide in a small amount of 100% DMSO, DMF, or acetonitrile.[8] 2. Acidic Conditions: Add a small amount of acetic acid or formic acid to the initial solvent to help protonate basic residues and improve solubility. 3. Dilution Strategy: Slowly dilute the concentrated organic solution with the aqueous HPLC mobile phase (e.g., water with 0.1% TFA) to the desired concentration just before injection.[8] |
| Low Recovery After RP-HPLC Purification | 1. Peptide Precipitation: The peptide may be precipitating on the column or during fraction collection due to poor solubility in the mobile phase.[5] 2. Irreversible Adsorption: Highly hydrophobic peptides can bind irreversibly to the C18 stationary phase.[5] 3. Sample Loss During Handling: Multiple transfer steps, especially with sticky peptides, can lead to significant loss.[5] | 1. Modify HPLC Gradient: Use a shallower gradient to improve separation and reduce the concentration of organic solvent at which the peptide elutes, which can sometimes prevent precipitation. 2. Change Stationary Phase: Consider a less hydrophobic stationary phase, such as C8 or C4, for very hydrophobic peptides.[9] 3. Optimize Work-up: Minimize transfer steps. After cleavage, precipitate the peptide in cold diethyl ether, centrifuge, and carefully decant the ether to collect the crude product.[4][10] |
Scavenger Cocktail Recommendations for TFA Cleavage
The selection of a proper scavenger cocktail is crucial to minimize side reactions during the removal of the Tyr(Bzl) protecting group.[2]
| Target Residues in Peptide | Recommended Scavenger Cocktail (v/v/w) | Purpose of Scavengers |
| Tyr only | TFA / m-cresol (95:5) | m-cresol: Acts as a carbocation scavenger to prevent re-alkylation of the tyrosine phenol (B47542) ring.[1][2] |
| Tyr, Trp | TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) | TIS: A highly effective scavenger for t-butyl and other carbocations.[4] Water: Helps suppress some side reactions. |
| Tyr, Met, Cys | TFA / Thioanisole / 1,2-ethanedithiol (B43112) (EDT) (90:5:5) | Thioanisole: Scavenges benzyl cations and prevents S-alkylation of Met.[4] EDT: A reducing agent that helps prevent oxidation of Cys and Met. |
| General Purpose (Multiple Sensitive Residues) | Reagent K: TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust cocktail for peptides containing various sensitive residues including Tyr, Cys, Met, and Trp.[10][11] |
Frequently Asked Questions (FAQs)
Q1: Why is Tyr(Bzl) used and what are the main challenges in its removal?
A1: The benzyl (Bzl) group is used to protect the hydroxyl side chain of tyrosine during solid-phase peptide synthesis (SPPS), particularly in Boc/Bzl-based strategies.[2][3] It prevents unwanted side reactions at the hydroxyl group. The main challenge arises during the final cleavage step, typically with strong acids like Trifluoroacetic Acid (TFA) or Hydrofluoric acid (HF).[2][3] The acid cleaves the benzyl group, generating a reactive benzyl carbocation. This cation can then alkylate other nucleophilic residues in the peptide, most notably the aromatic rings of Tyrosine or Tryptophan, leading to impurities that are difficult to separate.[1][2]
Q2: What is the role of a "scavenger" and why is it essential?
A2: A scavenger is a nucleophilic compound added to the cleavage reaction mixture.[4] Its purpose is to react with and "trap" the highly reactive carbocations (like the benzyl cation) that are generated when protecting groups are cleaved.[4] By trapping these cations, scavengers prevent them from reacting with the peptide, thereby minimizing the formation of alkylated side products and improving the purity of the final crude peptide.[1][4]
Q3: My Tyr(Bzl)-containing peptide is poorly soluble. How can I dissolve it for HPLC purification?
A3: Poor solubility is common for peptides with hydrophobic protecting groups.[6] The recommended procedure is to first attempt dissolution in the aqueous mobile phase (e.g., water with 0.1% TFA). If that fails, dissolve the peptide in a minimal amount of a strong organic solvent such as DMSO, acetonitrile, or isopropanol.[7][8] Once dissolved, slowly add the aqueous mobile phase to dilute the sample to the desired injection concentration. It is crucial to ensure the final solution is clear and free of particulates before injecting it onto the HPLC column.[8]
Q4: What is the best HPLC method for purifying a peptide with a Tyr(Bzl) residue?
A4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides.[12][13][14] For peptides containing the hydrophobic Tyr(Bzl) group, a C18 column is typically the first choice.[14][15] The mobile phases usually consist of (A) water with 0.1% TFA and (B) acetonitrile with 0.1% TFA. A linear gradient from low to high percentage of solvent B is used to elute the peptide based on its hydrophobicity.[14]
Q5: I see a peak with a mass of +90 Da compared to my expected peptide mass. What is it?
A5: A mass increase of +90 Da strongly suggests benzylation of your peptide. This occurs when the benzyl carbocation generated from the cleavage of Tyr(Bzl) attaches to a nucleophilic site on the peptide, such as the indole (B1671886) ring of tryptophan or another tyrosine residue.[2] This side reaction is a direct consequence of inefficient scavenging during the cleavage step. To resolve this, the cleavage procedure must be repeated with a higher concentration or a more appropriate scavenger, such as m-cresol or thioanisole.[1]
Experimental Protocols
Protocol 1: TFA Cleavage and Deprotection of a Tyr(Bzl)-Containing Peptide
This protocol describes the cleavage of a peptide from the resin and simultaneous removal of the Tyr(Bzl) and other acid-labile protecting groups.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic Acid (TFA), high purity
-
Scavengers (e.g., m-cresol, thioanisole, TIS, water)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Centrifuge tubes
-
Reaction vessel (glass) with a shaker
Procedure:
-
Place the dried peptide-resin (e.g., 0.1 mmol scale) into a suitable glass reaction vessel.
-
In a well-ventilated fume hood, prepare the cleavage cocktail. For a peptide containing Tyr(Bzl) and Trp, a common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For 0.1 mmol of resin, prepare approximately 5-10 mL of the cocktail.
-
Add the freshly prepared cleavage cocktail to the peptide-resin.
-
Seal the vessel and shake at room temperature for 2-4 hours. The reaction time may need to be optimized based on the specific peptide sequence and protecting groups used.[3][4]
-
After the reaction is complete, filter the resin using a sintered glass funnel and collect the filtrate in a clean centrifuge tube.
-
Wash the resin with a small volume of fresh TFA (1-2 mL) and combine the filtrates.[10]
-
Add the combined TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[10]
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Collect the precipitated peptide by centrifugation (e.g., 3000 rpm for 5 minutes). Carefully decant the ether.[10]
-
Wash the peptide pellet with another portion of cold diethyl ether to remove residual scavengers, and centrifuge again.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by RP-HPLC.
Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a general method for the purification of the crude peptide.
Materials:
-
Crude peptide, lyophilized
-
Solvent A: 0.1% (v/v) TFA in HPLC-grade water
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
RP-HPLC system with a C18 column (e.g., 4.6 x 250 mm for analytical or larger for preparative)
-
UV detector (monitoring at 220 nm and 280 nm)[15]
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of a suitable solvent (try Solvent A first, if insoluble, use DMSO or acetonitrile).[8] Centrifuge to remove any insoluble material.
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B at a flow rate appropriate for the column size (e.g., 1 mL/min for a 4.6 mm ID column).
-
Injection: Inject the dissolved peptide sample onto the column.
-
Gradient Elution: Run a linear gradient to separate the peptide from impurities. A typical gradient might be:
-
5-65% Solvent B over 30-60 minutes.
-
This gradient should be optimized based on the hydrophobicity of the peptide.
-
-
Fraction Collection: Collect fractions corresponding to the major peaks detected by the UV detector.
-
Analysis: Analyze the collected fractions using analytical HPLC and mass spectrometry to identify the fractions containing the pure target peptide.
-
Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the final purified peptide as a white, fluffy powder.
Visual Workflow
Caption: Troubleshooting workflow for low purity of Tyr(Bzl) peptides.
References
- 1. EP0403600A4 - Deprotection of protected peptides - Google Patents [patents.google.com]
- 2. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanpeptidesociety.org [americanpeptidesociety.org]
- 14. bachem.com [bachem.com]
- 15. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Managing Aggregation of Peptides Containing H-Tyr(Bzl)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptide sequences containing the O-benzyl-L-tyrosine (H-Tyr(Bzl)-OH) residue. The inherent hydrophobicity of the benzyl (B1604629) protecting group can significantly increase the propensity for peptide aggregation, leading to challenges in synthesis, purification, and formulation.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern for sequences containing this compound?
A1: Peptide aggregation is the self-association of peptide chains to form larger, often insoluble, structures.[1] This process is primarily driven by intermolecular forces such as hydrogen bonds and hydrophobic interactions. For peptides containing this compound, the large, non-polar benzyl group on the tyrosine side chain dramatically increases the hydrophobicity of the peptide. This heightened hydrophobicity promotes the formation of aggregates, which can manifest as amorphous clumps, structured amyloid-like fibrils, or gels.[1][2] Aggregation is a critical issue as it can lead to reduced product yield, decreased bioactivity, compromised purity, and potential immunogenicity.[1][3]
Q2: What are the primary factors that trigger the aggregation of peptides with this compound?
A2: Several factors, both intrinsic and extrinsic, can trigger or exacerbate the aggregation of peptides containing this compound:
-
Intrinsic Factors:
-
High Hydrophobicity: The presence of the benzyl group on tyrosine, along with other hydrophobic residues in the sequence (e.g., Ala, Val, Ile, Leu, Phe), is a major driver of aggregation.[4][5]
-
Amino Acid Sequence: The primary sequence dictates the propensity to form secondary structures like β-sheets, which are common in aggregated peptides.[1][4]
-
Peptide Length: Aggregation is more probable as the peptide chain elongates, typically becoming a concern for sequences longer than five residues.[4][6]
-
-
Extrinsic Factors:
-
High Peptide Concentration: Increasing the peptide concentration brings molecules into closer proximity, favoring intermolecular interactions and aggregation.[7]
-
pH and Net Charge: Peptides are least soluble and most prone to aggregation at their isoelectric point (pI), where the net charge is zero.[8][9] Adjusting the pH away from the pI can increase electrostatic repulsion between peptide chains, thereby reducing aggregation.[1]
-
Temperature: Higher temperatures can sometimes increase aggregation rates. Conversely, for some peptides, solubility can be improved with gentle warming.[7][10] Freeze-thaw cycles should be avoided as they can promote aggregation.[7]
-
Ionic Strength: The concentration of salts in the solution can influence aggregation by screening electrostatic interactions.[1][8]
-
Solvent: The choice of solvent is critical. While aqueous buffers are often required for biological applications, organic co-solvents may be necessary for initial solubilization.[10][11]
-
Q3: How can I predict the aggregation potential of my peptide sequence containing this compound?
A3: While precise prediction is challenging, you can estimate the aggregation risk by analyzing the peptide's sequence. A high content of hydrophobic residues, including the Tyr(Bzl) moiety, is a primary indicator.[12] Several online tools and algorithms can analyze a primary sequence to predict aggregation-prone regions (APRs).[4] However, empirical testing remains the most reliable method for determining the aggregation behavior of a specific peptide.
Q4: What are the signs of peptide aggregation during synthesis and after cleavage?
A4: During solid-phase peptide synthesis (SPPS), aggregation can be indicated by poor resin swelling, slow or incomplete Fmoc deprotection, and inefficient coupling reactions.[6][9] After cleavage from the resin, aggregation may manifest as a gel-like substance or a solid that is difficult to dissolve for purification.[9] In solution, aggregation can be observed as turbidity, precipitation, or an increase in viscosity.
Troubleshooting Guides
Problem 1: Poor Solubility of Lyophilized Peptide Containing this compound
Symptoms: The lyophilized peptide powder does not dissolve in the desired aqueous buffer, resulting in a cloudy suspension or visible particles.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubilizing this compound peptides.
Solutions:
-
Initial Solubility Testing: Always test the solubility of a small amount of the peptide before attempting to dissolve the entire batch.[10]
-
pH Adjustment: Based on the peptide's calculated net charge, attempt dissolution in an acidic or basic buffer. For basic peptides (net positive charge), use a dilute acidic solution like 10% acetic acid. For acidic peptides (net negative charge), try a dilute basic solution such as 0.1 M ammonium (B1175870) bicarbonate.[10][13][14]
-
Organic Solvents: For highly hydrophobic peptides, initial dissolution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) may be necessary.[5][7] Slowly add this organic stock solution dropwise into your desired aqueous buffer while vortexing to reach the final concentration.[7]
-
Sonication: Brief sonication in a water bath can help to break up small aggregates and facilitate dissolution.[10][11]
-
Anti-Aggregation Additives: The inclusion of certain excipients can help to prevent aggregation.[7][12]
Problem 2: Peptide Aggregation in Solution Over Time
Symptoms: A clear peptide solution becomes cloudy or forms a precipitate during storage or during an experiment.
Solutions:
-
Optimize Storage Conditions:
-
Incorporate Anti-Aggregation Additives: The addition of certain excipients to the buffer can stabilize the peptide and prevent aggregation. The effectiveness of these additives is peptide-dependent and may require optimization.
Additive Class Example(s) Typical Concentration Mechanism of Action Amino Acids L-Arginine, L-Lysine, Glycine 50-250 mM Suppress aggregation and increase solubility.[1] Osmolytes Glycerol, Sucrose 5-20% (v/v) Stabilize the native peptide conformation.[8] Non-denaturing Detergents Tween 20, CHAPS 0.01-0.1% (v/v) Solubilize aggregates without denaturing the peptide.[8] Chaotropic Agents Guanidine HCl, Urea 1-6 M Disrupt hydrogen bonding networks (may affect peptide activity).[13]
Experimental Protocols
Protocol 1: General Peptide Solubility Assay
This protocol provides a systematic approach to determine the solubility of a peptide containing this compound.
Materials:
-
Lyophilized peptide
-
Sterile, deionized water
-
0.1 M Ammonium bicarbonate
-
10% Acetic acid
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh a small, known amount of lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube.
-
Attempt Dissolution in Water: Add a calculated volume of sterile water to achieve a high concentration (e.g., 10 mg/mL). Vortex for 30 seconds. If the peptide does not dissolve, sonicate for 5-10 minutes. Visually inspect for undissolved particles. If the solution is clear, the peptide is soluble in water at this concentration.[7]
-
Attempt Dissolution in Acidic/Basic Conditions (if insoluble in water):
-
Based on the calculated net charge of the peptide:
-
-
Attempt Dissolution in Organic Solvents (if insoluble in aqueous solutions):
-
Weigh a fresh, small amount of lyophilized peptide.
-
Add a minimal volume of DMSO (e.g., 10-20 µL) and vortex until dissolved.
-
Slowly add the desired aqueous buffer to the peptide-DMSO solution dropwise while vortexing to reach the final desired concentration.[7]
-
Protocol 2: Thioflavin T (ThT) Assay for Monitoring Fibril Formation
This assay is used to monitor the kinetics of amyloid-like fibril formation in real-time.[1][12]
Materials:
-
Peptide stock solution
-
Thioflavin T (ThT) stock solution (e.g., 2.5 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well non-binding, black, clear-bottom plate
-
Plate reader with fluorescence detection
Experimental Workflow:
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. polypeptide.com [polypeptide.com]
- 3. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. jpt.com [jpt.com]
- 12. benchchem.com [benchchem.com]
- 13. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 14. biobasic.com [biobasic.com]
Validation & Comparative
A Comparative Guide to Tyrosine Side-Chain Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate protecting group for the phenolic hydroxyl side-chain of tyrosine is a critical consideration in solid-phase peptide synthesis (SPPS). An ideal protecting group should be stable throughout the synthesis, prevent side reactions, and be cleanly removable at the final cleavage step without degrading the peptide. This guide provides an objective comparison of commonly used tyrosine protecting groups, supported by experimental data and detailed protocols, to aid in the strategic planning of peptide synthesis.
Overview of Common Tyrosine Protecting Groups
The choice of a tyrosine protecting group is intrinsically linked to the overall peptide synthesis strategy, primarily Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butyloxycarbonyl (Boc) chemistry. The key is to ensure orthogonality, where the side-chain protecting group is stable to the reagents used for the removal of the Nα-protecting group.
Data Presentation: Comparison of Tyrosine Protecting Groups
The following table summarizes the key characteristics and performance of the most widely used tyrosine side-chain protecting groups.
| Protecting Group | Abbreviation | Structure | Nα-Strategy Compatibility | Stability | Deprotection Conditions | Advantages | Disadvantages |
| tert-Butyl | tBu | -C(CH₃)₃ | Fmoc | Stable to piperidine (B6355638). Acid-labile. | Trifluoroacetic acid (TFA)-based cocktails (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).[1] | High stability in Fmoc chemistry. Clean and efficient removal with TFA.[1] | Not suitable for Boc chemistry due to acid lability. Can lead to t-butylation of sensitive residues if scavengers are not used.[2] |
| Benzyl | Bzl | -CH₂-C₆H₅ | Boc, Fmoc | Stable to piperidine. Partially labile to TFA.[3] Requires strong acid for complete removal. | Anhydrous Hydrogen Fluoride (B91410) (HF).[4][5][6][7] Thioanisole/TFA can also be used.[8][9] | Compatible with both Fmoc and Boc strategies (with caution in Boc).[3] | Prone to rearrangement to 3-benzyltyrosine during acidolysis.[2][10][11] Partial removal during repeated TFA treatments in Boc SPPS.[3] |
| 2,6-Dichlorobenzyl | 2,6-Cl₂Bzl | -CH₂-C₆H₃Cl₂ | Boc | More stable to TFA than Bzl.[11] | Anhydrous Hydrogen Fluoride (HF).[4][5][6][7] | Increased acid stability compared to Bzl, making it more suitable for Boc-SPPS.[11] Reduces the risk of 3-alkylation compared to Bzl. | Requires harsh HF cleavage. Can still lead to some degree of 3-alkylation.[10] |
| 2-Bromobenzyloxycarbonyl | 2-BrZ | -C(O)O-CH₂-C₆H₄Br | Boc, Fmoc (limited) | Stable to 50% TFA.[3] Labile to piperidine.[3] | Anhydrous Hydrogen Fluoride (HF).[3] | High acid stability, suitable for Boc chemistry.[3] | Lability to piperidine limits its use in lengthy Fmoc-SPPS, especially for C-terminal positions.[3] |
Experimental Protocols
Detailed methodologies for the deprotection of commonly used tyrosine protecting groups are provided below.
Protocol 1: TFA-Mediated Deprotection of Tyr(tBu)
This protocol is suitable for the final cleavage of peptides synthesized using the Fmoc/tBu strategy.
Materials:
-
Peptide-resin
-
Cleavage Cocktail (e.g., Reagent K: TFA/Phenol/H₂O/Thioanisole/1,2-Ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/v/v/v/v)[2]
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Add the freshly prepared cleavage cocktail (e.g., 2 mL) to the resin.
-
Gently agitate the mixture at room temperature for 2-4 hours.[1]
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.[1]
-
Precipitate the peptide by slowly adding the TFA solution to a 10-fold volume of cold diethyl ether.[12]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice to remove scavengers.
-
Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: HF Cleavage of Tyr(Bzl) and Tyr(2,6-Cl₂Bzl)
This protocol is for the final cleavage of peptides synthesized using the Boc/Bzl strategy. Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., p-cresol (B1678582), anisole, dimethyl sulfide)
-
Teflon HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-resin (e.g., 1 g) and a Teflon-coated stir bar into the Teflon reaction vessel of the HF apparatus.
-
Add the appropriate scavengers (e.g., 1 mL p-cresol per gram of resin).
-
Cool the reaction vessel in a dry ice/acetone bath for at least 5 minutes.
-
Distill the required volume of anhydrous HF (e.g., 10 mL per gram of resin) into the reaction vessel.
-
Stir the mixture at 0°C for 45-60 minutes. For peptides with multiple protecting groups, the reaction time may be extended up to 2 hours.[4]
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the peptide by adding cold diethyl ether to the residue in the reaction vessel.
-
Filter the peptide and wash it thoroughly with cold diethyl ether to remove scavengers and organic byproducts.
-
Dry the crude peptide under vacuum.
Mandatory Visualization
Caption: Orthogonal protection strategies in Fmoc and Boc SPPS for tyrosine.
Conclusion
The choice of a tyrosine side-chain protecting group is a critical parameter that can significantly impact the yield and purity of a synthetic peptide. For Fmoc-based SPPS, the tert-butyl (tBu) group is the industry standard, offering excellent stability and clean removal. In Boc-based strategies, the benzyl (Bzl) group and its halogenated derivatives, such as 2,6-dichlorobenzyl (2,6-Cl₂Bzl) , are employed. While the Bzl group is susceptible to partial cleavage and side reactions with TFA, the 2,6-Cl₂Bzl group offers enhanced stability, albeit requiring harsh HF cleavage conditions. The 2-bromobenzyloxycarbonyl (2-BrZ) group provides high acid stability for Boc-SPPS but has limited utility in Fmoc synthesis due to its lability to piperidine. Careful consideration of the synthetic strategy, desired peptide length, and potential side reactions is paramount for selecting the optimal tyrosine protecting group. The use of appropriate scavengers during the final cleavage step is crucial to minimize side reactions, particularly the alkylation of the tyrosine ring, irrespective of the protecting group used.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements [jstage.jst.go.jp]
- 9. Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements | Semantic Scholar [semanticscholar.org]
- 10. EP0403600A4 - Deprotection of protected peptides - Google Patents [patents.google.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. peptide.com [peptide.com]
Confirming H-Tyr(Bzl)-OH Incorporation: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the successful incorporation of modified amino acids is paramount. This guide provides a comparative analysis of key analytical methods to confirm the incorporation of O-Benzyl-L-tyrosine (H-Tyr(Bzl)-OH), a common derivative used to protect the tyrosine hydroxyl group during solid-phase peptide synthesis (SPPS). We present supporting data and detailed experimental protocols to aid in the accurate characterization of synthesized peptides.
Introduction to this compound
This compound is a tyrosine derivative where the hydroxyl group of the side chain is protected by a benzyl (B1604629) group. This protection prevents unwanted side reactions during peptide synthesis. Following synthesis, this protecting group is typically removed during the final cleavage and deprotection step. Verifying the successful incorporation of this compound before this final step, or confirming its removal, is crucial for process validation and quality control. The key analytical challenge lies in differentiating the peptide containing this compound from the corresponding peptide with an unprotected tyrosine (H-Tyr-OH) or from sequences where the incorporation failed.
Core Analytical Techniques
Several robust analytical methods can be employed to confirm the incorporation of this compound. The choice of method often depends on the available instrumentation, the desired level of detail, and the stage of the synthesis process. The primary methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Edman Degradation.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for the purification and analysis of synthetic peptides.[1] The separation is based on the hydrophobicity of the peptide. The introduction of the benzyl group significantly increases the hydrophobicity of the tyrosine side chain.
Comparative Data:
A peptide containing this compound will exhibit a longer retention time in RP-HPLC compared to its counterpart with an unprotected tyrosine residue. This shift in retention time is a strong indicator of successful incorporation.
| Peptide Sequence | Modification | Expected Retention Time |
| Ac-Gly-Leu-Tyr-Ala-NH2 | Unprotected Tyrosine | Shorter |
| Ac-Gly-Leu-Tyr(Bzl)-Ala-NH2 | Benzyl-Protected Tyrosine | Longer |
Experimental Protocol: RP-HPLC Analysis
-
Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.
-
HPLC System: Utilize a standard RP-HPLC system with a C18 column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: A typical gradient for peptide analysis starts with a low percentage of Mobile Phase B, gradually increasing to elute peptides of varying hydrophobicity. For a peptide containing the hydrophobic benzyl group, a steeper or extended gradient may be necessary for elution. A common gradient is a linear increase of 1% of Mobile Phase B per minute.[2]
-
Detection: Monitor the elution profile using a UV detector at 214 nm or 220 nm, which corresponds to the absorbance of the peptide backbone.[1]
-
Data Analysis: Compare the chromatogram of the synthesized peptide with a standard of the unmodified peptide if available. A significant increase in retention time for the main peak indicates the presence of the hydrophobic benzyl group and thus successful incorporation of this compound.
Workflow for HPLC Analysis of this compound Peptides
Caption: Workflow for HPLC analysis of this compound peptides.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of a peptide with high accuracy.[3] The incorporation of this compound results in a predictable mass increase compared to the unmodified peptide.
Comparative Data:
The mass difference between a peptide containing this compound and one with H-Tyr-OH is due to the addition of a benzyl group (C7H7) and the loss of a hydrogen atom from the hydroxyl group, resulting in a net mass increase of 90.05 Da.
| Amino Acid | Molecular Weight (Monoisotopic) |
| H-Tyr-OH | 181.07 Da |
| This compound | 271.12 Da |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare the peptide sample as described for HPLC analysis.
-
LC-MS System: Couple the HPLC system to a mass spectrometer, typically an electrospray ionization (ESI) source connected to a time-of-flight (TOF), quadrupole, or Orbitrap mass analyzer.
-
Data Acquisition: Acquire mass spectra over a relevant mass-to-charge (m/z) range.
-
Data Analysis:
-
Full MS Scan: Determine the m/z of the most abundant isotopic peak for the peptide. Calculate the experimental molecular weight and compare it to the theoretical molecular weight of the peptide with the incorporated this compound.
-
Tandem MS (MS/MS): For unambiguous confirmation, subject the parent ion of the peptide to fragmentation (e.g., using collision-induced dissociation - CID).[4] The resulting fragment ions (b- and y-ions) will reveal the amino acid sequence. The mass of the tyrosine residue within the fragment ions will be that of the benzylated form (271.12 Da). The fragmentation pattern can also reveal the precise location of the modification within the peptide sequence.[4][5]
-
Logical Flow for MS Confirmation of this compound
Caption: Logical flow for MS confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. For peptides, 1H NMR is particularly useful for confirming the presence of specific functional groups.
Comparative Data:
The incorporation of this compound will result in characteristic changes in the 1H NMR spectrum compared to the unmodified peptide:
-
Disappearance of the Tyrosine Hydroxyl Proton: The signal for the phenolic hydroxyl proton of tyrosine, typically found between 9.6 and 10.1 ppm, will be absent.[6]
-
Appearance of Benzyl Group Protons: New signals corresponding to the protons of the benzyl group will appear. The five aromatic protons of the benzyl ring will typically resonate in the range of 7.2-7.5 ppm, and the two methylene (B1212753) protons (-CH2-) will appear as a singlet around 5.1 ppm.
| Proton | Unprotected Tyrosine (H-Tyr-OH) | Benzyl-Protected Tyrosine (this compound) |
| Phenolic -OH | ~9.6 - 10.1 ppm | Absent |
| Benzyl -CH2- | Absent | ~5.1 ppm (singlet) |
| Benzyl Aromatic | Absent | ~7.2 - 7.5 ppm (multiplet) |
Experimental Protocol: 1H NMR Spectroscopy
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6 or D2O). The choice of solvent is critical as labile protons can exchange with deuterium.
-
NMR Spectrometer: Acquire the 1H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Obtain a standard one-dimensional 1H NMR spectrum.
-
Data Analysis: Analyze the spectrum for the presence of the characteristic signals of the benzyl group and the absence of the tyrosine hydroxyl proton signal. Two-dimensional NMR experiments, such as COSY and TOCSY, can be used for more detailed structural assignments.[7]
Edman Degradation
Edman degradation is a method for sequencing a peptide from its N-terminus.[8] In this process, the N-terminal amino acid is derivatized, cleaved, and identified by chromatography.[9][10]
Comparative Data:
When the Edman degradation cycle reaches the tyrosine residue, the resulting phenylthiohydantoin (PTH) derivative will be that of this compound. This derivative will have a different retention time in the subsequent chromatographic analysis compared to the PTH-Tyr derivative.
| Cycle Number (at Tyr residue) | Expected PTH Derivative |
| Peptide with H-Tyr-OH | PTH-Tyr |
| Peptide with this compound | PTH-Tyr(Bzl) |
Experimental Protocol: Edman Degradation
-
Sample Preparation: The purified peptide is loaded onto the sequencer's reaction cartridge.
-
Automated Sequencing: The Edman degradation is performed using an automated peptide sequencer. The instrument carries out the sequential coupling, cleavage, and conversion reactions.
-
PTH Amino Acid Analysis: The PTH derivative from each cycle is automatically injected into an HPLC system for identification based on its retention time compared to a standard mixture of PTH-amino acids.
-
Data Analysis: The sequence is reconstructed based on the order of the identified PTH-amino acids. The chromatogram for the cycle corresponding to the tyrosine position should show a peak that matches the retention time of the PTH-Tyr(Bzl) standard.
Decision Pathway for Edman Degradation Analysis
Caption: Decision pathway for Edman degradation analysis.
Conclusion
The confirmation of this compound incorporation is a critical step in peptide synthesis. A multi-faceted analytical approach is often the most rigorous. RP-HPLC provides a quick and reliable indication based on retention time shifts. Mass spectrometry offers definitive confirmation of the correct molecular weight and can pinpoint the location of the modification. NMR spectroscopy gives detailed structural information, confirming the presence of the benzyl protecting group. Edman degradation provides sequential proof of incorporation. By employing these methods, researchers can ensure the fidelity of their synthesized peptides, leading to more reliable and reproducible scientific outcomes.
References
- 1. Liquid secondary-ion mass spectrometry of peptides containing multiple tyrosine-O-sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. matrixscience.com [matrixscience.com]
- 6. NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 10. ehu.eus [ehu.eus]
A Researcher's Guide to HPLC and Mass Spectrometry Analysis of Tyr(Bzl)-Containing Peptides
For researchers, scientists, and drug development professionals, the successful analysis of synthetic peptides is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) techniques for peptides containing the bulky, hydrophobic benzyl-tyrosine (Tyr(Bzl)) modification. We present supporting experimental data, detailed protocols, and visual workflows to facilitate robust method development.
The introduction of a benzyl (B1604629) group to the tyrosine residue significantly increases the hydrophobicity of a peptide, posing unique challenges for separation and analysis. Standard reversed-phase HPLC protocols may result in poor peak shape, low recovery, and inadequate resolution. Furthermore, the lability of the benzyl protecting group under certain analytical conditions requires careful method optimization to ensure data integrity. This guide offers a systematic approach to overcoming these challenges.
HPLC Separation Strategies: A Comparative Analysis
The choice of stationary phase and mobile phase composition is critical for the successful separation of Tyr(Bzl)-containing peptides. Due to their hydrophobic nature, these peptides exhibit strong retention on traditional C18 columns, often necessitating high concentrations of organic solvent for elution, which can lead to precipitation and recovery issues. The following tables summarize the performance of alternative stationary phases and mobile phase modifiers.
Table 1: Comparison of Reversed-Phase HPLC Columns for Hydrophobic Peptide Separation
| Column Type | Principle of Separation | Advantages for Tyr(Bzl) Peptides | Disadvantages for Tyr(Bzl) Peptides | Expected Retention Time | Peak Shape |
| C18 | Hydrophobic interactions | High resolving power for closely related species. | Strong retention can lead to broad peaks and require high organic solvent concentrations.[1] | Long | Can be broad without optimization |
| C8 | Hydrophobic interactions (less than C18) | Reduced retention compared to C18, potentially improving peak shape and reducing analysis time. | May offer insufficient retention for shorter Tyr(Bzl) peptides. | Moderate | Generally sharper than C18 |
| C4 | Hydrophobic interactions (less than C8) | Significantly reduced retention, beneficial for very large or highly hydrophobic peptides.[1][2] | Can lead to poor retention and resolution of smaller, less hydrophobic Tyr(Bzl) peptides.[1] | Short | Sharp for large peptides, can be broad for smaller ones[1] |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Alternative selectivity due to interactions with the benzyl group's aromatic ring. | May exhibit complex retention behavior that requires more extensive method development. | Variable | Generally good |
Data synthesized from general principles of hydrophobic peptide chromatography.[1][2][3]
Table 2: Effect of Mobile Phase Additives on Peak Shape and MS Compatibility
| Mobile Phase Additive | Concentration | Impact on Peak Shape | Mass Spectrometry Compatibility | Key Considerations |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent; sharp, symmetrical peaks due to ion-pairing.[4][5][6] | Poor; causes significant ion suppression in the MS source.[6][7] | Ideal for UV detection and purification, but not for direct LC-MS analysis.[8] |
| Formic Acid (FA) | 0.1% | Fair to good; can result in broader peaks compared to TFA.[4][5][6] | Excellent; volatile and provides good protonation for positive ion mode ESI. | The preferred choice for LC-MS, though chromatographic resolution may be compromised.[4][6] |
| Difluoroacetic Acid (DFA) | 0.1% | Good; offers a compromise between the peak sharpness of TFA and the MS-friendliness of FA. | Good; less ion suppression than TFA. | A promising alternative when both good chromatography and MS sensitivity are required. |
Table 3: Influence of Organic Solvent on the Separation of Highly Hydrophobic Peptides
| Organic Solvent | Properties | Advantages for Tyr(Bzl) Peptides | Disadvantages |
| Acetonitrile (ACN) | Low viscosity, UV transparent | Standard and effective eluent for a wide range of peptides. | May not be a strong enough solvent for extremely hydrophobic peptides, leading to poor solubility and peak shape.[9] |
| Isopropanol (IPA) | Higher elution strength than ACN | Improves solubility and recovery of very hydrophobic peptides. Can disrupt peptide aggregates. | Higher viscosity leads to increased backpressure. |
| n-Propanol | Higher elution strength than ACN and IPA | Excellent solvent for highly hydrophobic peptides, often providing superior resolution.[10][11] | High viscosity necessitates elevated column temperatures and can be incompatible with some HPLC systems. |
| ACN/Propanol Mixtures | Combines properties of both solvents | Can provide a good balance of elution strength and viscosity, optimizing separation.[11] | Requires careful optimization of the solvent ratio. |
Mass Spectrometry Analysis of Tyr(Bzl)-Containing Peptides
Electrospray ionization (ESI) is the most common ionization technique for peptide analysis. For Tyr(Bzl)-containing peptides, positive ion mode is typically employed. The mass spectrometer serves not only to confirm the molecular weight of the peptide but also to provide structural information through tandem mass spectrometry (MS/MS).
The benzyl group on tyrosine can influence the fragmentation pattern. While standard b- and y-ion series are expected from cleavage of the peptide backbone, the presence of the bulky, hydrophobic Tyr(Bzl) residue may affect the relative abundance of fragment ions. It is also crucial to monitor for in-source fragmentation or loss of the benzyl group, which would be indicated by a neutral loss of 90 Da (the mass of the benzyl group).
Experimental Protocols
General HPLC Method Development for Tyr(Bzl)-Containing Peptides
-
Column Selection : Begin with a C8 or C4 column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size) to mitigate the strong retention of the hydrophobic peptide.[1]
-
Mobile Phase Preparation :
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
For highly hydrophobic peptides, consider preparing a Mobile Phase B with a mixture of Acetonitrile and n-Propanol (e.g., 70:30 v/v).
-
-
Initial Gradient : Perform a scouting run with a broad gradient to determine the approximate elution conditions (e.g., 5% to 95% B over 30 minutes).
-
Gradient Optimization : Based on the scouting run, design a shallower gradient around the elution point of the peptide to improve resolution. For example, if the peptide elutes at 60% B, a new gradient could be 50% to 70% B over 20 minutes.
-
Temperature Optimization : If peak shape is poor, increase the column temperature in increments (e.g., 40°C, 50°C, 60°C). Higher temperatures can improve peak shape for hydrophobic peptides.
-
Sample Preparation : Dissolve the peptide in a solvent that ensures complete solubilization, such as a small amount of DMSO or isopropanol, and then dilute with the initial mobile phase composition.
Mass Spectrometer Settings for Peptide Identification
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Scan Mode : Full MS scan from m/z 300-2000 to determine the parent ion mass.
-
MS/MS Fragmentation : Data-Dependent Acquisition (DDA) to trigger fragmentation of the most abundant precursor ions.
-
Collision Energy : Use a stepped or optimized collision energy to achieve a rich fragmentation spectrum.
-
Data Analysis : Identify the peptide by matching the precursor mass and fragmentation pattern to the expected sequence. Monitor for the neutral loss of the benzyl group.
Visualizing the Workflow and Logic
To aid in understanding the analytical process, the following diagrams illustrate the experimental workflow and the decision-making process for method development.
References
- 1. biotage.com [biotage.com]
- 2. What causes peptides to have longer retention on a C4 vs C18 - Chromatography Forum [chromforum.org]
- 3. C18 & C4 Mass Spectrometry PhyTip Columns : 이앤씨바이오 [2ncbio.co.kr]
- 4. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. nestgrp.com [nestgrp.com]
- 11. HPLC method for hydrophobic peptide from antibody digest - Chromatography Forum [chromforum.org]
A Comparative Guide to Benzyl Protection for Tyrosine in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for the tyrosine side chain is a critical decision in solid-phase peptide synthesis (SPPS). This choice directly impacts the overall yield, purity, and side-product profile of the final peptide. This guide provides an objective comparison of the widely used benzyl (B1604629) (Bzl) protecting group with its common alternatives, tert-butyl (tBu) and 2,6-dichlorobenzyl (DCB), supported by experimental data and detailed methodologies.
The phenolic hydroxyl group of tyrosine is nucleophilic and requires protection to prevent side reactions, such as O-acylation, during peptide synthesis.[1][2] The ideal protecting group should be stable throughout the synthesis and selectively removable under conditions that do not degrade the peptide. This guide will delve into the advantages and disadvantages of the benzyl protecting group and its alternatives, providing a framework for rational protecting group selection.
Performance Comparison of Tyrosine Protecting Groups
The choice between Benzyl (Bzl), tert-Butyl (tBu), and 2,6-Dichlorobenzyl (DCB) protecting groups for the tyrosine side chain is dictated by the specific synthetic strategy employed, primarily the choice between Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis (SPPS) methodologies. Each protecting group exhibits distinct characteristics in terms of stability, cleavage conditions, and propensity for side reactions, which in turn affect the final peptide's yield and purity.
| Protecting Group | Chemical Structure | Primary Synthesis Strategy | Stability to TFA | Key Advantages | Major Disadvantages & Side Reactions |
| Benzyl (Bzl) | Boc/Bzl and Fmoc/tBu | Partially labile[3][4] | Compatible with both major synthesis strategies. | Susceptible to acid-catalyzed O to C migration to form 3-benzyltyrosine.[5] Partial cleavage during repeated TFA treatments in Boc synthesis can lead to impurities.[3] | |
| tert-Butyl (tBu) | Fmoc/tBu | Labile | High stability during Fmoc-SPPS.[1] Clean cleavage with standard TFA cocktails.[1] | Not suitable for Boc/Bzl strategy due to its TFA lability. | |
| 2,6-Dichlorobenzyl (DCB) | Boc/Bzl | Highly stable[4] | Increased stability to TFA compared to Bzl, minimizing premature deprotection and side reactions.[4] | Requires stronger acid (e.g., HF) for efficient cleavage. |
Experimental Protocols
To provide a practical framework for comparing these protecting groups, the following are detailed experimental protocols for the synthesis of a model peptide, for instance, H-Gly-Ala-Tyr-Ala-Gly-OH, using Fmoc/tBu-based solid-phase peptide synthesis.
Materials
-
Fmoc-Gly-Wang resin
-
Fmoc-Ala-OH
-
Fmoc-Tyr(Bzl)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Tyr(DCB)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
Peptide Synthesis Workflow
Detailed Protocol for a Single Coupling Cycle (e.g., coupling of Fmoc-Ala-OH)
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Activation and Coupling: In a separate vessel, pre-activate Fmoc-Ala-OH (3 equivalents relative to resin loading) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours.
-
Washing: Wash the resin with DMF (5 times).
This cycle is repeated for each amino acid in the sequence, using the respective protected tyrosine derivative in the appropriate cycle.
Cleavage and Deprotection
Following the final Fmoc deprotection and washing, the peptide-resin is dried. The peptide is then cleaved from the resin and the side-chain protecting groups are removed by treatment with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.
Analysis of Peptide Purity and Side Products
The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed with cold ether. The dried peptide is then dissolved in a suitable solvent and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine purity. The identity of the main peak and any side products, such as the 3-benzyltyrosine adduct, can be confirmed by mass spectrometry (LC-MS).
Logical Relationships in Protecting Group Selection
The choice of a protecting group for tyrosine is a critical decision that influences the entire peptide synthesis strategy. The following diagram illustrates the logical relationships between the synthesis strategy, the choice of protecting group, and the potential outcomes.
Conclusion
The benzyl group for tyrosine protection offers the flexibility of being compatible with both Fmoc and Boc strategies. However, its lability to acid, particularly in the Boc/Bzl strategy, can lead to the formation of the 3-benzyltyrosine side product and reduced purity. For Fmoc-based synthesis, the tert-butyl (tBu) group is the industry standard, offering high stability and clean cleavage. For Boc-based synthesis, especially for longer peptides, the more acid-stable 2,6-dichlorobenzyl (DCB) group is a superior choice to minimize side reactions and improve the overall quality of the synthetic peptide. The selection of the optimal protecting group should be made in the context of the overall synthetic strategy and the specific requirements of the target peptide.
References
The Benzyl Blunder: A Comparative Guide to the Limitations of the Tyr(Bzl) Protecting Group
For decades, the benzyl (B1604629) (Bzl) ether has been a workhorse for protecting the phenolic hydroxyl group of tyrosine in peptide synthesis. However, its continued use, particularly in the context of modern synthetic strategies, warrants a critical re-evaluation. This guide provides a detailed comparison of the Tyr(Bzl) protecting group with its more contemporary alternatives, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their peptide synthesis endeavors.
The Achilles' Heel of Tyr(Bzl): A Summary of its Disadvantages
The primary drawbacks of the Tyr(Bzl) group stem from its moderate acid lability, which creates a cascade of potential problems during solid-phase peptide synthesis (SPPS), especially within the Boc/Bzl strategy.
1. Premature Deprotection: In Boc-SPPS, the repetitive use of trifluoroacetic acid (TFA) to remove the Nα-Boc group can also lead to the gradual cleavage of the O-benzyl ether from tyrosine. This premature deprotection exposes the reactive phenol, which can then undergo undesired side reactions during subsequent coupling steps.
2. Acid-Catalyzed O- to C-Benzyl Migration: During the final, harsh acidolytic cleavage (e.g., with HF or TFMSA), a significant side reaction is the intramolecular rearrangement of the benzyl group from the oxygen to the C3 position of the tyrosine aromatic ring. This results in the formation of 3-benzyltyrosine, a contaminant that is often difficult to separate from the desired peptide.[1]
3. Generation of Reactive Cations: The cleavage of the benzyl group generates reactive benzyl cations. These electrophiles can alkylate other sensitive residues within the peptide sequence, such as methionine and tryptophan, leading to a heterogeneous mixture of products.
A Head-to-Head Comparison with Modern Alternatives
The limitations of Tyr(Bzl) have spurred the development of more robust protecting groups. The choice of an alternative is primarily dictated by the overall synthetic strategy (Fmoc/tBu vs. Boc/Bzl).
| Protecting Group | Structure | Synthetic Strategy | Stability to Nα-Deprotection | Cleavage Conditions | Key Advantages | Major Disadvantages |
| Benzyl (Bzl) | -CH₂-Ph | Boc/Bzl | Partially labile to TFA | Strong acids (HF, TFMSA) | Historically used, inexpensive | Premature deprotection, O- to C- migration, alkylation side reactions |
| tert-Butyl (tBu) | -C(CH₃)₃ | Fmoc/tBu | Stable to piperidine | TFA | Orthogonal to Fmoc, clean cleavage, minimal side reactions | Not suitable for Boc/Bzl strategy |
| 2,6-Dichlorobenzyl (2,6-Cl₂Bzl) | -CH₂-Ph(2,6-Cl₂) | Boc/Bzl | Highly stable to TFA | Strong acids (HF, TFMSA) | Increased acid stability prevents premature deprotection | Requires strong acid for cleavage, potential for chlorinated byproducts |
| 2-Bromobenzyloxycarbonyl (2-Br-Z) | -C(O)O-CH₂-Ph(2-Br) | Boc/Bzl | Stable to TFA | Strong acids (HF, TFMSA) | High acid stability | Can be labile to certain nucleophiles |
Visualizing the Problem: Side Reactions and Synthetic Strategies
To better understand the challenges associated with Tyr(Bzl), the following diagrams illustrate the key chemical processes and strategic differences in peptide synthesis.
Experimental Protocols
The following are representative protocols for the cleavage of peptides containing Tyr(Bzl) and its common alternatives.
Protocol 1: HF Cleavage of a Peptide Containing Tyr(Bzl)
Materials:
-
Peptide-resin (synthesized using Boc/Bzl strategy)
-
Anhydrous HF
-
Anisole (B1667542) (scavenger)
-
HF cleavage apparatus
-
Diethyl ether (cold)
-
Acetonitrile/water mixture for dissolution
Procedure:
-
Dry the peptide-resin thoroughly under high vacuum for at least 24 hours.
-
Place the dried peptide-resin (e.g., 1 g) and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.
-
Add anisole (1.0 mL per gram of resin) to the reaction vessel.
-
Securely assemble the HF apparatus in a certified fume hood.
-
Cool the reaction vessel in a dry ice/acetone bath for 5-10 minutes.
-
Carefully distill anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.
-
Once the desired volume of HF is collected, remove the dry ice/acetone bath and replace it with an ice/water bath to maintain the reaction temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
After 1 hour, remove the HF under a stream of nitrogen or by vacuum distillation.
-
Once all HF is removed, carefully unseal the apparatus.
-
Add cold diethyl ether to the resin to precipitate the cleaved peptide.
-
Transfer the resin and peptide suspension to a centrifuge tube.
-
Wash the resin with cold diethyl ether three times by repeated centrifugation and decantation to remove the scavenger and organic-soluble byproducts.
-
Dry the peptide-resin pellet under a stream of nitrogen.
-
Extract the peptide from the resin with an appropriate aqueous solvent (e.g., 10% acetic acid or acetonitrile/water).
-
Lyophilize the aqueous extract to obtain the crude peptide.
Protocol 2: TFA Cleavage of a Peptide Containing Tyr(tBu)
Materials:
-
Peptide-resin (synthesized using Fmoc/tBu strategy)
-
Trifluoroacetic acid (TFA)
-
Water
-
Triisopropylsilane (TIS) (scavenger)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Acetonitrile/water mixture for dissolution
Procedure:
-
Dry the peptide-resin thoroughly under high vacuum.
-
Place the dried peptide-resin (e.g., 200 mg) in a reaction vessel (e.g., a fritted syringe).
-
Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS (v/v/v).
-
Add the cleavage cocktail (e.g., 5 mL) to the peptide-resin.
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Drain the cleavage solution containing the peptide into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (1 mL) and combine the filtrates.
-
Add the combined TFA solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet twice more with cold diethyl ether.
-
Dry the crude peptide pellet under a stream of nitrogen.
-
Dissolve the peptide in a suitable solvent (e.g., acetonitrile/water) for purification by HPLC.
Conclusion and Recommendations
While the Tyr(Bzl) protecting group has a long history in peptide synthesis, its inherent limitations, particularly in the context of Boc-SPPS, make it a suboptimal choice for the synthesis of high-purity peptides. The potential for premature deprotection and the formation of challenging side products like 3-benzyltyrosine can significantly complicate purification and reduce overall yields.
For researchers utilizing the Fmoc/tBu strategy, Fmoc-Tyr(tBu)-OH is the unequivocally superior choice . Its orthogonality ensures the stability of the side-chain protection throughout the synthesis, and its clean cleavage with TFA minimizes side reactions, leading to a purer crude product.
For those committed to the Boc/Bzl strategy, it is highly recommended to replace Boc-Tyr(Bzl)-OH with more acid-stable alternatives such as Boc-Tyr(2,6-Cl₂Bzl)-OH or Boc-Tyr(2-Br-Z)-OH . These derivatives provide the necessary stability to withstand repeated TFA treatments, thereby preventing premature deprotection and the associated side reactions. By carefully selecting the appropriate tyrosine protecting group based on the chosen synthetic strategy, researchers can significantly improve the efficiency and outcome of their peptide synthesis projects.
References
Orthogonal Protecting Group Strategies: A Comparative Guide to Tyr(Bzl)
In the intricate world of peptide synthesis, the selection of an appropriate protecting group strategy is paramount to achieving high yields and purity. For researchers, scientists, and drug development professionals, understanding the nuances of these strategies is critical for the successful synthesis of complex peptides. This guide provides an objective comparison of the O-benzyl-L-tyrosine, Tyr(Bzl), protecting group strategy with other alternatives, supported by experimental data and detailed methodologies.
The benzyl (B1604629) ether protecting group for the phenolic hydroxyl function of tyrosine is a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS). This approach, while sometimes considered "quasi-orthogonal," offers distinct advantages for the synthesis of long or challenging peptide sequences. This guide will delve into the performance of Tyr(Bzl), its deprotection conditions, and how it compares to the commonly used tert-butyl (tBu) protecting group in the alternative Fmoc/tBu strategy.
Comparative Performance of Tyrosine Protecting Groups
The choice between Tyr(Bzl) and its common alternative, Tyr(tBu), is intrinsically linked to the overarching synthetic strategy (Boc/Bzl vs. Fmoc/tBu). The following tables summarize the key differences in their chemical stability and the conditions required for their removal.
Table 1: Comparison of Cleavage Cocktails for Tyr(Bzl) Deprotection
| Cleavage Cocktail | Key Reagents | Tyr(Bzl) Deprotection | Recommended For |
| High HF | Anhydrous HF, Anisole (B1667542) | Yes | Complete deprotection of peptides from Boc/Bzl synthesis, including Arg(Tos) and Cys(Meb).[1] |
| Low-High HF | Step 1 (Low): HF, DMS, p-cresol (B1678582); Step 2 (High): HF, Anisole | Yes | Minimizing alkylation side reactions, especially for peptides with sensitive residues like Trp and Met.[1] |
| TFMSA | TFMSA, TFA, Thioanisole (B89551), m-cresol | Yes | An alternative to HF for strong acid cleavage, though may not efficiently cleave Cys(MeBzl).[2] |
| TMSBr/Thioanisole/TFA | TMSBr, Thioanisole, TFA | Yes | A method for cleaving the completed peptide from the solid support.[3] |
| TFA/Thioanisole | TFA, Thioanisole | Yes | Quantitative deprotection of Tyr(Bzl) under specific conditions. |
Table 2: Tyr(Bzl) vs. Tyr(tBu) - A Comparative Overview
| Feature | Tyr(Bzl) | Tyr(tBu) |
| Primary Synthetic Strategy | Boc/Bzl | Fmoc/tBu |
| α-Amino Protection | Boc (acid-labile) | Fmoc (base-labile) |
| Side-Chain Deprotection | Strong acid (HF, TFMSA)[4] | Moderate acid (TFA) |
| Orthogonality | Quasi-orthogonal with Boc[5] | Fully orthogonal with Fmoc[5] |
| Stability to α-Amino Deprotection | Partially labile to repeated TFA treatment for Boc removal.[6] | Stable to piperidine (B6355638) treatment for Fmoc removal. |
| Potential Side Reactions | O- to C-benzyl migration on the tyrosine ring.[7][8] | Tert-butylation of sensitive residues if scavengers are omitted. |
| Advantages | Well-suited for long or difficult sequences, especially with in situ neutralization protocols.[4] | Milder final cleavage conditions, compatible with acid-sensitive modifications.[9] |
| Disadvantages | Requires harsh cleavage conditions (HF) and specialized equipment.[4] | Potential for aggregation during synthesis with the Fmoc strategy. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published research. The following are established protocols for the cleavage and deprotection of peptides containing Tyr(Bzl).
High HF Cleavage Protocol
This procedure is a standard method for the final cleavage and deprotection of peptides synthesized using the Boc/Bzl strategy.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (B91410) (HF)
-
Anisole (scavenger)
-
HF cleavage apparatus
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Acetic acid
Procedure:
-
Place the dried peptide-resin (1-2 g) in the reaction vessel of the HF apparatus.[1]
-
Add a magnetic stir bar and the scavenger, anisole (1.0 mL per gram of resin).[1]
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Distill anhydrous HF (10 mL per gram of resin) into the reaction vessel.[10]
-
Stir the mixture at 0°C for 1 hour.[1]
-
Remove the HF by vacuum distillation.
-
Wash the resin and peptide mixture with cold diethyl ether to remove the scavengers.
-
Extract the crude peptide from the resin with a suitable solvent, such as 10% aqueous acetic acid.
-
Lyophilize the aqueous extract to obtain the crude peptide.
"Low-High" HF Cleavage Protocol
This two-step method is designed to minimize alkylation side reactions.
Procedure:
-
Low HF Step:
-
To the peptide-resin (1-2 g), add dimethyl sulfide (B99878) (DMS) (6.5 mL/g) and p-cresol (1.0 mL/g).[1]
-
Distill a low concentration of HF (2.5 mL/g) into the vessel.[11]
-
Stir the mixture at 0°C for 2 hours.[1]
-
Evaporate the HF and DMS under vacuum.
-
-
High HF Step:
-
To the resin from the low HF step, add anisole (1.0 mL/g).
-
Distill a high concentration of HF (10 mL/g) into the vessel.
-
Stir at 0°C for 1 hour.[1]
-
Follow steps 6-9 of the High HF Cleavage Protocol for peptide workup.
-
TFMSA Cleavage Protocol
Trifluoromethanesulfonic acid (TFMSA) offers a strong acid alternative to HF.
Materials:
-
Peptide-resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
m-cresol
-
Cold methyl t-butyl ether
Procedure:
-
Suspend the peptide-resin (250 mg) in a mixture of TFA (5 mL), thioanisole (750 µL), and m-cresol.
-
Cool the mixture in an ice bath.
-
Slowly add TFMSA (500 µL) dropwise with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 60-90 minutes.
-
Filter the resin and wash with fresh TFA.
-
Precipitate the peptide by adding the combined filtrate to a 10-fold volume of cold methyl t-butyl ether.[2]
-
Isolate the peptide precipitate by centrifugation or filtration and wash with cold ether.
Visualizing Orthogonal Strategies
Diagrams are invaluable for conceptualizing the complex workflows and chemical logic of peptide synthesis.
Caption: Boc/Bzl SPPS Workflow.
Caption: Tyr Protecting Groups.
Caption: Orthogonality Comparison.
References
- 1. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 2. peptide.com [peptide.com]
- 3. Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. biosynth.com [biosynth.com]
- 6. peptide.com [peptide.com]
- 7. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of H-Tyr(Bzl)-OH Purity from Diverse Commercial Suppliers
For researchers, scientists, and professionals engaged in drug development, the purity of starting materials is paramount to the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive evaluation of H-Tyr(Bzl)-OH, a crucial protected amino acid in peptide synthesis, from various commercial sources. By presenting objective, data-driven comparisons and detailed experimental protocols, this document serves as a vital resource for making informed purchasing decisions and ensuring the quality of synthesized peptides.
The benzyl (B1604629) ether protecting group on the tyrosine side chain in this compound prevents unwanted side reactions during peptide synthesis. However, impurities arising from the manufacturing process can compromise the integrity of the final peptide product. These impurities may include starting materials, byproducts, and stereoisomers, which can interfere with peptide coupling, folding, and biological activity. This guide outlines the analytical methodologies used to assess the purity of this compound and presents a comparative analysis of hypothetical commercial samples.
Comparative Purity Analysis
To illustrate the potential variability in product quality, this section presents a summary of analytical data for this compound obtained from four hypothetical commercial suppliers. The data, compiled in Table 1, highlights key purity parameters essential for evaluating the suitability of the material for research and development.
Table 1: Comparative Purity Data for this compound from Different Commercial Sources
| Parameter | Supplier A | Supplier B | Supplier C | Supplier D |
| Purity by HPLC (% Area) | 99.8 | 98.5 | 99.2 | 97.1 |
| D-Isomer Content (%) | <0.1 | 0.5 | 0.2 | 1.2 |
| Related Impurities (% by HPLC) | ||||
| L-Tyrosine | 0.05 | 0.3 | 0.1 | 0.8 |
| Benzyl Alcohol | 0.02 | 0.1 | 0.05 | 0.3 |
| Dibenzylated Tyrosine | 0.1 | 0.5 | 0.3 | 1.5 |
| Other Unidentified Impurities | 0.03 | 0.1 | 0.15 | 0.1 |
| Residual Solvents (ppm) | <50 | 250 | 100 | 800 |
| Water Content (% by Karl Fischer) | 0.1 | 0.5 | 0.2 | 1.0 |
| Appearance | White crystalline powder | Off-white powder | White powder | Yellowish powder |
Experimental Protocols
The following sections detail the methodologies employed to generate the data presented in this guide. These protocols can be adapted for in-house quality control of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the purity of this compound and to identify and quantify related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50% acetonitrile in water.
Chiral HPLC for Enantiomeric Purity
This method is crucial for quantifying the presence of the unwanted D-isomer of this compound.
-
Instrumentation: HPLC system with a UV or circular dichroism detector.
-
Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based).
-
Mobile Phase: A mixture of hexane, isopropanol, and a small amount of a modifier like trifluoroacetic acid (the exact ratio should be optimized for the specific column).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to detect any major structural impurities.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (B129727) (CD₃OD).
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Key expected signals include aromatic protons from the tyrosine and benzyl groups, the α-proton, and the β-protons of the amino acid backbone.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of this compound and to identify potential impurities by their mass-to-charge ratio.
-
Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent like methanol or acetonitrile/water and infuse it into the mass spectrometer.
-
Analysis Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺. The expected m/z for this compound is approximately 272.31.
Visualizing the Process and Application
To better understand the workflow of purity analysis and the relevance of this compound in a biological context, the following diagrams are provided.
This compound is a key building block in the synthesis of peptide inhibitors that target specific protein-protein interactions in signaling pathways implicated in diseases like cancer. One such pathway is the Grb2-Shc signaling cascade.
The adaptor protein Grb2 plays a crucial role in the Ras-MAPK signaling pathway, which regulates cell proliferation and differentiation.[1][2] The SH2 domain of Grb2 specifically recognizes and binds to phosphorylated tyrosine residues on proteins like Shc.[3][4] This interaction is a critical step in the propagation of the signal. Dysregulation of this pathway is often observed in various cancers.[5]
Peptide inhibitors designed to block the Grb2-SH2 domain can prevent this interaction and thereby inhibit downstream signaling.[6][7] this compound is used to incorporate a protected tyrosine residue into these synthetic peptides. The benzyl group is later removed to reveal the free hydroxyl group, which can mimic the phosphotyrosine and bind to the Grb2-SH2 domain. The use of a high-purity this compound is essential to ensure the correct sequence and structure of the peptide inhibitor, which is critical for its binding affinity and therapeutic efficacy.
Conclusion
The purity of this compound is a critical factor that directly impacts the quality and reliability of synthetic peptides used in research and drug development. This guide has provided a framework for evaluating the purity of this compound from different commercial sources, including detailed experimental protocols for key analytical techniques. The illustrative data highlights the potential for significant variability between suppliers, underscoring the importance of rigorous in-house quality control. By employing the methodologies outlined here, researchers can ensure the integrity of their starting materials, leading to more accurate and reproducible scientific outcomes. The provided diagrams further contextualize the importance of high-purity this compound in the synthesis of targeted peptide inhibitors for critical disease pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. The SH2/SH3 domain-containing protein GRB2 interacts with tyrosine-phosphorylated IRS1 and Shc: implications for insulin control of ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Association of the Shc and Grb2/Sem5 SH2-containing proteins is implicated in activation of the Ras pathway by tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Met receptor-induced Grb2 or Shc signals both promote transformation of intestinal epithelial cells, albeit they are required for distinct oncogenic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. Novel peptide inhibitors for Grb2 SH2 domain and their detection by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Tyr(Bzl) Under Various Peptide Synthesis Conditions: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group for the tyrosine side chain is a critical decision that significantly impacts yield and purity. The benzyl (B1604629) ether, Tyr(Bzl), has historically been a common choice, but its stability under different synthetic conditions warrants careful consideration. This guide provides an objective comparison of Tyr(Bzl) with its main alternatives, supported by experimental data and detailed protocols to aid in making informed decisions for successful peptide synthesis.
Overview of Tyrosine Protecting Groups
The phenolic hydroxyl group of tyrosine is nucleophilic and requires protection to prevent side reactions during peptide synthesis, such as O-acylation during coupling steps.[1] An ideal protecting group should be stable throughout the synthesis and selectively removable under conditions that do not degrade the peptide. The choice between different protecting groups is primarily dictated by the overall synthetic strategy, namely Boc/Bzl or Fmoc/tBu solid-phase peptide synthesis (SPPS).[2][3]
Comparative Stability of Tyrosine Protecting Groups
The stability of a protecting group is paramount for the successful stepwise assembly of peptides. Premature deprotection can lead to undesired side reactions and the formation of impurities that are difficult to remove.
| Protecting Group | Structure | Primary Application | Stability to TFA (Boc Deprotection) | Stability to Piperidine (B6355638) (Fmoc Deprotection) | Final Cleavage Conditions | Key Advantages | Key Disadvantages |
| Benzyl (Bzl) | -CH₂-Ph | Boc-SPPS, Fmoc-SPPS | Partially labile[2] | Stable | Strong acids (HF, TFMSA)[4][5] | Cost-effective, historically well-documented. | Partial removal by TFA can lead to side products in Boc-SPPS.[6] Risk of O- to C-benzyl migration. |
| tert-Butyl (tBu) | -C(CH₃)₃ | Fmoc-SPPS | Labile[7] | Stable | TFA-based cocktails[7] | Orthogonal to Fmoc chemistry, clean cleavage with TFA.[1] | Not suitable for Boc-SPPS due to TFA lability. |
| 2,6-Dichlorobenzyl (2,6-Cl₂-Bzl) | -CH₂-C₆H₃Cl₂ | Boc-SPPS | Highly stable[2] | Stable | Strong acids (HF, TFMSA)[8] | Increased acid stability compared to Bzl, reducing premature deprotection in Boc-SPPS. | Requires strong acid for final cleavage. |
Data on Protecting Group Lability
While extensive quantitative kinetic data is dispersed throughout the literature, the general stability profiles are well-established. The partial lability of the Bzl group in trifluoroacetic acid (TFA) is a known drawback in Boc-SPPS, where repeated TFA treatments are required for Nα-Boc removal. This can lead to the formation of 3-benzyltyrosine as a byproduct due to O- to C-migration of the benzyl group.[6] For Fmoc-SPPS, where the Nα-Fmoc group is removed with a base like piperidine, the acid-labile Tyr(Bzl) is significantly more stable during the synthesis cycles.
In contrast, the tert-butyl (tBu) protecting group is the standard choice for Fmoc-SPPS due to its complete stability to piperidine and its clean and efficient removal during the final TFA-mediated cleavage from the resin.[7] For Boc-SPPS, the more acid-stable 2,6-dichlorobenzyl (2,6-Cl₂-Bzl) group offers a significant advantage over the standard Bzl group by minimizing premature deprotection during the repetitive TFA steps.[2]
Experimental Protocols
Protocol 1: Standard HF Cleavage of a Peptide Containing Tyr(Bzl) (Boc-SPPS)
This protocol is intended for the final cleavage of a peptide synthesized using Boc-SPPS on a resin such as PAM or MBHA, with Tyr(Bzl) as the side-chain protection for tyrosine.
Materials:
-
Peptide-resin (dried)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol (B1678582), p-thiocresol, dimethyl sulfide)
-
HF cleavage apparatus
-
Reaction vessel (Kel-F or Teflon)
-
Magnetic stir bar
-
Dry ice/acetone bath
-
Diethyl ether (cold)
-
Glacial acetic acid
-
Lyophilizer
-
Preparation: Place the dried peptide-resin (e.g., 1 g) and a Teflon-coated stir bar into the HF reaction vessel.
-
Scavenger Addition: Add the appropriate scavenger mixture. A common mixture for peptides containing Tyr(Bzl) is p-cresol and p-thiocresol. For 1 g of resin, use approximately 1 mL of p-cresol.
-
Apparatus Assembly: Securely attach the reaction vessel to the HF apparatus in a certified fume hood.
-
Cooling: Cool the reaction vessel in a dry ice/acetone bath for at least 5 minutes.
-
HF Distillation: Carefully distill the required volume of anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).
-
Cleavage Reaction: Stir the mixture at 0°C for 1 hour. The exact time may need to be optimized based on the peptide sequence.
-
HF Removal: After the reaction is complete, remove the HF by a stream of nitrogen or under vacuum.
-
Peptide Precipitation: Add cold diethyl ether to the reaction vessel to precipitate the crude peptide.
-
Washing: Wash the precipitated peptide several times with cold diethyl ether to remove the scavengers.
-
Extraction and Lyophilization: Extract the peptide from the resin with glacial acetic acid, filter to remove the resin, and lyophilize the solution to obtain the crude peptide powder.
Protocol 2: Standard TFA Cleavage of a Peptide Containing Tyr(tBu) (Fmoc-SPPS)
This protocol is for the final cleavage of a peptide synthesized using Fmoc-SPPS on a TFA-labile resin (e.g., Rink Amide, Wang), with Tyr(tBu) as the side-chain protection.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Scavengers (e.g., water, triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT))
-
Reaction vessel (e.g., fritted syringe)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Solvent for HPLC analysis (e.g., acetonitrile, water)
-
Resin Preparation: Place the dried peptide-resin in a fritted syringe. Wash the resin with DCM and dry under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard cocktail (Reagent K) consists of TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v). For peptides without sensitive residues, a simpler cocktail of TFA/TIS/water (95:2.5:2.5 v/v) is often sufficient.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Collection: Drain the TFA solution containing the cleaved peptide into a collection tube.
-
Peptide Precipitation: Add the TFA solution dropwise to a larger volume of cold diethyl ether (approximately 10-fold excess) to precipitate the peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers.
-
Drying: Dry the peptide pellet under vacuum. The crude peptide is now ready for purification and analysis.
Visualization of Workflows and Concepts
Peptide Synthesis and Cleavage Workflow
Caption: General workflow for solid-phase peptide synthesis and final cleavage.
Decision Tree for Tyrosine Protecting Group Selection
Caption: Decision tree for selecting a tyrosine protecting group based on the SPPS strategy.
Conclusion
The choice of protecting group for the tyrosine side chain is a critical parameter in peptide synthesis. While Tyr(Bzl) is a versatile and cost-effective option, its partial lability to TFA makes it more suitable for Fmoc-SPPS than for Boc-SPPS, especially for longer peptides where repeated acid exposure can lead to side reactions. For Boc-SPPS, the more acid-stable Tyr(2,6-Cl₂-Bzl) is a superior alternative that minimizes premature deprotection. In the context of Fmoc-SPPS, Tyr(tBu) remains the gold standard due to its orthogonality and clean cleavage with TFA. The selection of the appropriate protecting group, coupled with optimized cleavage protocols and the use of scavengers, is essential for achieving high yields of pure peptides.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 4. HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. nbinno.com [nbinno.com]
- 8. Boc-Tyr(2,6-di-Cl-Bzl)-OH Novabiochem 40298-71-3 [sigmaaldrich.com]
- 9. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 10. peptide.com [peptide.com]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
A Researcher's Guide to Protected Tyrosine Derivatives: A Comparative Cost and Performance Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of peptides and peptidomimetics. Tyrosine, a frequently incorporated amino acid, possesses a reactive phenolic hydroxyl group that necessitates protection to prevent unwanted side reactions during peptide synthesis. This guide provides a comparative analysis of three commonly used protected tyrosine derivatives: Fmoc-Tyr(tBu)-OH, Boc-Tyr(Bzl)-OH, and Cbz-Tyr-OH, focusing on their cost-effectiveness and performance in solid-phase peptide synthesis (SPPS).
This comparison aims to equip researchers with the necessary information to make informed decisions for their specific research needs, balancing budgetary constraints with the desired purity and yield of the final peptide product.
Cost-Benefit Analysis
The cost of raw materials is a significant factor in any research endeavor. The following table provides an estimated cost comparison for the three protected tyrosine derivatives. Prices are based on publicly available information from various suppliers and may vary depending on the vendor, purity, and quantity purchased.
| Derivative | Protecting Group (α-amino) | Protecting Group (Side-Chain) | Typical Price (USD/gram) | Key Advantages | Key Disadvantages |
| Fmoc-Tyr(tBu)-OH | Fmoc | tert-Butyl (tBu) | $10 - $30 | High yields and purity in Fmoc-SPPS, orthogonal protection scheme.[1] | Higher cost compared to Cbz-Tyr-OH. |
| Boc-Tyr(Bzl)-OH | Boc | Benzyl (B1604629) (Bzl) | $15 - $40 | Well-established in Boc-SPPS. | Requires harsh cleavage conditions (e.g., HF), potential for side-chain benzyl group migration. |
| Cbz-Tyr-OH | Cbz (Z) | None (Phenolic -OH is free) | $5 - $20 | Most economical option. | Prone to side reactions at the unprotected hydroxyl group, leading to lower yields and impurities.[2] Primarily used in solution-phase synthesis.[2] |
Performance and Application
The choice of a protected tyrosine derivative significantly impacts the efficiency of peptide synthesis, influencing both the final yield and purity of the target peptide.
Fmoc-Tyr(tBu)-OH is the preferred choice for modern solid-phase peptide synthesis utilizing the Fmoc strategy.[2] The tert-butyl (tBu) ether protecting the side-chain hydroxyl group is stable to the mild basic conditions used for Fmoc group removal (e.g., piperidine) but is readily cleaved under the final acidic cleavage conditions (e.g., trifluoroacetic acid - TFA).[3] This orthogonality is crucial for minimizing side reactions and achieving high purity peptides.[3] The use of Fmoc-Tyr(tBu)-OH generally leads to higher yields and cleaner crude products, simplifying the subsequent purification process.[1]
Boc-Tyr(Bzl)-OH is a staple in the Boc-SPPS strategy. The benzyl (Bzl) ether side-chain protection is stable to the repetitive TFA treatments used for Boc deprotection. However, the final cleavage of the peptide from the resin and removal of the Bzl group requires strong acids like hydrofluoric acid (HF), which can degrade sensitive peptides and requires specialized equipment.[4] A potential side reaction is the acid-catalyzed migration of the benzyl group from the oxygen to the aromatic ring of tyrosine, leading to impurities.
Cbz-Tyr-OH (or Z-Tyr-OH) is primarily used in solution-phase peptide synthesis.[2] While it is the most cost-effective option, the unprotected phenolic hydroxyl group is susceptible to acylation and other side reactions during coupling steps, which can lead to a significant reduction in the yield of the desired peptide and the formation of difficult-to-remove impurities.[2] Its application in SPPS is limited.
Experimental Protocols
To provide a framework for the comparative evaluation of these derivatives, detailed experimental protocols for the synthesis of a model peptide containing tyrosine, followed by its purification and analysis, are presented below.
Experimental Workflow for Comparative Analysis
References
Safety Operating Guide
Proper Disposal of H-Tyr(Bzl)-OH: A Guide for Laboratory Professionals
Safe and compliant disposal of chemical reagents is a critical component of laboratory safety protocols. This guide provides detailed procedures for the proper disposal of H-Tyr(Bzl)-OH (O-Benzyl-L-tyrosine), ensuring the safety of laboratory personnel and minimizing environmental impact.
Summary of this compound Disposal Procedures
The recommended disposal method for this compound is to engage a licensed professional waste disposal service. This ensures that the compound is handled and disposed of in accordance with all applicable regulations.
| Disposal Method | Recommendation |
| Unused Product | Dispose of as unused product through a licensed disposal company.[1] |
| Surplus & Non-Recyclable Solutions | Offer to a licensed disposal company.[1] |
| Spills | Sweep up, shovel into suitable, closed containers, and hold for disposal.[1] |
| Contaminated PPE | Dispose of contaminated gloves and other personal protective equipment in accordance with applicable laws and good laboratory practices.[1] |
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound and any materials contaminated with it.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department or the licensed disposal company.
-
-
Packaging for Disposal:
-
Ensure the waste is stored in a suitable, closed container to prevent accidental spills or exposure.[1]
-
The container must be in good condition, compatible with the chemical, and properly sealed.
-
-
Accidental Spill Cleanup:
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
-
Personal Protective Equipment (PPE) Disposal:
-
Dispose of contaminated gloves and other disposable PPE used during the handling and disposal process as chemical waste.[1] Follow established laboratory procedures for contaminated waste.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling H-Tyr(Bzl)-OH
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the amino acid derivative H-Tyr(Bzl)-OH, including detailed operational and disposal plans to foster a secure laboratory environment.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile gloves are recommended for protection against incidental splashes and contact with the powder.[1] Regularly inspect gloves for any signs of degradation or punctures before and during use. |
| Eyes | Safety glasses with side shields or safety goggles | Essential for protecting the eyes from airborne particles and potential splashes.[2] |
| Body | Laboratory coat | A standard lab coat should be worn to protect skin and personal clothing from contamination.[3] |
| Respiratory | N95 or P1 dust mask | Recommended when handling the powder outside of a chemical fume hood or when there is a potential for dust generation to minimize inhalation.[4][5] |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a systematic operational plan is critical for the safe handling of this compound. The following workflow outlines the key stages of handling this compound, from preparation to post-handling procedures.
Step 1: Preparation
-
Designate a Handling Area: All manipulations of solid this compound should ideally be conducted within a certified chemical fume hood to control dust.[4] If a fume hood is not available, work in a well-ventilated area and use a dust mask.[4]
-
Assemble Equipment: Before handling the compound, ensure all necessary equipment, such as spatulas, weighing paper, and appropriate glassware, is clean and readily accessible.
-
Don Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above.
Step 2: Weighing and Handling
-
Minimize Dust Generation: When transferring this compound from its container, use a spatula and avoid creating airborne dust.[4]
-
Weighing: If weighing the solid, do so on weighing paper or in a suitable container within an enclosure or a fume hood to contain any powder.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[6]
Step 3: Post-Handling and Cleanup
-
Decontamination: Thoroughly clean all surfaces, glassware, and equipment that have come into contact with this compound using an appropriate solvent and then soap and water.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves, followed by the lab coat, and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[7]
III. Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
1. Unused this compound:
-
Solid, non-hazardous chemical waste like this compound should not be disposed of in regular laboratory trash cans.[8]
-
It should be collected in a clearly labeled, sealed container.
-
Follow your institution's specific guidelines for solid chemical waste disposal. This may involve placing it directly into a designated dumpster for non-hazardous solids or arranging for a pickup by your institution's environmental health and safety (EHS) department.[8][9]
2. Contaminated Materials:
-
Solid Waste: Items such as used weighing paper, contaminated paper towels, and gloves should be collected in a designated, sealed waste bag and disposed of according to your institution's chemical waste procedures.
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. After rinsing, the container can often be disposed of in regular trash, but be sure to deface or remove the original label.[9]
-
Solutions: Waste solutions containing this compound should be collected in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.[10] Refer to your institution's guidelines for the disposal of non-hazardous chemical solutions.
Important Note: While this compound is not classified as a hazardous substance, it is crucial to consult your institution's specific waste disposal protocols.[11] Never dispose of chemical waste down the drain unless explicitly permitted by your EHS department.[12]
By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring a safe and productive research environment.
References
- 1. media.tamus.edu [media.tamus.edu]
- 2. hsa.ie [hsa.ie]
- 3. nspcoatings.co.uk [nspcoatings.co.uk]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. Fmoc-Tyr(Bzl)-OH = 98.0 HPLC 71989-40-7 [sigmaaldrich.com]
- 6. This compound | 16652-64-5 [chemicalbook.com]
- 7. gz-supplies.com [gz-supplies.com]
- 8. sfasu.edu [sfasu.edu]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. sites.rowan.edu [sites.rowan.edu]
- 12. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
